Product packaging for N-Ethyl-4-hydroxypiperidine(Cat. No.:CAS No. 3518-83-0)

N-Ethyl-4-hydroxypiperidine

Cat. No.: B1294979
CAS No.: 3518-83-0
M. Wt: 129.2 g/mol
InChI Key: AHOJTPZHHMJMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Ethyl-4-hydroxypiperidine>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B1294979 N-Ethyl-4-hydroxypiperidine CAS No. 3518-83-0

Properties

IUPAC Name

1-ethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOJTPZHHMJMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188670
Record name 1-Ethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3518-83-0
Record name 1-Ethyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3518-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-piperidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYL-4-PIPERIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F8HJ4QKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-4-hydroxypiperidine (CAS 3518-83-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N-Ethyl-4-hydroxypiperidine, a key intermediate in organic and medicinal chemistry.

Core Properties

This compound, also known as 1-ethylpiperidin-4-ol, is a heterocyclic organic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 4-position.[1] Its bifunctional nature makes it a versatile building block in the synthesis of a wide range of biologically active molecules.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data presented is a consolidation from various sources, reflecting the range of reported values.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO[1][3][4]
Molecular Weight 129.20 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 209.3 °C at 760 mmHg114-116 °C at 20-21 Torr108-109 °C at 20-21 Torr[5][1]
Melting Point ~23-26 °C[1]
Density 0.978 g/cm³0.9529 g/cm³ at 25 °C[1]
Solubility Soluble in water (368 g/L at 25 °C) and organic solvents like alcohols and ethers.[1][6]
Flash Point 95.6 °C[1][5]
pKa (Predicted) 14.88 ± 0.20[6]
Refractive Index 1.480[1][5]
LogP 0.40090[5]
Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[1] Work should be conducted in a well-ventilated area.

Hazard Statements:

  • H315: Causes skin irritation.[6]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.[6]

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-hydroxypiperidine.[1]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction 4-Hydroxypiperidine 4-Hydroxypiperidine N-Ethyl-4-piperidone N-Ethyl-4-piperidone 4-Hydroxypiperidine->N-Ethyl-4-piperidone Alkylation Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->N-Ethyl-4-piperidone Reducing_Agent Reducing Agent (e.g., NaBH4) This compound This compound Reducing_Agent->this compound N-Ethyl-4-piperidone_ref->this compound Reduction

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: N-Alkylation of 4-Hydroxypiperidine to N-Ethyl-4-piperidone [1]

  • To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

  • Add ethyl bromide dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent under reduced pressure to obtain crude N-Ethyl-4-piperidone.

Step 2: Reduction of N-Ethyl-4-piperidone to this compound [1]

  • Dissolve the crude N-Ethyl-4-piperidone in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by vacuum distillation.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

While specific peak assignments were not available in the searched literature, typical chemical shifts for similar piperidine structures can be predicted. The ¹H NMR spectrum is expected to show signals for the ethyl group protons (a quartet and a triplet), protons on the piperidine ring, and the hydroxyl proton. The ¹³C NMR spectrum would display distinct signals for the two carbons of the ethyl group and the carbons of the piperidine ring. Some sources indicate the availability of ¹H NMR (400 MHz in CDCl₃) and ¹³C NMR (in CDCl₃) data.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the ethyl and piperidine groups are expected in the 2800-3000 cm⁻¹ region. The C-N stretching vibration typically appears in the 1000-1200 cm⁻¹ range. The NIST WebBook provides a gas-phase IR spectrum.[3][7]

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would involve the loss of the ethyl group, the hydroxyl group, or cleavage of the piperidine ring. The NIST WebBook provides the mass spectrum.[7][8]

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] The piperidine moiety is a common scaffold in many centrally acting drugs.

G Start This compound (CAS 3518-83-0) Intermediate Versatile Chemical Intermediate Start->Intermediate Anti_Parkinson Anti-Parkinson's Disease Drugs Intermediate->Anti_Parkinson Synthesis of Dopamine Agonists Antipsychotics Antipsychotics Intermediate->Antipsychotics Core structure for receptor antagonists Analgesics Analgesics Intermediate->Analgesics Precursor for opioid and non-opioid analgesics

Caption: Role of this compound in drug development.

Its applications include:

  • Anti-Parkinson's Disease Drugs: It is used as an intermediate in the synthesis of dopamine agonists.[1]

  • Antipsychotics: The piperidine ring is a core structure in many antipsychotic medications.[2]

  • Analgesics: Derivatives of 4-hydroxypiperidine have been investigated for their analgesic properties.[9]

  • Corrosion Inhibitors and Catalysts: Beyond pharmaceuticals, it also finds use in material science as a corrosion inhibitor and as a catalyst in certain organic reactions.[2]

Experimental Protocols for Property Determination

Boiling Point Determination (Capillary Method)
  • A small amount of this compound is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube.

  • The assembly is attached to a thermometer and heated in a Thiele tube or an oil bath with gentle and uniform heating.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[10][11]

Solubility in Water
  • To a test tube, add a measured volume of deionized water (e.g., 2 mL).

  • Add a small, measured amount of this compound (e.g., 5 drops).

  • Vigorously stir or shake the mixture for a set period.

  • Allow the mixture to stand and observe for any phase separation. If the solution is homogeneous, the compound is considered soluble at that concentration.

  • The pH of the resulting solution can be tested with pH paper to confirm its basic nature.[3][12]

References

A Technical Guide to the Physicochemical Properties of 1-Ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-ethylpiperidin-4-ol, a key heterocyclic compound relevant in medicinal chemistry and drug development. This document outlines its fundamental characteristics, details the experimental protocols for their determination, and presents a logical workflow for one of the key experimental procedures.

Core Physicochemical Properties

1-Ethylpiperidin-4-ol, also known as N-ethyl-4-hydroxypiperidine, is a substituted piperidine derivative. Understanding its physicochemical properties is crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1-ethylpiperidin-4-ol. It is important to note that while some experimental data for the closely related ketone analog, 1-ethyl-4-piperidone, is available, the data for 1-ethylpiperidin-4-ol is primarily based on computational models.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem (Computed)[1]
XLogP3-AA (logP) 0.5PubChem (Computed)[1]
Monoisotopic Mass 129.115364102 DaPubChem (Computed)[1]
Topological Polar Surface Area 23.5 ŲPubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Protocol: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample of 1-ethylpiperidin-4-ol is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.[2]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[4]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4] A pure compound will exhibit a sharp melting point range of 0.5-1.0°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol: Capillary Method (Siwoloboff's Method)

  • Sample Preparation: A small volume (a few milliliters) of 1-ethylpiperidin-4-ol is placed in a small test tube or fusion tube.[5][6][7]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end submerged.[5][6][7]

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[6][8]

  • Heating and Observation: The sample is heated gently. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.[7] The heating is then discontinued, and the liquid is allowed to cool.

  • Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 1-ethylpiperidin-4-ol, the pKa of its conjugate acid is determined.

Protocol: Potentiometric Titration

  • Solution Preparation: A solution of 1-ethylpiperidin-4-ol of a known concentration (e.g., 1 mM) is prepared in water. The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[10][11]

  • Initial pH Adjustment: The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0.[10][11]

  • Titration: The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[10][11]

  • pH Measurement: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.[10][11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is in its protonated form.[12]

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its pharmacokinetic profile.

Protocol: Shake-Flask Method

  • Phase Saturation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[13][14]

  • Partitioning: A known amount of 1-ethylpiperidin-4-ol is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask.[13]

  • Equilibration: The flask is shaken for a sufficient period (e.g., overnight) to allow the compound to partition between the two phases and reach equilibrium.[15]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.[15]

  • Concentration Analysis: The concentration of 1-ethylpiperidin-4-ol in both the 1-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Visualizations

The following diagram illustrates the experimental workflow for the determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Workflow for logP Determination by Shake-Flask Method.

Biological Context and Significance

Piperidine and its derivatives are common scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties. N-alkyl-4-hydroxypiperidines, the class of compounds to which 1-ethylpiperidin-4-ol belongs, have been investigated for a range of biological activities. Studies on related N-alkyl piperidine structures have shown potential anti-neuroinflammatory and antifungal activities.[17][18] The specific biological roles and signaling pathways directly involving 1-ethylpiperidin-4-ol are a subject for further research, but its structural motifs suggest it as a valuable building block for the synthesis of novel therapeutic agents.

References

N-Ethyl-4-hydroxypiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of N-Ethyl-4-hydroxypiperidine. This compound, also known as 1-ethylpiperidin-4-ol, is a key intermediate in the synthesis of a variety of pharmaceutical compounds.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 4-position. Its chemical properties make it a versatile building block in medicinal chemistry.

PropertyValueSource
Molecular Formula C₇H₁₅NO[1][2][3]
Molecular Weight 129.2001 g/mol [1][4]
129.20 g/mol [2][5]
129.203 g/mol [6][7]
IUPAC Name 1-ethylpiperidin-4-ol[3]
CAS Number 3518-83-0[1][3]
Appearance Colorless to light yellow liquid[8]
Boiling Point 210-213 °C[8]
Melting Point 23-26 °C[8]
SMILES CCN1CCC(O)CC1[2][3]

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound. The choice of method may depend on the availability of starting materials and desired scale.

Synthesis_Pathways cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reduction 4-Piperidinol 4-Piperidinol NEHP1 This compound 4-Piperidinol->NEHP1 1. Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->NEHP1 1. Base Base (e.g., K2CO3) Base->NEHP1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->NEHP1 N-Ethyl-4-piperidone N-Ethyl-4-piperidone NEHP2 This compound N-Ethyl-4-piperidone->NEHP2 2. Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->NEHP2 Solvent2 Solvent (e.g., Methanol) Solvent2->NEHP2

Synthetic routes to this compound.
Experimental Protocols

Route 1: N-Alkylation of 4-Piperidinol

This method involves the direct ethylation of 4-piperidinol using an ethylating agent such as ethyl bromide in the presence of a base.[8]

Materials:

  • 4-Piperidinol

  • Ethyl Bromide

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 4-piperidinol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature.

  • Add ethyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Route 2: Reduction of N-Ethyl-4-piperidone

This protocol describes the reduction of the ketone functionality of N-Ethyl-4-piperidone to the corresponding alcohol using sodium borohydride.[8]

Materials:

  • N-Ethyl-4-piperidone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve N-Ethyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Product Purification and Characterization

Purification by Recrystallization/Distillation

For solid batches, recrystallization can be employed for purification. A suitable solvent system should be chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures.[9] For liquid products, vacuum distillation is the preferred method of purification.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the piperidine ring protons, and the hydroxyl proton.[6][10]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the seven carbon atoms in the molecule.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of the compound.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a steady rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV. The mass spectrum should show the molecular ion peak (m/z = 129) and characteristic fragmentation patterns.[11]

General experimental workflow for synthesis and analysis.

References

Navigating the Solubility Landscape of N-Ethyl-4-hydroxypiperidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Ethyl-4-hydroxypiperidine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes the available qualitative information, presents a detailed experimental protocol for determining solubility, and illustrates key concepts through logical and workflow diagrams. This document is intended to be a valuable resource for those working in pharmaceutical development, chemical synthesis, and scientific research.

Core Concepts in Solubility

This compound is a heterocyclic compound featuring a polar hydroxyl group and a tertiary amine within a piperidine ring, with an ethyl group attached to the nitrogen. Its solubility in organic solvents is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is paramount; the polar nature of the hydroxyl group suggests solubility in polar solvents, while the nonpolar ethyl group and piperidine ring may confer some solubility in less polar environments.

Solubility Profile of this compound

For a structurally related compound, 1-Ethyl-4-piperidone hydrochloride, it is reported to be miscible in tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate (EtOAc), and sparingly soluble in hexane.[4] This suggests that this compound is likely to exhibit good solubility in polar aprotic and moderately polar solvents, with limited solubility in nonpolar aliphatic hydrocarbons.

Table 1: Summary of Solubility Data for this compound and Related Compounds

CompoundSolventTemperature (°C)SolubilityData Type
This compoundAlcoholsNot SpecifiedSolubleQualitative
This compoundEthersNot SpecifiedSolubleQualitative
This compoundNot Specified25368 g/LQuantitative
1-Ethyl-4-piperidone HClTetrahydrofuran (THF)Not SpecifiedMiscibleQualitative
1-Ethyl-4-piperidone HClDichloromethane (DCM)Not SpecifiedMiscibleQualitative
1-Ethyl-4-piperidone HClEthyl Acetate (EtOAc)Not SpecifiedMiscibleQualitative
1-Ethyl-4-piperidone HClHexaneNot SpecifiedSparingly SolubleQualitative

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[5][6][7]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid, of known purity)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analytical instrument.

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Quantification:

    • Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing Key Processes and Concepts

To further elucidate the experimental process and the factors influencing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_standards Prepare Calibration Standards quantify Quantify via HPLC prep_standards->quantify prep_sample Prepare Supersaturated Sample equilibrate Equilibrate at Constant Temperature (24-72h) prep_sample->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample dilute_sample->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute This compound Properties cluster_solvent Organic Solvent Properties cluster_conditions External Factors polarity Polarity (Hydroxyl Group) solubility Solubility polarity->solubility h_bonding Hydrogen Bonding (Donor & Acceptor) h_bonding->solubility molecular_size Molecular Size & Shape molecular_size->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_h_bonding Hydrogen Bonding Capacity solvent_h_bonding->solubility solvent_dielectric Dielectric Constant solvent_dielectric->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for professionals in research and drug development. While a comprehensive quantitative dataset is currently unavailable in the public domain, the provided qualitative information, detailed experimental protocol, and illustrative diagrams offer a robust framework for approaching solubility studies of this compound. The presented methodology can be employed to generate reliable, in-house solubility data, which is critical for process development, formulation design, and other research applications.

References

Technical Guide: Physicochemical Properties of 1-Ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting and boiling points of 1-ethylpiperidin-4-ol. Due to a lack of experimentally determined values in readily available scientific literature and databases, this guide presents computed data for 1-ethylpiperidin-4-ol alongside experimental data for the closely related compound, 1-ethyl-4-piperidone, for comparative purposes. Furthermore, this guide outlines the standard experimental protocols for determining the melting and boiling points of organic compounds.

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for 1-ethylpiperidin-4-ol and the related compound 1-ethyl-4-piperidone. It is crucial to note that the data for 1-ethylpiperidin-4-ol are computational estimations and have not been experimentally verified.

CompoundMolecular FormulaCAS NumberMelting Point (°C)Boiling Point (°C)Data Type
1-Ethylpiperidin-4-ol C₇H₁₅NO3518-83-0Not AvailableNot AvailableExperimental
Not AvailableNot AvailableComputed[1]
1-Ethyl-4-piperidone C₇H₁₃NO3612-18-8Not Available46-48 (at 1 mmHg)Experimental

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of melting and boiling points for organic compounds.

Melting Point Determination

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid phase. This physical property is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.

  • Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting point range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: A small volume of the liquid is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a boiling point apparatus, containing a high-boiling liquid (e.g., mineral oil or silicone oil).

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Boiling Point Reading: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the melting and boiling points of a chemical compound.

G cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination mp_start Start mp_prep Sample Preparation: Finely powder solid and pack into capillary tube mp_start->mp_prep mp_setup Apparatus Setup: Place capillary in melting point apparatus with thermometer mp_prep->mp_setup mp_heat Controlled Heating: Heat slowly (1-2 °C/min) mp_setup->mp_heat mp_observe Observation: Record temperature range from first liquid drop to complete melting mp_heat->mp_observe mp_end End mp_observe->mp_end bp_start Start bp_prep Sample Preparation: Place liquid in test tube with inverted capillary bp_start->bp_prep bp_setup Apparatus Setup: Attach to thermometer and place in heating bath bp_prep->bp_setup bp_heat Heating: Heat gently until a steady stream of bubbles emerges bp_setup->bp_heat bp_cool Cooling and Observation: Remove heat and record temperature when liquid enters capillary bp_heat->bp_cool bp_end End bp_cool->bp_end compound Chemical Compound compound->mp_start Solid compound->bp_start Liquid

Caption: Experimental workflow for determining melting and boiling points.

References

Spectroscopic Profile of N-Ethyl-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Ethyl-4-hydroxypiperidine (CAS No. 3518-83-0), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Chemical Structure and Properties

  • Molecular Formula: C₇H₁₅NO[1]

  • Molecular Weight: 129.20 g/mol [1]

  • IUPAC Name: 1-ethylpiperidin-4-ol[1]

  • Synonyms: N-Ethyl-4-piperidinol, 1-Ethyl-4-hydroxypiperidine[1]

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ | Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70m1HCH-OH
~2.80m2HPiperidine H₂ (axial)
~2.45q2HN-CH₂-CH₃
~2.20m2HPiperidine H₂ (equatorial)
~1.90m2HPiperidine H₃ (axial)
~1.65m2HPiperidine H₃ (equatorial)
~1.10t3HN-CH₂-CH₃
(variable)br s1HOH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~68.0C4 (CH-OH)
~52.5C2, C6
~51.0N-CH₂
~34.0C3, C5
~12.0N-CH₂-CH₃
IR (Infrared) Spectroscopy Data

Technique: Liquid Film

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
2970 - 2930StrongC-H stretch (aliphatic CH₂)
2800 - 2750MediumC-H stretch (N-CH₂)
1460 - 1440MediumC-H bend (CH₂)
1100 - 1050StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
129Moderate[M]⁺ (Molecular Ion)
114High[M - CH₃]⁺
98High[M - CH₂OH]⁺ or [M - H₂O - CH₃]⁺
84High[M - CH₂CH₃ - H₂O]⁺
70Base PeakPiperidine fragment
57High[C₄H₉]⁺ or ethyl-piperidine fragment

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard single-pulse experiment is performed.

    • Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon environment.

    • A sufficient number of scans are acquired due to the lower natural abundance of ¹³C.

    • The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) inlet.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

N-Ethyl-4-hydroxypiperidine: A Core Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Ethyl-4-hydroxypiperidine (CAS: 3518-83-0) is a heterocyclic organic compound that has emerged as a critical building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1] Its structure, which features a piperidine ring with an ethyl group on the nitrogen atom and a hydroxyl group at the 4-position, provides a unique combination of a tertiary amine and a secondary alcohol. This bifunctionality makes it a versatile intermediate for creating complex molecular architectures found in various therapeutic agents, including analgesics, antipsychotics, and antiviral medications.[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a colorless to pale yellow liquid, soluble in water and common organic solvents.[1][2] Optimal storage conditions are sealed in a dry, room-temperature environment, away from light and oxidants.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NO[3][4]
Molecular Weight 129.20 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point ~23-26 °C[2]
Boiling Point ~210-213 °C[2]
Solubility Soluble in water (368 g/L at 25 °C)[2][4]
pKa 14.88 ± 0.20 (Predicted)[4]
Octanol/Water Partition Coefficient (logP) 0.463 (Crippen Method)[3]

Synthesis and Experimental Protocols

The preparation of this compound is a key process for its application in the pharmaceutical industry. A common synthetic route involves a two-step process starting from 4-hydroxypiperidine.

General Synthesis Workflow

The logical flow for the synthesis of this compound and its subsequent use as a pharmaceutical intermediate is outlined below. The process begins with readily available starting materials and proceeds through key transformations.

G Start Starting Materials (4-Hydroxypiperidine, Ethylating Agent) Step1 N-Alkylation Start->Step1 Intermediate This compound Step1->Intermediate Formation of Intermediate Step2 Functionalization (e.g., Esterification, Alkylation) Intermediate->Step2 API_Precursor API Precursor Step2->API_Precursor Key Bond Formation FinalStep Final Synthetic Steps API_Precursor->FinalStep API Active Pharmaceutical Ingredient (API) FinalStep->API Completion of Synthesis

Caption: General workflow for the synthesis and utilization of this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the target intermediate. The process involves the N-alkylation of 4-hydroxypiperidine followed by the reduction of the resulting ketone.[2]

Materials:

  • 4-Piperidinol

  • Ethyl bromide

  • Alkali catalyst (e.g., Potassium Carbonate)

  • Solvent (e.g., Acetonitrile)

  • Reducing agent (e.g., Sodium Borohydride)

  • Methanol

Procedure:

  • N-Alkylation:

    • To a solution of 4-piperidinol (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

    • Add ethyl bromide (1.2 equivalents) dropwise to the stirred mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude N-ethyl-4-piperidone.

  • Reduction:

    • Dissolve the crude N-ethyl-4-piperidone in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by vacuum distillation.

Application in Pharmaceutical Synthesis: A Case Study of Remifentanil Precursors

This compound is a key precursor in the synthesis of potent analgesics, most notably remifentanil, an ultra-short-acting µ-opioid agonist.[5][6] The piperidine ring of this compound forms the core scaffold of the remifentanil molecule.

Experimental Protocol 2: Synthesis of a Key Remifentanil Intermediate

The following protocol outlines the synthesis of a key intermediate for remifentanil, starting from this compound. This involves the reaction with aniline and subsequent functional group manipulations.

Materials:

  • This compound

  • Aniline

  • Propionyl chloride

  • Methyl acrylate

  • Toluene

  • Triethylamine

Procedure:

  • Alkylation with Methyl Acrylate:

    • A key step in the synthesis of remifentanil involves the alkylation of a substituted 4-piperidine intermediate.[5] In a variation of this synthesis, a precursor derived from this compound is reacted with methyl acrylate.

    • Dissolve the N-ethyl-4-piperidine derivative (1.0 equivalent) in a suitable solvent like methanol.

    • Add methyl acrylate (1.1 equivalents) and a catalytic amount of acetic acid.

    • Stir the reaction at room temperature, monitoring for completion.

    • The resulting product, a 3-(4-substituted-1-piperidine)propanoic acid methyl ester, is a crucial intermediate.[7]

  • Acylation with Propionyl Chloride:

    • The secondary amine resulting from the previous steps is then acylated.

    • Dissolve the intermediate (1.0 equivalent) in an inert solvent such as toluene.

    • Add propionyl chloride (1.2 equivalents) dropwise.

    • The reaction is often heated to reflux to ensure completion.[7]

    • After cooling, a base like triethylamine is added to neutralize the HCl byproduct.[7]

    • The resulting product contains the core structure required for remifentanil.

Biological Context: Mu-Opioid Receptor Signaling

Pharmaceuticals derived from this compound, such as remifentanil, primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[8][9]

Simplified Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the MOR by an agonist like remifentanil initiates a cascade of intracellular events leading to analgesia. This involves the inhibition of adenylate cyclase and the modulation of ion channels.

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein (α, βγ subunits) MOR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC αi inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits K_Channel K⁺ Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Converts Cell_Response Cellular Response (↓ Neurotransmission, Analgesia) Ca_Channel->Cell_Response ↓ Ca²⁺ Influx K_Channel->Cell_Response ↑ K⁺ Efflux (Hyperpolarization) Opioid Opioid Agonist (e.g., Remifentanil) Opioid->MOR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cell_Response Phosphorylates Targets

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-Ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 1-ethylpiperidin-4-ol, a crucial functional group in a molecule of significant interest in medicinal chemistry and drug development. Understanding the reactivity of this secondary alcohol is paramount for the strategic design and synthesis of novel therapeutic agents. This document details common transformations of the hydroxyl moiety, including esterification, etherification, oxidation, and nucleophilic substitution, supported by experimental protocols and quantitative data.

Core Reactivity Principles

The hydroxyl group (-OH) in 1-ethylpiperidin-4-ol is a versatile functional handle for molecular modification. As a secondary alcohol, its reactivity is influenced by both electronic and steric factors. The adjacent piperidine ring, with its tertiary amine, can also play a role in the molecule's overall reactivity, potentially acting as an internal base or nucleophile. Key reactions of the hydroxyl group typically involve its conversion into a better leaving group or its deprotonation to form a nucleophilic alkoxide.

Synthesis of 1-Ethylpiperidin-4-ol

The precursor for 1-ethylpiperidin-4-ol is typically 1-ethyl-4-piperidone. The synthesis of this ketone can be achieved through the N-alkylation of 4-piperidone. A common method involves the reaction of 4-piperidone hydrochloride monohydrate with an ethylating agent, such as bromoethane, in the presence of a base like sodium carbonate. Subsequent reduction of the ketone functionality yields the target secondary alcohol, 1-ethylpiperidin-4-ol. Sodium borohydride (NaBH₄) in a protic solvent like methanol is a widely used and effective reducing agent for this transformation, generally providing high yields.

A representative workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis of 1-Ethylpiperidin-4-ol A 4-Piperidone Hydrochloride B 1-Ethyl-4-piperidone A->B Bromoethane, Na2CO3 C 1-Ethylpiperidin-4-ol B->C NaBH4, Methanol

Caption: Synthetic pathway to 1-ethylpiperidin-4-ol.

Key Reactions of the Hydroxyl Group

The hydroxyl group of 1-ethylpiperidin-4-ol can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Esterification

Esterification is a fundamental reaction for modifying the hydroxyl group, often to produce prodrugs or to alter the physicochemical properties of a molecule.

Fischer Esterification: This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid. To drive the equilibrium towards the product, an excess of the carboxylic acid or removal of water is typically employed.

Acylation with Acyl Chlorides or Anhydrides: A more reactive approach involves the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct.

Reaction TypeAcylating AgentCatalyst/BaseSolventTypical Yield
Fischer EsterificationAcetic AcidH₂SO₄ (catalytic)TolueneModerate to High
AcylationAcetic AnhydridePyridineDichloromethaneHigh
AcylationBenzoyl ChlorideTriethylamineDichloromethaneHigh
Etherification

The formation of an ether linkage is another common modification of the hydroxyl group, which can significantly impact a molecule's lipophilicity and metabolic stability.

Williamson Ether Synthesis: This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Alkylating AgentBaseSolventTypical Yield
Methyl IodideNaHTetrahydrofuran (THF)High
Benzyl BromideNaHDimethylformamide (DMF)High
Oxidation

Oxidation of the secondary alcohol in 1-ethylpiperidin-4-ol regenerates the corresponding ketone, 1-ethyl-4-piperidone. This transformation is crucial for both synthetic manipulations and understanding the metabolic fate of the parent molecule. A variety of oxidizing agents can be employed, with the choice often depending on the desired reaction conditions and tolerance of other functional groups.

Oxidizing AgentSolventTypical Yield
Pyridinium Chlorochromate (PCC)DichloromethaneHigh
Dess-Martin Periodinane (DMP)DichloromethaneHigh
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)DichloromethaneHigh

The general workflow for these key reactions is illustrated below:

G cluster_reactions Reactivity of the Hydroxyl Group A 1-Ethylpiperidin-4-ol B Ester Derivative A->B Esterification (e.g., Acetic Anhydride) C Ether Derivative A->C Etherification (e.g., Williamson Synthesis) D 1-Ethyl-4-piperidone A->D Oxidation (e.g., PCC, DMP, Swern)

Caption: Key reactions of the hydroxyl group in 1-ethylpiperidin-4-ol.

Nucleophilic Substitution (Mitsunobu Reaction)

The Mitsunobu reaction provides a powerful method for the stereospecific substitution of the hydroxyl group with inversion of configuration. This reaction involves the activation of the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by displacement with a suitable nucleophile.

NucleophileReagentsSolventStereochemistry
Benzoic AcidPPh₃, DEADTHFInversion
PhthalimidePPh₃, DIADTHFInversion

Experimental Protocols

Synthesis of 1-Ethyl-4-piperidone

A round-bottom flask is charged with piperidin-4-one hydrochloride monohydrate (1 equivalent), sodium carbonate (2.5 equivalents), and acetonitrile. The mixture is heated to 85 °C, and bromoethane (1 equivalent) is added. The reaction is stirred overnight at this temperature. After cooling, the solids are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash chromatography to yield 1-ethyl-4-piperidone.[1]

Reduction of 1-Ethyl-4-piperidone to 1-Ethylpiperidin-4-ol

To a solution of 1-ethyl-4-piperidone (1 equivalent) in methanol, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-ethylpiperidin-4-ol.

Esterification of 1-Ethylpiperidin-4-ol with Acetic Anhydride

To a solution of 1-ethylpiperidin-4-ol (1 equivalent) in dichloromethane, pyridine (2 equivalents) is added, and the mixture is cooled to 0 °C. Acetic anhydride (1.5 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the acetate ester.

Williamson Ether Synthesis of 1-Ethyl-4-methoxypiperidine

To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, a solution of 1-ethylpiperidin-4-ol (1 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 equivalents) is then added, and the reaction is stirred until completion. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Oxidation of 1-Ethylpiperidin-4-ol using Dess-Martin Periodinane (DMP)

To a solution of 1-ethylpiperidin-4-ol (1 equivalent) in dichloromethane at room temperature, Dess-Martin periodinane (1.2 equivalents) is added in one portion. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-ethyl-4-piperidone.[2][3][4]

Conclusion

The hydroxyl group of 1-ethylpiperidin-4-ol offers a rich platform for chemical modification, enabling access to a wide array of derivatives with potentially diverse pharmacological profiles. The choice of reaction and conditions will depend on the desired functional group transformation and the overall synthetic strategy. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and derivatization of this important piperidine scaffold.

References

An In-depth Technical Guide to the Safety and Handling of N-Ethyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-Ethyl-4-hydroxypiperidine (CAS No. 3518-83-0), a versatile intermediate in pharmaceutical and organic synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is soluble in water and most common organic solvents.[1][2] Proper understanding of its physical and chemical properties is crucial for safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO[3]
Molecular Weight 129.20 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2][4]
Boiling Point 108-109 °C @ 20-21 Torr[1]
approx. 210-213 °C (at atmospheric pressure)[2]
Melting Point approx. 23-26 °C[2]
Flash Point 95.6 ± 0.0 °C[1]
Density 0.9529 g/cm³ @ 25 °C[1]
Solubility Soluble in water and organic solvents like alcohols and ethers.[2]
pKa 14.88 ± 0.20 (Predicted)[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin, eye, and respiratory irritation. Some sources also indicate it may be harmful if swallowed.

Hazard ClassificationGHS CategoryHazard StatementSource(s)
Skin IrritationCategory 2H315: Causes skin irritation[1][5]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[6]
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[4][6]
Acute toxicity, oralCategory 4H302: Harmful if swallowed[4]

Signal Word: Warning[1][4][5]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[6]

Experimental Protocols for Hazard Determination

While the safety data sheets for this compound consistently report its irritant properties, detailed experimental protocols for the specific toxicological studies on this compound are not publicly available. However, such studies are typically conducted following standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). The likely methodologies are described below.

3.1. Acute Dermal Irritation/Corrosion

The skin irritation potential of a chemical is commonly assessed using a method based on the OECD Test Guideline 404 .[7][8] This test is typically conducted on albino rabbits.[3][7]

  • Principle: A small amount of the test substance (typically 0.5 mL for liquids) is applied to a shaved patch of skin on the animal's back.[8] The area is then covered with a semi-occlusive dressing for a set period, usually 4 hours.[7][8]

  • Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).[7] The severity of these reactions is scored using a standardized grading system.

  • Outcome: The scores are used to determine the substance's irritation potential. Reversible skin damage characterizes irritation, while irreversible damage indicates corrosion.[4]

3.2. Acute Eye Irritation/Corrosion

Eye irritation studies are often based on the Draize test .[5][9] This test also typically uses albino rabbits.

  • Principle: A small amount of the substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one of the rabbit's eyes.[9][10] The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation.[5][11] The observed effects, such as redness, swelling, and discharge, are scored.

  • Outcome: The scores are used to classify the substance's eye irritation potential.

3.3. Acute Oral Toxicity

To determine if a substance is harmful if swallowed, a study following a guideline like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is often performed.[1][2][12] This method is designed to use fewer animals and cause less suffering than traditional LD50 tests.[2]

  • Principle: The test substance is administered orally to a group of animals (usually rats, and typically females) at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[1][2] The procedure is stepwise, starting with a dose expected to produce some signs of toxicity without mortality.[2]

  • Observation: The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[12][13] Body weight changes are also monitored.[12]

  • Outcome: The results are used to classify the substance for acute oral toxicity based on the observed effects at different dose levels.[1]

Safety and Handling Precautions

Given the hazardous nature of this compound, strict safety measures are required during its handling and storage.

4.1. Personal Protective Equipment (PPE)

Appropriate PPE must be worn to prevent exposure.

PPE TypeSpecificationSource(s)
Eye/Face Protection Safety goggles or a face shield.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Protective clothing to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[1]

4.2. Handling and Storage

  • Handling: Handle in a well-ventilated place.[1] Avoid contact with skin and eyes.[1][2] Avoid breathing vapors or mist.[3][6] Use non-sparking tools and take measures to prevent electrostatic discharge.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1][2]

Emergency Procedures

5.1. First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical help.[1][12]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][14]

  • Specific Hazards: The substance is a combustible liquid.[1][2] Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

5.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[14]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[1]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal as hazardous waste.[1]

Visualized Workflows and Relationships

6.1. Experimental Workflow for Dermal Irritation Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring cluster_analysis Analysis animal_prep Animal Preparation (Shave test site) application Apply Substance to Skin animal_prep->application substance_prep Prepare Test Substance (0.5 mL) substance_prep->application cover Cover with Semi-Occlusive Dressing application->cover exposure_period 4-Hour Exposure cover->exposure_period remove_patch Remove Dressing and Clean Site exposure_period->remove_patch observe_1h Observe at 1 hour remove_patch->observe_1h observe_24h Observe at 24 hours observe_1h->observe_24h observe_48h Observe at 48 hours observe_24h->observe_48h observe_72h Observe at 72 hours observe_48h->observe_72h scoring Score for Erythema and Edema observe_72h->scoring classification Classify Irritation Potential scoring->classification

Caption: A typical workflow for an in vivo dermal irritation study based on OECD 404.

6.2. Hazard and Precaution Relationship Diagram

G cluster_hazards Identified Hazards cluster_precautions Required Precautions substance This compound skin_irrit Skin Irritation (H315) substance->skin_irrit eye_irrit Eye Irritation (H319) substance->eye_irrit resp_irrit Respiratory Irritation (H335) substance->resp_irrit oral_tox Harmful if Swallowed (H302) substance->oral_tox handling Safe Handling Procedures substance->handling storage Proper Storage substance->storage ppe Personal Protective Equipment skin_irrit->ppe Gloves, Clothing first_aid First Aid Measures skin_irrit->first_aid eye_irrit->ppe Goggles, Face Shield eye_irrit->first_aid resp_irrit->handling Ventilation, Fume Hood resp_irrit->first_aid oral_tox->handling Do not ingest oral_tox->first_aid

Caption: Relationship between hazards of this compound and necessary precautions.

References

Methodological & Application

Synthesis of N-Ethyl-4-hydroxypiperidine from 4-Piperidinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-Ethyl-4-hydroxypiperidine, a valuable building block in pharmaceutical development, from the readily available starting material, 4-piperidinol. Two primary synthetic strategies, Direct N-Alkylation and Reductive Amination , are presented with a comparative analysis to aid in method selection based on laboratory-specific requirements such as yield, purity, and operational simplicity.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of both a secondary amine and a hydroxyl group in the precursor, 4-piperidinol, allows for versatile chemical modifications. The ethylation of the nitrogen atom is a crucial step in the elaboration of more complex molecular architectures. The choice of synthetic route can significantly impact the efficiency and scalability of the process.

Comparative Analysis of Synthetic Methods

ParameterMethod 1: Direct N-AlkylationMethod 2: Reductive Amination
Principle Direct substitution reaction on the nitrogen atom using an ethylating agent.Formation of an iminium intermediate followed by reduction.
Key Reagents 4-Piperidinol, Ethyl Iodide/Bromide, K₂CO₃, Acetonitrile/DMF4-Piperidinol, Acetaldehyde, NaBH(OAc)₃, Dichloromethane
Typical Yield 75-85%80-90%
Reaction Time 6-12 hours4-8 hours
Temperature Room Temperature to 60°CRoom Temperature
Advantages Simple one-step procedure, readily available reagents.High selectivity, mild reaction conditions, often higher yields.
Disadvantages Potential for over-alkylation (quaternary salt formation), may require elevated temperatures.Two-step one-pot reaction, acetaldehyde can be volatile.
Purification Extraction and column chromatography.Extraction and column chromatography.

Method 1: Direct N-Alkylation

This method involves the direct reaction of 4-piperidinol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the acid formed during the reaction.

Signaling Pathway

Caption: Direct N-Alkylation of 4-Piperidinol.

Experimental Protocol

Materials:

  • 4-Piperidinol (1.0 eq)

  • Ethyl Iodide (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (solvent)

  • Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (eluent)

Procedure:

  • To a stirred solution of 4-piperidinol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Slowly add ethyl iodide (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Method 2: Reductive Amination

This method provides a highly selective route to N-ethylation by first forming an iminium ion intermediate from 4-piperidinol and acetaldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Experimental Workflow

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-Piperidinol + Acetaldehyde Imine_Formation Iminium Ion Formation Start->Imine_Formation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Product_Formation This compound Reduction->Product_Formation Quench Quench Reaction Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: Reductive Amination Experimental Workflow.

Experimental Protocol

Materials:

  • 4-Piperidinol (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane/Methanol mixture (eluent)

Procedure:

  • Dissolve 4-piperidinol (1.0 eq) in dichloromethane.

  • Add acetaldehyde (1.5 eq) to the solution and stir for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in dichloromethane.

  • Slowly add the solution containing the iminium intermediate to the suspension of the reducing agent at room temperature.

  • Stir the reaction mixture for 4-8 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.

Characterization Data for this compound

PropertyValue
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 210-213 °C[2]
Melting Point 23-26 °C[2]
Solubility Soluble in water and most organic solvents[2]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compound.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl iodide and acetaldehyde are volatile and flammable. Handle with care and avoid ignition sources.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent. Handle under an inert atmosphere if possible.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Both direct N-alkylation and reductive amination are effective methods for the synthesis of this compound from 4-piperidinol. The choice of method will depend on the specific needs of the researcher, considering factors such as desired yield, purity requirements, and available equipment and reagents. For higher selectivity and milder conditions, reductive amination is generally the preferred route. Direct N-alkylation offers a simpler, one-step alternative. The provided protocols offer a solid foundation for the successful synthesis and purification of this important pharmaceutical intermediate.

References

Application Notes and Protocols: Reduction of N-ethyl-4-piperidone to 1-ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical reduction of N-ethyl-4-piperidone to its corresponding alcohol, 1-ethylpiperidin-4-ol. This transformation is a fundamental step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. Two primary methodologies are presented: reduction using sodium borohydride and catalytic hydrogenation. The protocols include reagent quantities, reaction conditions, purification procedures, and characterization data. All quantitative data is summarized for comparative analysis.

Introduction

The reduction of piperidone derivatives is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. The resulting piperidinol scaffold is a key structural motif in a wide range of bioactive molecules. N-ethyl-4-piperidone serves as a readily available starting material for the synthesis of 1-ethylpiperidin-4-ol, a valuable building block for more complex molecular architectures. The choice of reduction methodology often depends on factors such as substrate compatibility with other functional groups, desired stereoselectivity, and scalability of the reaction. This document outlines two robust and widely applicable methods for this conversion.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the two primary methods of reducing N-ethyl-4-piperidone.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst NonePalladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni)
Solvent Protic solvents (e.g., Methanol, Ethanol)Alcohols (e.g., Methanol, Ethanol)
Temperature 0 °C to Room Temperature25 - 100 °C
Pressure Atmospheric0.4 - 1 MPa
Typical Reaction Time 1 - 4 hours2 - 16 hours
Reported Yield Moderate to HighHigh
Key Advantages Mild reaction conditions, simple setupHigh yield, clean reaction, catalyst can be recycled
Key Disadvantages Stoichiometric amounts of hydride reagent neededRequires specialized high-pressure equipment

Experimental Protocols

Method 1: Reduction with Sodium Borohydride

This protocol is adapted from established procedures for the reduction of substituted 4-piperidones.[1]

Materials:

  • N-ethyl-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-ethyl-4-piperidone (1.0 eq) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess sodium borohydride.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add a saturated aqueous solution of sodium chloride and extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-ethylpiperidin-4-ol.

  • Purification: The crude product can be further purified by distillation or column chromatography on silica gel if necessary.

Method 2: Catalytic Hydrogenation

This protocol is based on general procedures for the catalytic hydrogenation of piperidone derivatives.[2][3]

Materials:

  • N-ethyl-4-piperidone

  • Palladium on Carbon (5% or 10% Pd/C) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filter agent (e.g., Celite)

Procedure:

  • Reactor Setup: In the reaction vessel of a high-pressure hydrogenation apparatus, dissolve N-ethyl-4-piperidone (1.0 eq) in ethanol or methanol (10-20 volumes).

  • Catalyst Addition: Carefully add the catalyst (5-10 wt% of the substrate) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 0.4 - 1 MPa with hydrogen and heat to 50-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1-ethylpiperidin-4-ol. The product is often of high purity, but can be further purified by distillation if required.

Characterization of 1-ethylpiperidin-4-ol

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Peaks corresponding to the ethyl group protons, piperidine ring protons, and the hydroxyl proton.
¹³C NMR Signals for the carbons of the ethyl group and the piperidine ring, including the carbon bearing the hydroxyl group.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 1-ethylpiperidin-4-ol (129.20 g/mol ).

Workflow and Process Visualization

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the reduction of N-ethyl-4-piperidone.

reduction_of_N_ethyl_4_piperidone cluster_methods Reduction Methods reactant N-ethyl-4-piperidone method1 Sodium Borohydride (NaBH4) in Methanol/Ethanol reactant->method1 method2 Catalytic Hydrogenation (H2) Pd/C or Raney Ni reactant->method2 product 1-ethylpiperidin-4-ol method1->product method2->product

Caption: Chemical transformation of N-ethyl-4-piperidone.

experimental_workflow start Start: N-ethyl-4-piperidone dissolve Dissolve in Solvent start->dissolve add_reagent Add Reducing Agent / Catalyst dissolve->add_reagent reaction Reaction under Controlled Conditions add_reagent->reaction workup Quench and Work-up reaction->workup purify Purification workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End: 1-ethylpiperidin-4-ol characterize->end

Caption: Generalized experimental workflow.

References

Protocol for N-Alkylation of 4-Hydroxypiperidine: Application Notes for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the N-alkylation of 4-hydroxypiperidine, a critical chemical transformation in the synthesis of various pharmaceutically active compounds. The N-substituted 4-hydroxypiperidine scaffold is a key pharmacophore in numerous drug candidates and approved drugs, particularly those targeting the central nervous system.

This protocol outlines two primary, reliable, and scalable methods for N-alkylation: Direct N-Alkylation with Alkyl Halides and Reductive Amination . The selection of the appropriate method depends on the specific substrate, desired product, and available resources. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypiperidine is a versatile bifunctional molecule containing a secondary amine and a secondary alcohol. The nitrogen atom's nucleophilicity allows for the introduction of a wide variety of substituents, enabling the modulation of a compound's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target receptor binding. N-alkylated 4-hydroxypiperidine derivatives have been extensively explored as ligands for G-protein coupled receptors (GPCRs), such as opioid and dopamine receptors, and are integral to the development of therapeutics for pain management, psychiatric disorders, and other neurological conditions.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical quantitative data for the two primary N-alkylation methods, providing a basis for method selection and optimization.

MethodAlkylating/Carbonyl AgentBase/Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Direct N-AlkylationBenzyl bromideK₂CO₃AcetonitrileReflux (82)6-1285-95
Direct N-AlkylationEthyl bromoacetateK₂CO₃DMFRoom Temperature12-2480-90
Reductive AminationBenzaldehydeSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM)Room Temperature4-890-98
Reductive AminationCyclohexanoneSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM)Room Temperature6-1288-95

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of 4-hydroxypiperidine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct.

Materials:

  • 4-Hydroxypiperidine

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of 4-hydroxypiperidine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1-1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated 4-hydroxypiperidine.

Protocol 2: Reductive Amination

Reductive amination is a two-step, one-pot reaction where 4-hydroxypiperidine first reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to the corresponding N-alkylated product.[1]

Materials:

  • 4-Hydroxypiperidine

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq.) and the aldehyde or ketone (e.g., benzaldehyde, 1.0-1.2 eq.) in anhydrous dichloromethane (DCM).

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. Control the rate of addition to manage any effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 4-8 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-alkylated 4-hydroxypiperidine.

Mandatory Visualizations

Reaction Workflow

G General Workflow for N-Alkylation of 4-Hydroxypiperidine cluster_0 Direct N-Alkylation cluster_1 Reductive Amination start1 4-Hydroxypiperidine + Alkyl Halide + Base reaction1 Reaction in Solvent (e.g., Acetonitrile) at RT or Reflux start1->reaction1 workup1 Workup (Filtration, Concentration) reaction1->workup1 purification1 Purification (Chromatography) workup1->purification1 product1 N-Alkylated 4-Hydroxypiperidine purification1->product1 start2 4-Hydroxypiperidine + Aldehyde/Ketone iminium Iminium Ion Formation start2->iminium reduction In situ Reduction with Reducing Agent (e.g., NaBH(OAc)₃) iminium->reduction workup2 Workup (Quenching, Extraction) reduction->workup2 purification2 Purification (Chromatography) workup2->purification2 product2 N-Alkylated 4-Hydroxypiperidine purification2->product2

Caption: Comparative workflow of direct N-alkylation and reductive amination.

Signaling Pathway Example: Opioid Receptor Activation

N-substituted 4-hydroxypiperidines are frequently designed as ligands for opioid receptors. The following diagram illustrates a simplified G-protein dependent signaling pathway upon activation of an opioid receptor by an agonist.

G Simplified Opioid Receptor Signaling Pathway agonist N-Alkyl-4-hydroxypiperidine (Agonist) receptor Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Heterotrimeric G-protein (Gαi/oβγ) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates camp cAMP ac->camp Decreased Production cellular_response Cellular Response (e.g., Decreased Neuronal Excitability) camp->cellular_response ion_channel->cellular_response

Caption: G-protein signaling cascade initiated by an opioid receptor agonist.[2][3]

References

Application Notes and Protocols: N-Ethyl-4-hydroxypiperidine in the Synthesis of CNS Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-4-hydroxypiperidine is a valuable heterocyclic building block in the synthesis of a variety of centrally active compounds. Its rigid piperidine core, substituted with a hydrophilic hydroxyl group and an N-ethyl moiety, provides a versatile scaffold for the development of novel therapeutics targeting the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of CNS drug candidates, with a particular focus on dopamine D4 receptor antagonists, which are under investigation for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

Key Applications in CNS Drug Discovery

The this compound moiety is a common feature in a range of CNS-active agents. The nitrogen atom's basicity allows for salt formation and crucial interactions with biological targets, while the hydroxyl group can be a key hydrogen bond donor or a handle for further synthetic modification. Its applications include:

  • Dopamine Receptor Antagonists: The piperidine scaffold is a well-established pharmacophore for dopamine receptor ligands. This compound can be incorporated into molecules that exhibit high affinity and selectivity for the D4 subtype, which is a promising target for antipsychotic drug development with a potentially lower incidence of extrapyramidal side effects.

  • Anti-Parkinson's Disease Agents: By modulating dopaminergic pathways, derivatives of this compound are being explored for their potential in managing the symptoms of Parkinson's disease.[1]

  • Other CNS Targets: The structural motif of this compound is also found in compounds targeting other CNS receptors, highlighting its versatility as a scaffold in medicinal chemistry.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a dopamine D4 receptor antagonist.

Protocol 1: Synthesis of this compound

This two-step protocol outlines the synthesis of this compound starting from 4-piperidone.

Step 1: N-Ethylation of 4-Piperidone

  • Reaction: 4-Piperidone is alkylated with an ethylating agent to yield N-ethyl-4-piperidone.

  • Reagents and Materials:

    • 4-Piperidone monohydrate hydrochloride

    • Ethyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask and condenser

  • Procedure:

    • To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.2 equivalents).

    • Add ethyl bromide (1.1 equivalents) to the suspension.

    • Heat the reaction mixture to reflux (approximately 80°C) and stir for 5-7 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude N-ethyl-4-piperidone, which can be used in the next step without further purification.

Step 2: Reduction of N-Ethyl-4-piperidone

  • Reaction: The ketone functionality of N-ethyl-4-piperidone is reduced to a hydroxyl group.

  • Reagents and Materials:

    • N-Ethyl-4-piperidone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Magnetic stirrer

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve N-ethyl-4-piperidone (1 equivalent) in methanol and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of a Benzyloxypiperidine-based Dopamine D4 Receptor Antagonist

This protocol describes a general method for synthesizing a dopamine D4 receptor antagonist starting from this compound, adapted from methodologies for similar scaffolds.[2][3]

Step 1: O-Benzylation of this compound

  • Reaction: The hydroxyl group of this compound is converted to a benzyl ether.

  • Reagents and Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Benzyl bromide (BnBr)

    • Anhydrous Dimethylformamide (DMF)

    • Magnetic stirrer and nitrogen atmosphere setup

    • Round-bottom flask and ice bath

  • Procedure:

    • To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-ethyl-4-(benzyloxy)piperidine.

Step 2: N-Alkylation to Introduce the Pharmacophore

  • Reaction: The synthesized 1-ethyl-4-(benzyloxy)piperidine is further functionalized by N-alkylation with a suitable aromatic or heteroaromatic group, a common feature in D4 antagonists. This example uses reductive amination.

  • Reagents and Materials:

    • 1-Ethyl-4-(benzyloxy)piperidine

    • Aryl aldehyde (e.g., 4-fluorobenzaldehyde)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Triethylamine (Et₃N)

    • Magnetic stirrer

    • Round-bottom flask

  • Procedure:

    • To a solution of 1-ethyl-4-(benzyloxy)piperidine (1 equivalent) and the desired aryl aldehyde (1.1 equivalents) in DCM, add triethylamine (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the final dopamine D4 receptor antagonist.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and biological activity of dopamine D4 receptor antagonists with similar piperidine scaffolds.

Compound IDSynthetic StepYield (%)TargetBinding Affinity (Ki, nM)Selectivity vs. D2RReference
12c N-Alkylation60-80σ1 / D40.7 (σ1), 860 (D4)-[2]
14a Reductive Amination60-80D4R0.3>2000-fold[2]
- O-Benzylation~85---[2]
- N-Ethylation~88---General literature yields

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Synthesis of this compound cluster_1 Protocol 2: Synthesis of Dopamine D4 Antagonist P1_Start 4-Piperidone P1_Step1 N-Ethylation (Ethyl Bromide, K₂CO₃) P1_Start->P1_Step1 P1_Intermediate N-Ethyl-4-piperidone P1_Step1->P1_Intermediate P1_Step2 Reduction (NaBH₄) P1_Intermediate->P1_Step2 P1_End This compound P1_Step2->P1_End P2_Start This compound P2_Step1 O-Benzylation (BnBr, NaH) P2_Start->P2_Step1 P2_Intermediate 1-Ethyl-4-(benzyloxy)piperidine P2_Step1->P2_Intermediate P2_Step2 Reductive Amination (Aryl Aldehyde, NaBH(OAc)₃) P2_Intermediate->P2_Step2 P2_End Dopamine D4 Receptor Antagonist P2_Step2->P2_End

Caption: Synthetic workflow for the preparation of a dopamine D4 antagonist.

Dopamine D4 Receptor Signaling Pathway

G Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R G_protein Gi/o Protein D4R->G_protein activates MAPK MAPK Pathway D4R->MAPK activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response leads to MAPK->Cellular_Response leads to

Caption: Simplified Dopamine D4 receptor signaling cascade.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of novel CNS drug candidates. The provided protocols offer a foundation for researchers to explore the chemical space around this scaffold, particularly in the development of potent and selective dopamine D4 receptor antagonists. The adaptability of the synthetic routes allows for the introduction of diverse functionalities, enabling the fine-tuning of pharmacological properties to optimize lead compounds for further preclinical and clinical development.

References

Application of 1-Ethylpiperidin-4-ol in the Synthesis of Novel Antihistamine Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation H1 antihistamines are a cornerstone in the management of allergic rhinitis and chronic urticaria. A common structural feature in many of these compounds is a substituted piperidine ring, which plays a crucial role in their pharmacological activity and reduced sedative effects compared to first-generation antihistamines. 1-Ethylpiperidin-4-ol is a key building block in the synthesis of these piperidine-containing antihistamines. Its bifunctional nature, possessing both a secondary alcohol and a tertiary amine, allows for versatile chemical modifications to build the complex molecular architectures of modern antihistamines.

This document provides detailed application notes and experimental protocols for the synthesis of a novel antihistamine analogue, 1-(4-(1-(4-chlorophenyl)-1-phenylethoxy)piperidin-1-yl)ethan-1-one (Compound 3) , utilizing 1-ethylpiperidin-4-ol as a key starting material. The synthesis involves a two-step process: a Williamson ether synthesis to introduce the diphenylmethoxy moiety, a common pharmacophore in antihistamines, followed by N-acylation.

Synthetic Pathway Overview

The synthesis of the target antihistamine analogue from 1-ethylpiperidin-4-ol is outlined below. The first step involves the O-alkylation of 1-ethylpiperidin-4-ol with (1-chloro-1-phenylethyl)benzene, followed by N-acylation. For the purpose of this application note, we will illustrate a closely related synthesis starting with the more readily available 4-hydroxypiperidine, followed by N-ethylation, to demonstrate the versatility of the piperidine scaffold.

Synthesis_Pathway cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: N-Dealkylation & Acylation (Conceptual) 1-Ethylpiperidin-4-ol 1-Ethylpiperidin-4-ol Intermediate_1 4-(benzhydryloxy)-1-ethylpiperidine 1-Ethylpiperidin-4-ol->Intermediate_1 NaH, THF 1-chloro-1,1-diphenylmethane 1-chloro-1,1-diphenylmethane 1-chloro-1,1-diphenylmethane->Intermediate_1 Target_Antihistamine Antihistamine Analogue Intermediate_1->Target_Antihistamine 1. Dealkylation 2. Acylating Agent caption Fig. 1: Synthetic pathway for a novel antihistamine. Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Controlled Temperature) A->B C Reaction Monitoring (TLC) B->C D Reaction Quenching C->D E Aqueous Work-up & Extraction D->E F Drying & Solvent Removal E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H H1_Signaling_Pathway cluster_0 Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Activates Antihistamine Antihistamine (e.g., Compound 3) Antihistamine->H1R Inhibits Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (Inflammation, etc.) Ca2_release->Allergic_Response PKC_activation->Allergic_Response

Application Notes and Protocols for the Synthesis of Bepotastine Utilizing N-Ethyl-4-hydroxypiperidine as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Bepotastine, a potent H1-receptor antagonist, using N-Ethyl-4-hydroxypiperidine and its derivatives as crucial precursors. The methodologies outlined are based on established synthetic routes disclosed in patent literature, offering a guide for laboratory-scale synthesis and process development.

Introduction

Bepotastine is a second-generation antihistamine used for the treatment of allergic rhinitis and urticaria.[1] Its synthesis involves the coupling of a substituted piperidine moiety with a chlorophenyl(pyridin-2-yl)methane derivative. This compound serves as a fundamental building block for the piperidine portion of the Bepotastine molecule. The synthesis pathways often utilize derivatives of 4-hydroxypiperidine, such as Ethyl 4-hydroxypiperidine-1-carboxylate, to facilitate the reaction and introduce the necessary functional groups.[2][3]

The synthesis of Bepotastine, and its besilate salt, is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following sections detail the chemical principles, experimental protocols, and key data associated with the synthesis of Bepotastine from precursors related to this compound.

Chemical Principle

The core of the Bepotastine synthesis involves a nucleophilic substitution reaction where the hydroxyl group of a 4-hydroxypiperidine derivative attacks a reactive intermediate, 2-[Chloro(4-chlorophenyl)methyl]pyridine. This is followed by the addition of a butyric acid side chain to the piperidine nitrogen and subsequent hydrolysis to yield Bepotastine. The overall process can be summarized in the following key stages:

  • Formation of the core structure: Reaction of a 4-hydroxypiperidine derivative with 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride.

  • Introduction of the butyrate side chain: Alkylation of the piperidine nitrogen with an ethyl 4-bromobutanoate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid, Bepotastine.

  • Salt formation (optional): Treatment of Bepotastine with benzenesulfonic acid to form Bepotastine besilate.

Experimental Protocols

The following protocols are derived from patent literature and represent a common method for the synthesis of Bepotastine.

Protocol 1: Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate

This protocol describes the initial coupling reaction to form the core ether linkage of Bepotastine.

Materials:

  • 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride

  • Ethyl 4-hydroxypiperidine-1-carboxylate

  • Sodium carbonate

  • Toluene

  • Water

Procedure:

  • To a reaction flask, add toluene and sodium carbonate at room temperature and stir for 10 minutes.

  • Add 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride to the mixture in portions.

  • Add Ethyl 4-hydroxypiperidine-1-carboxylate to the reaction mixture.

  • Heat the reaction mixture to 140-150°C and maintain for 3 hours.

  • Cool the reaction mass to room temperature.

  • Add water and additional toluene and stir for 15 minutes.

  • Separate the organic and aqueous layers. The organic layer contains the desired product.

Protocol 2: Synthesis of 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine

This step involves the hydrolysis of the carbamate group to yield the free piperidine.

Materials:

  • Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate (from Protocol 1)

  • Alkali (e.g., Sodium hydroxide)

  • Solvent (e.g., Ethanol/Water mixture)

Procedure:

  • Dissolve the crude product from Protocol 1 in a suitable solvent mixture such as ethanol and water.

  • Add a solution of a strong base, like sodium hydroxide.

  • Stir the reaction at room temperature for several hours until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Protocol 3: Synthesis of Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate

This protocol details the addition of the butyrate side chain.

Materials:

  • 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine L-tartrate (optically resolved intermediate)

  • Potassium carbonate

  • Ethyl 4-bromobutanoate

  • Water

  • Toluene

Procedure:

  • In a reaction flask, combine water, 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine L-tartrate, and potassium carbonate at room temperature and stir for 15 minutes.

  • Add ethyl 4-bromobutanoate to the mixture.

  • Heat the reaction to 50-55°C and maintain for 13 hours.

  • Cool the reaction to room temperature.

  • Add toluene and distill under vacuum.

  • Add water to the resulting reaction mass at room temperature. The product can then be extracted.

Protocol 4: Synthesis of Bepotastine

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate (from Protocol 3)

  • Sodium hydroxide

  • Ethanol/Water mixture

Procedure:

  • Dissolve the ester from Protocol 3 in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete, as indicated by TLC.[4]

  • Acidify the reaction mixture to precipitate the product, Bepotastine.

  • Filter the solid, wash with water, and dry to obtain the final product.

Data Presentation

The following tables summarize key quantitative data from the synthesis process as described in the cited literature.

Table 1: Reaction Conditions for the Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate

ParameterValueReference
Reactants2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride, Ethyl 4-hydroxypiperidine-1-carboxylate, Sodium carbonate[5]
SolventToluene[5]
Temperature140-150°C[5]
Reaction Time3 hours[5]

Table 2: Reaction Conditions for the Synthesis of Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate

ParameterValueReference
Reactants2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine L-tartrate, Ethyl 4-bromobutanoate, Potassium carbonate[5]
SolventWater, Toluene[5]
Temperature50-55°C[5]
Reaction Time13 hours[5]

Table 3: Reported Yields for Bepotastine Besilate Synthesis Steps

Reaction StepProductYieldReference
Alkylation of piperidine with ethyl 4-bromobutyrateEthyl 4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate99.9%[6]
Salt formation with benzenesulfonic acidBepotastine besilate81.3%[6]

Visualizations

Diagram 1: Synthesis Workflow of Bepotastine

Bepotastine_Synthesis N_Ethyl_4_hydroxypiperidine This compound or its derivatives Coupling_Reaction Coupling Reaction (Ether Formation) N_Ethyl_4_hydroxypiperidine->Coupling_Reaction Intermediate1 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride Intermediate1->Coupling_Reaction Intermediate2 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine derivative Coupling_Reaction->Intermediate2 Formation of core structure Alkylation Alkylation (Side Chain Addition) Intermediate2->Alkylation Intermediate3 Bepotastine Ethyl Ester Alkylation->Intermediate3 Introduction of butyrate side chain Ethyl_4_bromobutanoate Ethyl 4-bromobutanoate Ethyl_4_bromobutanoate->Alkylation Hydrolysis Hydrolysis Intermediate3->Hydrolysis Bepotastine Bepotastine Hydrolysis->Bepotastine Final product formation Salt_Formation Salt Formation (Optional) Bepotastine->Salt_Formation Bepotastine_Besilate Bepotastine Besilate Salt_Formation->Bepotastine_Besilate Benzenesulfonic_acid Benzenesulfonic acid Benzenesulfonic_acid->Salt_Formation

Caption: Synthetic pathway of Bepotastine from this compound derivatives.

References

Application Notes and Protocols for the Purity Determination of N-Ethyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical methods used in the purity assessment of N-Ethyl-4-hydroxypiperidine. The purity of this compound is critical in research and pharmaceutical development, as impurities can affect biological activity, toxicity, and overall drug product stability. The methods outlined below, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are designed to provide accurate and reproducible results for quality control and research purposes.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide details validated analytical methods for quantifying the purity of this compound and identifying potential impurities.

Analytical Methods Overview

The primary methods for determining the purity of this compound are chromatographic techniques due to their high resolving power and sensitivity.

  • Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable compounds. It is effective for identifying residual solvents and volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile. It is the preferred method for assaying the purity of this compound and quantifying non-volatile impurities.

Gas Chromatography (GC) Method

Application Note

This GC method is designed for the quantification of this compound and the separation of volatile impurities. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Due to the polar nature of the hydroxyl group, derivatization may be considered to improve peak shape and thermal stability, though this protocol outlines a direct injection method that has proven effective.

Experimental Protocol

Objective: To determine the purity of this compound and identify volatile impurities by Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Reagents:

  • This compound reference standard (≥99.5% purity)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

Chromatographic Conditions:

ParameterCondition
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Injection Volume 1 µL
Split Ratio 50:1

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Data Analysis: The purity is calculated using the area percent method.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

GC Analysis Workflow

GC_Workflow prep Sample and Standard Preparation gc GC Injection and Separation prep->gc Inject 1 µL fid FID Detection gc->fid data Data Acquisition and Integration fid->data calc Purity Calculation (Area % Method) data->calc

Caption: Workflow for GC Purity Analysis.

High-Performance Liquid Chromatography (HPLC) Method

Application Note

This reversed-phase HPLC (RP-HPLC) method with UV detection is a robust and reliable technique for the purity assessment of this compound. The method separates the main component from its potential non-volatile impurities. The use of a C18 column and a simple mobile phase of acetonitrile and water with a phosphoric acid modifier ensures good peak shape and resolution.

Experimental Protocol

Objective: To determine the purity of this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphoric Acid (H₃PO₄), analytical grade

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 5% B2-12 min: 5% to 70% B12-15 min: 70% B15.1-20 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is determined by the area percent method. For higher accuracy, a calibration curve can be constructed using a reference standard for quantitative analysis.

HPLC Analysis Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC Injection and Separation prep->hplc Inject 10 µL uv UV Detection (210 nm) hplc->uv data Data Acquisition and Integration uv->data calc Purity Calculation (Area % Method) data->calc

Caption: Workflow for HPLC Purity Analysis.

Data Presentation and Comparison

The following table summarizes the typical performance characteristics of the GC and HPLC methods for the purity analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Purity Assay ≥99.0%≥99.0%
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantification (LOQ) ~0.03%~0.05%
Precision (%RSD) < 1.0%< 1.0%
Accuracy (% Recovery) 98-102%98-102%
Primary Application Analysis of volatile impurities and residual solvents.Purity assay and analysis of non-volatile impurities.

Logical Relationship of Analytical Methods

The selection of an analytical method depends on the specific impurities of interest. For comprehensive purity profiling, both GC and HPLC methods should be employed as they provide orthogonal (different and complementary) information.

Method_Selection substance This compound Purity Testing question Type of Impurities to be Analyzed? substance->question volatile Volatile Impurities (e.g., Residual Solvents) question->volatile Volatile non_volatile Non-Volatile Impurities (e.g., Synthesis By-products) question->non_volatile Non-Volatile gc GC-FID Method volatile->gc hplc HPLC-UV Method non_volatile->hplc

Caption: Method Selection Logic.

Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific samples and laboratory conditions. Method validation should be performed in accordance with internal standard operating procedures and relevant regulatory guidelines.

Application Notes & Protocols: HPLC Analysis of N-Ethyl-4-hydroxypiperidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of N-Ethyl-4-hydroxypiperidine and its potential derivatives using High-Performance Liquid Chromatography (HPLC). The protocols outlined are designed for quantitative analysis, purity assessment, and impurity profiling, crucial for research, development, and quality control in the pharmaceutical industry. The methodologies are based on reversed-phase HPLC with UV detection, a robust and widely accessible technique.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The piperidine ring is a prevalent scaffold in many drug molecules, and its derivatives exhibit a wide range of biological activities. Therefore, ensuring the purity and accurate quantification of this compound and its derivatives is critical for consistent and reliable results in drug discovery and development.

This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound. The method can be adapted for various derivatives, which may include compounds with modifications at the hydroxyl group (e.g., esters, ethers) or on the piperidine ring.

Recommended Analytical Method: Reversed-Phase HPLC

Reversed-phase HPLC is a powerful technique for separating organic molecules based on their polarity.[1] For the analysis of polar compounds like this compound, a C18 stationary phase is commonly employed with an aqueous-organic mobile phase.[2] The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is often necessary to ensure good peak shape and reproducibility for basic compounds like piperidines.[2][3]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may require optimization depending on the specific derivative being analyzed and the HPLC system used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 5% B, 2-15 min: 5% to 50% B, 15-20 min: 50% B, 20.1-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or lower for non-chromophoric compounds)
Injection Volume 10 µL

Note: For compounds lacking a UV chromophore, alternative detection methods such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be utilized.[2] For MS compatibility, volatile mobile phase modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[1][3]

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound sample or its derivative into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC System Setup and Operation
  • Set up the HPLC system according to the chromatographic conditions outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the sample solution(s).

  • Perform a system suitability test by injecting a mid-concentration standard multiple times.

Data Analysis

The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1] For quantitative analysis, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.

Method Validation

To ensure the analytical method is suitable for its intended purpose, it should be validated according to ICH Q2(R1) guidelines.[4] The following table summarizes typical performance characteristics for a validated HPLC method for a related compound, N-Boc-4-hydroxypiperidine, which can serve as a benchmark.[4]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Specificity Good

Diagrams

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Injection Sample Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: General workflow for HPLC analysis.

Logical Relationship for Method Development

This diagram shows the logical steps involved in developing a robust HPLC method.

Method_Development Analyte Define Analyte (this compound & Derivatives) Column Select Column (e.g., C18) Analyte->Column MobilePhase Optimize Mobile Phase (Aqueous/Organic Ratio, pH) Column->MobilePhase Detection Select Detector (UV, MS, CAD) MobilePhase->Detection Gradient Develop Gradient Program Detection->Gradient Validation Method Validation (ICH Guidelines) Gradient->Validation

Caption: Key steps in HPLC method development.

References

Industrial Scale Production of N-Ethyl-4-hydroxypiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale industrial production of N-Ethyl-4-hydroxypiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary synthetic routes are outlined: the N-alkylation of 4-piperidone followed by reduction, and the reductive amination of 4-hydroxypiperidine. This guide includes detailed experimental protocols, data on reaction conditions and yields, purification methods, and quality control parameters to ensure the production of high-purity this compound suitable for pharmaceutical applications.

Introduction

This compound (CAS No: 3518-83-0) is a crucial building block in the pharmaceutical industry.[1] Its piperidine scaffold is a common feature in a wide range of biologically active molecules. The hydroxyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including dopamine anti-Parkinson's disease drugs.[1] This document details two robust and scalable synthetic methodologies for its industrial production.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to pale-yellow liquid[1]
Melting Point 23-26 °C[1]
Boiling Point 209.3 °C at 760 mmHg[2]
108-109 °C at 20-21 Torr[3]
Solubility Soluble in water and organic solvents like alcohols and ethers.[1]

Synthetic Routes for Large-Scale Production

Two primary synthetic routes are prevalent in the industrial manufacturing of this compound.

Route 1: N-Alkylation of 4-Piperidone and Subsequent Reduction

This two-step process begins with the N-ethylation of 4-piperidone to yield N-ethyl-4-piperidone, which is then reduced to the final product.

4-Piperidone 4-Piperidone N-Ethyl-4-piperidone N-Ethyl-4-piperidone 4-Piperidone->N-Ethyl-4-piperidone Step 1: N-Ethylation (e.g., Bromoethane, Na2CO3) This compound This compound N-Ethyl-4-piperidone->this compound Step 2: Reduction (e.g., NaBH4)

Caption: Synthesis of this compound via N-Alkylation and Reduction.

Route 2: Reductive Amination of 4-Hydroxypiperidine

This route involves a one-pot reaction where 4-hydroxypiperidine is reacted with acetaldehyde in the presence of a reducing agent.

cluster_0 Reactants 4-Hydroxypiperidine 4-Hydroxypiperidine This compound This compound 4-Hydroxypiperidine->this compound Reductive Amination (e.g., NaBH(OAc)3) Acetaldehyde Acetaldehyde

Caption: Synthesis of this compound via Reductive Amination.

Experimental Protocols

The following are detailed protocols for the large-scale synthesis of this compound.

Protocol for Synthesis Route 1

Step 1: Synthesis of N-Ethyl-4-piperidone

  • Reactor Setup: Charge a suitable reactor with piperidin-4-one hydrochloride monohydrate (1 equivalent), acetonitrile, and sodium carbonate (excess).

  • Addition of Ethylating Agent: Add bromoethane (1 equivalent) to the mixture.

  • Reaction: Heat the mixture overnight at approximately 85°C.

  • Work-up: Cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography to yield N-ethyl-4-piperidone as a yellow liquid. A typical yield for this step is around 62%.[4]

Step 2: Reduction of N-Ethyl-4-piperidone to this compound

  • Dissolution: Dissolve N-ethyl-4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as monoglyme.

  • Reduction: Slowly add sodium borohydride (NaBH₄) powder to the solution and stir for approximately 1 hour.

  • Quenching and Extraction: Hydrolyze the reaction mixture with hydrochloric acid and then adjust the pH to strongly alkaline with NaOH in an ice bath. Filter the mixture and wash the filter residue. The filtrate is then concentrated, and the product is extracted.

  • Purification: The final product is purified by vacuum distillation. This reduction method has a reported yield of 86.6%.

Protocol for Synthesis Route 2: Reductive Amination
  • Reactor Setup: To a solution of 4-hydroxypiperidine (1 equivalent) in a suitable solvent like ethyl acetate (EtOAc), add acetaldehyde (1.1 equivalents).

  • Addition of Reducing Agent: Follow with the addition of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for approximately 6 hours.

  • Quenching: Quench the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.[5]

Purification for Industrial Scale

For large-scale production, purification is a critical step to achieve the high purity required for pharmaceutical applications.[3]

  • Vacuum Distillation: This is the most common method for purifying this compound. The product is distilled under reduced pressure to separate it from non-volatile impurities.

  • Recrystallization: If the product solidifies or can be converted to a solid salt, recrystallization can be an effective method for removing impurities.

Quality Control

Ensuring the quality and purity of this compound is essential for its use in pharmaceutical synthesis.

Quality Specifications
ParameterSpecificationAnalytical Method
Appearance Colorless to pale-yellow liquidVisual Inspection
Purity (Assay) ≥ 98% (Technical Grade), ≥ 99%+ (High Purity Grade)GC, HPLC
Moisture Content < 1.0%Karl Fischer Titration
Total Impurities < 1.0%GC, HPLC
Analytical Methods for Purity Determination
  • High-Performance Liquid Chromatography (HPLC): A robust method for determining the purity and identifying impurities. A typical system would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water.[6][7]

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is also a widely used technique for purity assessment. A non-polar capillary column is typically employed.[7]

Common Impurities

Potential impurities can arise from starting materials, by-products, or degradation. These may include:

  • Unreacted 4-piperidone or 4-hydroxypiperidine

  • Over-alkylated products

  • Solvent residues

Impurity profiling is crucial to ensure the safety and efficacy of the final pharmaceutical product.

Safety Information

  • Hazards: this compound is a flammable liquid.[1] It can cause skin and eye irritation.

  • Handling: Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with open flames or high-temperature sources.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1]

Experimental Workflow Diagram

cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Raw Materials Raw Materials Reaction Reaction Raw Materials->Reaction Charge Reactor Crude Product Crude Product Reaction->Crude Product Reaction Completion & Quenching Work-up Work-up Crude Product->Work-up Extraction/Filtration Purification Step Purification Step Work-up->Purification Step e.g., Vacuum Distillation Pure Product Pure Product Purification Step->Pure Product Sampling Sampling Pure Product->Sampling Analytical Testing Analytical Testing Sampling->Analytical Testing HPLC, GC, KF Final Product Release Final Product Release Analytical Testing->Final Product Release Meets Specifications

Caption: General Industrial Workflow for this compound Production.

References

The Role of 1-Ethylpiperidin-4-ol in the Development of Potent Kinase Inhibitors: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-ethylpiperidin-4-ol moiety is a valuable building block in medicinal chemistry, particularly in the design of small molecule kinase inhibitors. Its saturated heterocyclic structure provides a three-dimensional scaffold that can be strategically utilized to improve physicochemical properties such as solubility and metabolic stability, while also enabling key interactions with the target kinase. This document provides detailed application notes and experimental protocols for the use of 1-ethylpiperidin-4-ol and its derivatives in the development of kinase inhibitors, with a focus on the PI3K/AKT signaling pathway.

Application Notes

The piperidine scaffold is a privileged structure in drug discovery, and its derivatives are integral to numerous approved therapeutic agents. The incorporation of a 1-ethylpiperidin-4-ol fragment into a kinase inhibitor can serve several purposes. The ethyl group on the piperidine nitrogen can modulate lipophilicity and basicity, which in turn affects cell permeability and off-target activity. The hydroxyl group at the 4-position provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophoric elements to optimize target engagement and selectivity.

One of the most significant applications of piperidine-containing compounds is in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers.[1][3] Small molecule inhibitors that target key kinases in this pathway, such as AKT (also known as Protein Kinase B), have shown significant therapeutic promise.[1][4]

Derivatives bearing a piperidin-4-yl side chain have been successfully designed and synthesized as potent AKT inhibitors.[1] These compounds have demonstrated high inhibitory activity against AKT1 and have shown anti-proliferative effects in cancer cell lines.[1] The strategic placement of the piperidine moiety allows for favorable interactions within the ATP-binding pocket of the kinase, contributing to the overall potency and selectivity of the inhibitor.

Quantitative Data

The following table summarizes the in vitro activity of a series of synthesized AKT inhibitors containing a piperidin-4-yl moiety, demonstrating the potency that can be achieved with this scaffold.

Compound IDAKT1 IC50 (nM)[1]PC-3 Cell Proliferation IC50 (µM)[1]
10f31.65.1
10g28.84.6
10h 24.3 3.7
10j45.78.2
10k39.87.5
10l52.59.3
GSK69069315.214.1

Data is presented for selected compounds from a published study for illustrative purposes. GSK690693 is included as a reference compound.[1]

Signaling Pathway and Experimental Workflow

To visualize the targeted biological pathway and the general process of inhibitor development, the following diagrams are provided.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Substrates (e.g., GSK3β, Bad, FOXO) AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulation

Caption: The PI3K/AKT Signaling Pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 1-Ethylpiperidin-4-ol Intermediate Functionalized Piperidine Intermediate Start->Intermediate Functionalization Coupling Coupling with Kinase Scaffold Intermediate->Coupling Final_Compound Final Inhibitor Coupling->Final_Compound Kinase_Assay In Vitro Kinase Assay (IC50) Final_Compound->Kinase_Assay Testing Cell_Assay Cell-Based Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity In_Vivo In Vivo Efficacy Studies Selectivity->In_Vivo

Caption: General Experimental Workflow.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of kinase inhibitors derived from 1-ethylpiperidin-4-ol. These are generalized procedures and may require optimization for specific target compounds.

Protocol 1: Synthesis of a Piperidin-4-yl Containing Kinase Inhibitor

This protocol describes a general two-step process: 1) functionalization of 1-ethylpiperidin-4-ol to introduce a suitable leaving group, and 2) nucleophilic substitution with a kinase scaffold.

Materials:

  • 1-ethylpiperidin-4-ol

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kinase scaffold with a nucleophilic amine or hydroxyl group

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., saturated ammonium chloride, brine, sodium sulfate, silica gel for chromatography)

Procedure:

Step 1: Mesylation of 1-Ethylpiperidin-4-ol

  • Dissolve 1-ethylpiperidin-4-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.

Step 2: Coupling with Kinase Scaffold

  • To a solution of the kinase scaffold (1.0 eq) in anhydrous DMF, add a suitable base such as sodium hydride (1.2 eq, for hydroxyl groups) or potassium carbonate (2.0 eq, for amines) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of the mesylated 1-ethylpiperidine intermediate (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (AKT1)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against AKT1 kinase.

Materials:

  • Recombinant human AKT1 enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide derived from GSK3)

  • Test compound (dissolved in DMSO)

  • Phospho-specific antibody for the substrate

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate, or a fluorescence-based detection system)

  • Microplate (e.g., 96-well or 384-well)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • In a microplate, add the kinase buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the peptide substrate to all wells.

  • Initiate the kinase reaction by adding a mixture of recombinant AKT1 enzyme and ATP to each well. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, HTRF, or AlphaScreen). This typically involves adding a phospho-specific antibody followed by a detection reagent.

  • Measure the signal (e.g., absorbance, fluorescence, or luminescence).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes how to assess the anti-proliferative effect of a kinase inhibitor on a cancer cell line (e.g., PC-3 prostate cancer cells).[1]

Materials:

  • PC-3 cells (or other relevant cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in DMSO)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

Procedure:

  • Seed the PC-3 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (DMSO only).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo).

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

References

N-Ethyl-4-hydroxypiperidine: A Versatile Scaffold for the Development of Novel Analgesic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Ethyl-4-hydroxypiperidine is a valuable heterocyclic building block in medicinal chemistry, particularly in the design and synthesis of novel analgesic agents. The piperidine core is a well-established pharmacophore found in numerous clinically significant opioids, such as fentanyl and meperidine. The presence of a hydroxyl group at the 4-position and an ethyl group at the nitrogen atom provides key structural features that can be strategically modified to modulate pharmacological activity, including potency, selectivity for opioid receptor subtypes, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of new analgesic compounds.

Rationale for Use in Analgesic Drug Discovery

The 4-hydroxypiperidine motif is a privileged scaffold for targeting opioid receptors, primarily the mu-opioid receptor (MOR), which is a principal target for potent analgesics. The hydroxyl group can participate in crucial hydrogen bonding interactions within the receptor binding pocket. The N-substituent on the piperidine ring plays a critical role in determining the compound's affinity and efficacy. While larger N-substituents like phenethyl are common in potent opioids, the N-ethyl group offers a valuable alternative for fine-tuning the pharmacological profile. The ethyl group can influence the compound's basicity, lipophilicity, and overall conformation, which in turn affects its interaction with the opioid receptor.

Structure-Activity Relationship (SAR) Insights

The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity in 4-anilidopiperidine analgesics. High potency has been observed in compounds with an aralkyl substituent on the piperidine ring nitrogen.[1] While larger groups like phenethyl are often associated with high potency, the strategic use of a smaller alkyl group like ethyl can be explored to modulate the side-effect profile, such as reducing the risk of respiratory depression.

Quantitative Data of Representative Analgesic Compounds

The following table summarizes quantitative data for a representative analgesic compound derived from a 4-hydroxypiperidine scaffold, illustrating the type of data generated during the drug discovery process. Note: Data for a closely related N-phenethyl analog is presented here due to the limited availability of specific data for an N-ethyl derivative in the public domain.

Compound IDStructureTarget ReceptorBinding Affinity (Ki, nM)In Vivo Potency (ED50, mg/kg)AssayReference
Hypothetical Compound A (N-Ethyl Analog) N-Ethyl-4-(p-tolyl)-4-hydroxypiperidineµ-opioid receptorData not availableData not available
Reference Compound B (N-Phenethyl Analog) N-Phenethyl-4-(p-tolyl)-4-hydroxypiperidineµ-opioid receptor1.50.05Rat Tail-FlickFictional Data for Illustrative Purposes

Experimental Protocols

Synthesis of N-Ethyl-4-(p-tolyl)-4-hydroxypiperidine (Hypothetical Compound A)

This protocol describes a general method for the synthesis of an N-ethyl-4-aryl-4-hydroxypiperidine derivative.

Materials:

  • N-Ethyl-4-piperidone

  • p-Tolylmagnesium bromide (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add N-Ethyl-4-piperidone (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-tolylmagnesium bromide (1.2 eq) to the solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure N-Ethyl-4-(p-tolyl)-4-hydroxypiperidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Analgesic Activity Assessment: Tail-Flick Test

The tail-flick test is a standard method for evaluating the central analgesic activity of compounds.[2][3]

Animals:

  • Male Wistar rats (200-250 g)

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

Procedure:

  • Habituate the rats to the experimental setup for at least 30 minutes before testing.

  • Gently hold the rat and place the distal third of its tail on the radiant heat source.

  • Start the timer and measure the latency for the rat to flick its tail away from the heat stimulus. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[2][4]

  • Administer the test compound (e.g., Hypothetical Compound A) or a vehicle control intraperitoneally (i.p.) or subcutaneously (s.c.). A standard analgesic like morphine can be used as a positive control.

  • Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[5]

  • The analgesic effect is expressed as the percentage of Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

In Vivo Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

This test is used to evaluate peripherally acting analgesics.[6][7]

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Divide the mice into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses.

  • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.[7]

  • Inject a 0.6% or 1% solution of acetic acid in saline intraperitoneally (10 mL/kg) to each mouse to induce writhing.[8][9]

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.[6][7][8]

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Visualizations

Signaling Pathways

The analgesic effects of many piperidine-based compounds are mediated through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical G-protein dependent signaling pathway initiated by an opioid agonist binding to the µ-opioid receptor.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., this compound derivative) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Inhibition of pain signaling Ion_Channel->Analgesia Leads to

Caption: G-protein dependent signaling pathway of the µ-opioid receptor.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and in vivo evaluation of analgesic compounds derived from this compound.

Synthesis_Workflow Start Start: N-Ethyl-4-piperidone Grignard Grignard Reaction with Arylmagnesium bromide Start->Grignard Workup Aqueous Workup (NH4Cl quench) Grignard->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product: N-Ethyl-4-aryl-4-hydroxypiperidine Characterization->End

Caption: General synthesis workflow for N-Ethyl-4-aryl-4-hydroxypiperidine derivatives.

InVivo_Workflow Start Start: Test Compound Animal_Prep Animal Acclimation & Baseline Measurement Start->Animal_Prep Drug_Admin Drug Administration (Test, Vehicle, Positive Control) Animal_Prep->Drug_Admin Analgesic_Assay Analgesic Assay Drug_Admin->Analgesic_Assay Tail_Flick Tail-Flick Test (Central Analgesia) Analgesic_Assay->Tail_Flick Option 1 Writhing_Test Writhing Test (Peripheral Analgesia) Analgesic_Assay->Writhing_Test Option 2 Data_Collection Data Collection (Latency, # of Writhes) Tail_Flick->Data_Collection Writhing_Test->Data_Collection Data_Analysis Data Analysis (% MPE, % Inhibition) Data_Collection->Data_Analysis End Conclusion on Analgesic Activity Data_Analysis->End

Caption: Workflow for in vivo evaluation of analgesic activity.

References

Application Notes and Protocols for the Storage and Stability of N-Ethyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the appropriate storage conditions for N-Ethyl-4-hydroxypiperidine to ensure its stability and outline protocols for assessing its stability profile under various stress conditions.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The stability of this chemical is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the recommended storage conditions, potential degradation pathways, and experimental protocols for stability and forced degradation studies in line with the International Council for Harmonisation (ICH) guidelines.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is essential to adhere to proper storage conditions. The compound is a colorless to pale yellow liquid and may darken upon exposure to air or light. It is also known to be hygroscopic.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Optimal for long-term stability and to minimize potential degradation.
Room Temperature (Short-term)Acceptable for short durations, though refrigeration is preferred.
Atmosphere Under an inert atmosphere (e.g., Nitrogen or Argon)To prevent oxidation of the tertiary amine.
Light Store in amber or opaque containersTo protect from light-induced degradation.
Moisture Tightly sealed containers in a dry placeThe compound is hygroscopic and can absorb moisture, which may lead to degradation.
Incompatibilities Store away from strong oxidizing agents and strong acidsTo prevent vigorous and potentially hazardous reactions.

Potential Degradation Pathways

This compound contains a tertiary amine and a secondary alcohol, both of which can be susceptible to degradation. Understanding these potential pathways is critical for developing stability-indicating analytical methods.

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or products of ring-opening.

  • Dehydration: The secondary alcohol could potentially undergo dehydration under acidic conditions and/or elevated temperatures.

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation through radical mechanisms.

NEHP This compound Oxidation Oxidation (e.g., H₂O₂, atmospheric O₂) NEHP->Oxidation Photodegradation Photodegradation (UV/Vis Light) NEHP->Photodegradation Acid_Stress Acid Stress (e.g., HCl) NEHP->Acid_Stress N_Oxide N-Oxide Derivative Oxidation->N_Oxide Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Photo_Degradants Photolytic Degradants Photodegradation->Photo_Degradants Dehydration_Product Dehydration Product Acid_Stress->Dehydration_Product

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols

The following protocols are designed to assess the stability of this compound under various conditions as stipulated by ICH guidelines.

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of this compound under recommended and accelerated storage conditions to determine its re-test period or shelf life.

Table 2: Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Protocol:

  • Place accurately weighed samples of this compound in appropriate containers (e.g., amber glass vials with inert caps).

  • Store the samples in stability chambers maintained at the conditions specified in Table 2.

  • At each time point, withdraw a sample and analyze for purity, impurities, and appearance.

  • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), for analysis.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Protocol:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C in a calibrated oven for 48 hours.

  • Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS).

Table 3: Hypothetical Data from Forced Degradation Study of this compound

Stress Condition% Assay of this compound% Total ImpuritiesMajor Degradant Peak (Retention Time)
Control (Unstressed) 99.80.2-
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 98.51.54.2 min
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 99.20.85.1 min
Oxidative (3% H₂O₂, RT, 24h) 92.37.73.5 min, 6.8 min
Thermal (80°C, 48h) 99.50.5-
Photolytic (ICH Q1B) 97.92.17.3 min

Analytical Method for Stability Assessment

A validated stability-indicating HPLC method is crucial for the accurate assessment of this compound's stability.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.

cluster_0 Initial Assessment cluster_1 Forced Degradation cluster_2 Formal Stability Studies cluster_3 Data Analysis & Reporting Start Procure/Synthesize This compound Initial_Analysis Initial Analysis (Purity, Appearance, etc.) Start->Initial_Analysis Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Initial_Analysis->Forced_Deg Method_Dev Develop & Validate Stability-Indicating Method Forced_Deg->Method_Dev Stability_Studies Long-Term & Accelerated Stability Studies Method_Dev->Stability_Studies Timepoint_Analysis Analysis at Timepoints Stability_Studies->Timepoint_Analysis Data_Analysis Data Analysis (Degradation Kinetics, Shelf-life Estimation) Timepoint_Analysis->Data_Analysis Report Final Stability Report Data_Analysis->Report

Caption: Workflow for Stability Assessment of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of N-Ethyl-4-hydroxypiperidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic strategies for this compound are:

  • Direct N-Alkylation: This involves the reaction of 4-hydroxypiperidine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.

  • Reductive Amination: This method consists of reacting 4-hydroxypiperidine with acetaldehyde in the presence of a reducing agent to form the N-ethyl group. A related approach is the reduction of N-ethyl-4-piperidone.[1]

Q2: What is the most common side reaction, and how can it be minimized?

A2: A frequent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs when the product, this compound, reacts further with the ethylating agent. To minimize this, it is recommended to use a carefully controlled stoichiometry with a slight excess of the 4-hydroxypiperidine and to add the ethylating agent slowly to the reaction mixture.

Q3: Can O-alkylation be a competing reaction?

A3: Yes, O-alkylation at the hydroxyl group of 4-hydroxypiperidine can occur, though N-alkylation is generally more favorable due to the higher nucleophilicity of the secondary amine. The choice of base and solvent can influence the ratio of N- to O-alkylation. Using a non-nucleophilic base and a polar aprotic solvent can favor N-alkylation.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are distillation under reduced pressure and column chromatography. Recrystallization can also be employed if the product is a solid at room temperature or can be converted to a crystalline salt.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Extend the reaction time or gently heat the mixture if the reaction is sluggish.
Poor Quality of Reagents - Use freshly distilled or high-purity starting materials.- Ensure the ethylating agent has not decomposed.- Use an anhydrous solvent, as water can interfere with the reaction.
Ineffective Base - For N-alkylation, ensure the base is strong enough to deprotonate the piperidinium salt formed during the reaction.- Consider switching to a stronger or more soluble base (e.g., from sodium carbonate to potassium carbonate or an organic base like triethylamine).
Suboptimal Reaction Temperature - Some reactions may require heating to proceed at a reasonable rate. Experiment with a gradual increase in temperature while monitoring for side product formation.
Presence of Impurities in the Final Product
Potential Impurity Identification and Removal
Unreacted 4-hydroxypiperidine - Identification: Can be detected by TLC, GC, or NMR spectroscopy.- Removal: Can be separated by column chromatography or by performing an acidic wash to remove the more basic starting material.
Quaternary Ammonium Salt - Identification: Often appears as a highly polar spot on TLC and may be soluble in water.- Removal: Can be removed by an aqueous workup, as the quaternary salt is typically water-soluble.
O-Alkylated Byproduct - Identification: Will have a different retention time in GC and distinct signals in NMR compared to the desired product.- Removal: Careful column chromatography is usually required to separate the N- and O-alkylated isomers.

Comparative Data on Synthetic Methods

A note on the available data: While the following tables provide an overview of reaction conditions for the synthesis of this compound, specific yield percentages under varying conditions are not widely reported in readily available literature. The presented yields are based on general knowledge of these reaction types and data from analogous syntheses.

Table 1: N-Alkylation of 4-Hydroxypiperidine
Ethylating Agent Base Solvent Temperature Typical Reaction Time Anticipated Yield Range
Ethyl BromideK₂CO₃AcetonitrileReflux6-12 hoursModerate to High
Ethyl IodideK₂CO₃DMFRoom Temp to 60°C4-8 hoursHigh
Ethyl BromideTriethylamineDichloromethaneRoom Temp to Reflux8-16 hoursModerate
Table 2: Reductive Amination and Related Methods
Method Reducing Agent Solvent Temperature Typical Reaction Time Anticipated Yield Range
Reductive Amination with AcetaldehydeSodium triacetoxyborohydride1,2-DichloroethaneRoom Temperature12-24 hoursHigh
Reduction of N-ethyl-4-piperidoneSodium borohydrideMethanol0°C to Room Temp1-3 hoursVery High

Detailed Experimental Protocols

Protocol 1: N-Alkylation of 4-Hydroxypiperidine with Ethyl Bromide

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Ethyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypiperidine and anhydrous acetonitrile.

  • Add potassium carbonate to the mixture.

  • Stir the suspension and slowly add ethyl bromide dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reductive Amination of 4-Hydroxypiperidine with Acetaldehyde

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxypiperidine in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid to the solution.

  • Slowly add acetaldehyde to the mixture and stir at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing Workflows and Relationships

The following diagrams illustrate the decision-making process and reaction pathways described in this guide.

Synthesis_Workflow start Start: Synthesize This compound method_choice Choose Synthesis Method start->method_choice n_alkylation Direct N-Alkylation method_choice->n_alkylation Classic Approach reductive_amination Reductive Amination method_choice->reductive_amination Alternative Approach reaction_setup_alk Setup N-Alkylation: - 4-hydroxypiperidine - Ethylating Agent - Base - Solvent n_alkylation->reaction_setup_alk reaction_setup_red Setup Reductive Amination: - 4-hydroxypiperidine - Acetaldehyde - Reducing Agent - Solvent reductive_amination->reaction_setup_red workup_purification Workup and Purification (Distillation or Chromatography) reaction_setup_alk->workup_purification reaction_setup_red->workup_purification final_product This compound workup_purification->final_product High Purity troubleshooting Troubleshooting workup_purification->troubleshooting Low Yield / Impurities troubleshooting->method_choice Re-evaluate Method

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, GC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Present? check_reaction->side_products incomplete_reaction->side_products No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Quality and Stoichiometry incomplete_reaction->check_reagents Yes over_alkylation Over-alkylation (Quaternary Salt) side_products->over_alkylation Yes o_alkylation O-Alkylation side_products->o_alkylation Yes other_byproducts Other Byproducts side_products->other_byproducts Yes adjust_stoichiometry Adjust Stoichiometry (less ethylating agent) over_alkylation->adjust_stoichiometry slow_addition Slow Addition of Ethylating Agent over_alkylation->slow_addition change_conditions Change Base/Solvent to Favor N-Alkylation o_alkylation->change_conditions optimize_purification Optimize Purification (e.g., Column Chromatography) other_byproducts->optimize_purification

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Selective O-Acylation of N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the selective O-acylation of N-Boc-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: Why is the selective O-acylation of N-Boc-4-hydroxypiperidine sometimes challenging?

A1: The primary challenge lies in achieving chemoselectivity. While the tert-butoxycarbonyl (Boc) group significantly reduces the nucleophilicity of the piperidine nitrogen, making the hydroxyl group the more likely site of attack, side reactions can still occur.[1][2] The secondary alcohol at the C4 position can also be sterically hindered, potentially slowing down the desired reaction.[2]

Q2: What is the primary competing reaction in the acylation of N-Boc-4-hydroxypiperidine?

A2: The main competing reaction is N-acylation. This typically occurs if the Boc protecting group is unintentionally cleaved under acidic conditions that might be generated during the reaction (e.g., from an acyl chloride).[1] The unmasked secondary amine is highly nucleophilic and will readily react with the acylating agent.[2]

Q3: How does the N-Boc group promote selective O-acylation?

A3: The N-Boc group is an effective protecting group that deactivates the piperidine nitrogen through two main effects:

  • Steric Hindrance: The bulky tert-butyl group physically blocks access to the nitrogen atom.[1]

  • Electronic Effect: The electron-withdrawing nature of the carbonyl in the Boc group reduces the electron density and therefore the nucleophilicity of the nitrogen atom.[1] This makes the oxygen of the hydroxyl group the more favorable nucleophile for the acylation reaction.

Q4: What are the common side products to watch out for?

A4: Besides the potential for N-acylation, other common side products include:

  • Elimination Product: Under strongly basic conditions or at elevated temperatures, dehydration can occur to form N-Boc-1,2,3,6-tetrahydropyridine.[3]

  • Di-acylated Product: While less common due to the Boc group, if deprotection occurs, subsequent N-acylation of the O-acylated product is possible.

  • Unreacted Starting Material: Incomplete reactions can result from insufficiently reactive reagents or suboptimal conditions.[2]

Q5: Which acylating agents are typically used for this reaction?

A5: The choice of acylating agent is crucial. More reactive agents are generally preferred for the sterically hindered secondary alcohol. Common choices include:

  • Acyl Chlorides (R-COCl)

  • Acid Anhydrides ((R-CO)₂O) Carboxylic acids can also be used, but they require activation with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2]

Q6: What is the role of bases and catalysts in this reaction?

A6:

  • Bases: A non-nucleophilic base, such as triethylamine (Et₃N), pyridine, or diisopropylethylamine (DIPEA), is essential when using acyl chlorides or anhydrides. Its role is to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, which prevents the acid-catalyzed removal of the N-Boc group.[1][2]

  • Catalysts: 4-Dimethylaminopyridine (DMAP) is frequently used as a nucleophilic catalyst to accelerate the acylation of secondary alcohols like N-Boc-4-hydroxypiperidine.[1][4]

Troubleshooting Guides

Issue 1: Low or No Yield of the O-Acylated Product

Potential CauseTroubleshooting Steps
Insufficiently Reactive Acylating Agent Switch to a more reactive acylating agent (e.g., use an acyl chloride instead of a carboxylic acid with a coupling agent).[2]
Incomplete Reaction Increase the reaction time or gently warm the reaction mixture. Monitor progress closely using Thin Layer Chromatography (TLC).[2]
Inactive Catalyst or Coupling Agent Add a catalytic amount of DMAP (typically 0.1 eq) to accelerate the reaction.[1][2] If using coupling agents like EDC or DCC, ensure they are fresh and used in sufficient amounts.[2]
Steric Hindrance For particularly bulky acylating groups, consider increasing the reaction temperature and time. Be mindful of potential side reactions at higher temperatures.[2]

Issue 2: Presence of N-Acylated Byproduct

Potential CauseTroubleshooting Steps
Accidental Deprotection of N-Boc Group This is the most common cause, often due to acidic conditions.[1] Ensure the reaction is performed under anhydrous conditions. Use a non-nucleophilic base like triethylamine or DIPEA to neutralize any acid generated in situ.[1][2]
Reaction Conditions Too Harsh Avoid excessively high temperatures or prolonged reaction times which might contribute to Boc group cleavage.

Issue 3: Formation of an Elimination Product (N-Boc-1,2,3,6-tetrahydropyridine)

Potential CauseTroubleshooting Steps
Base is too Strong or Conditions are too Basic Use a milder, non-nucleophilic base like triethylamine instead of stronger bases.[2]
Elevated Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the risk of this dehydration side reaction.[2][3]

Issue 4: Difficult Product Purification

Potential CauseTroubleshooting Steps
Presence of Unreacted Starting Material Use a slight excess of the acylating agent to drive the reaction to completion. Optimize your column chromatography solvent system for better separation.
Water-Soluble Byproducts If using coupling agents like EDC, perform an aqueous workup to remove the water-soluble urea byproducts.[2] If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration.[2]
DMAP Removal DMAP can sometimes be difficult to remove via chromatography. An acidic wash (e.g., dilute HCl) during the workup can protonate the DMAP, making it water-soluble and easily removed with the aqueous layer.

Data Presentation

Table 1: Comparison of Common Acylating Agents and Conditions

Acylating AgentBase/CatalystSolventTypical TemperatureRelative Reactivity
Acyl ChlorideEt₃N or Pyridine / DMAP (cat.)DCM or THF0 °C to RTHigh
Acid AnhydrideEt₃N or Pyridine / DMAP (cat.)DCM or THFRTModerate to High
Carboxylic AcidEDC or DCC / DMAP (cat.)DCM or DMF0 °C to RTLow (requires activation)

Data compiled from multiple sources.[1][2]

Experimental Protocols

General Protocol for Selective O-Acylation using Acyl Chloride

This protocol provides a general methodology and may require optimization for specific substrates.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Acyl chloride (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the acyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture. Ensure the temperature remains at or below 0 °C during the addition.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-acylated product.

Visualizations

G Troubleshooting Workflow: Low Yield in O-Acylation start Low Yield or No Reaction check_reagents Check Reagent Quality (Acylating agent, base, solvent) start->check_reagents is_reactive Is Acylating Agent Sufficiently Reactive? check_reagents->is_reactive add_dmap Add Catalyst (e.g., DMAP) is_reactive->add_dmap Yes use_stronger_reagent Use More Reactive Agent (e.g., Acyl Chloride) is_reactive->use_stronger_reagent No increase_temp Increase Reaction Time / Temperature add_dmap->increase_temp monitor Re-run and Monitor by TLC increase_temp->monitor use_stronger_reagent->monitor

Caption: Troubleshooting workflow for low yield O-acylation reactions.

G Reaction Selectivity Pathway cluster_0 N-Boc-4-hydroxypiperidine N_Boc Boc-Protected Nitrogen (Low Nucleophilicity) OH Hydroxyl Group (Nucleophilic) O_Acylation Desired O-Acylation OH->O_Acylation AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->O_Acylation Favored Path N_Acylation Side Reaction: N-Acylation AcylatingAgent->N_Acylation Boc_Deprotection Boc Deprotection (Acidic Conditions) AcylatingAgent->Boc_Deprotection Undesired Condition Free_Amine Free Piperidine Nitrogen (Highly Nucleophilic) Boc_Deprotection->Free_Amine Free_Amine->N_Acylation

Caption: Competing pathways in the acylation of N-Boc-4-hydroxypiperidine.

References

preventing side reactions during the alkylation of 4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 4-hydroxypiperidine. Our goal is to help you prevent or minimize common side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the alkylation of 4-hydroxypiperidine?

The two primary side reactions encountered during the alkylation of 4-hydroxypiperidine are O-alkylation and the formation of quaternary ammonium salts.[1]

  • O-Alkylation: The hydroxyl group at the C4 position can compete with the secondary amine in the piperidine ring as a nucleophile, leading to the formation of an ether byproduct. The secondary amine is generally more nucleophilic than the secondary alcohol, but O-alkylation can become significant under certain conditions.[2]

  • Quaternary Ammonium Salt Formation: After the desired N-alkylation to a tertiary amine, a second alkylation can occur on the nitrogen atom. This results in a positively charged quaternary ammonium salt, which can complicate purification and reduce the yield of the target mono-alkylated product.[3]

  • Elimination: Under acidic or basic conditions, particularly at elevated temperatures, dehydration of the hydroxyl group can occur, leading to the formation of an unsaturated byproduct like N-Boc-1,2,3,6-tetrahydropyridine if the nitrogen is protected.[4]

Q2: How can I selectively achieve N-alkylation over O-alkylation?

Achieving selective N-alkylation requires careful consideration of reaction conditions to favor the higher nucleophilicity of the secondary amine over the hydroxyl group. Here are key strategies:

  • Choice of Base: Weaker, non-nucleophilic bases are preferred to minimize deprotonation of the hydroxyl group. Strong bases like sodium hydride (NaH) will readily form the alkoxide, promoting O-alkylation.[5]

  • Protecting the Hydroxyl Group: While not always necessary, protecting the hydroxyl group before N-alkylation offers the most reliable method for preventing O-alkylation. However, this adds extra steps to the synthesis.[2]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity for N-alkylation.

Q3: What are the best methods to prevent the formation of quaternary ammonium salts?

Preventing over-alkylation is crucial for obtaining a clean mono-alkylated product. The following approaches are effective:

  • Control of Stoichiometry: Using a slight excess of 4-hydroxypiperidine relative to the alkylating agent can help ensure that the alkylating agent is consumed before it can react with the newly formed tertiary amine.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, further reducing the likelihood of a second alkylation.[6]

  • Use of a Non-Nucleophilic Base: Incorporating a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can neutralize the acid formed during the reaction without promoting side reactions.[6]

  • Reductive Amination: This alternative method avoids the use of alkyl halides altogether, thereby eliminating the possibility of quaternary salt formation.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Alkylated Product

Potential CauseTroubleshooting Steps
Incomplete Reaction - Increase the reaction time or gently heat the mixture.[2]- Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).[2]- Ensure the base used is sufficiently strong to deprotonate the piperidine nitrogen.[2]
Significant O-Alkylation - Consider protecting the hydroxyl group prior to N-alkylation.[2]- Use a less polar, aprotic solvent.- Employ a bulkier alkylating agent if possible to sterically hinder reaction at the hydroxyl group.
Formation of Quaternary Salt - Use an excess of 4-hydroxypiperidine (1.2-1.5 equivalents).- Add the alkylating agent dropwise over an extended period.[6]
Moisture in the Reaction - Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using water-sensitive reagents like NaH.[8]

Issue 2: Difficulty in Purifying the Product

Potential CauseTroubleshooting Steps
Presence of Unreacted Starting Material and Over-Alkylated Product - Employ column chromatography with a suitable solvent system to separate the components.[2]- If the quaternary salt is the major byproduct, it can often be removed by an aqueous workup due to its high water solubility.[3]
Co-elution of N- and O-Alkylated Products - If separation by column chromatography is challenging, consider derivatizing the hydroxyl group of the desired N-alkylated product to alter its polarity before a second purification attempt.
Water-Soluble Byproducts - Perform a thorough aqueous workup, including washes with brine, to remove water-soluble impurities.[5]

Experimental Protocols

Protocol 1: Selective N-Alkylation of 4-Hydroxypiperidine

This protocol aims for selective N-alkylation by controlling stoichiometry and using a common base.

Materials:

  • 4-Hydroxypiperidine (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-hydroxypiperidine and anhydrous acetonitrile.

  • Add potassium carbonate to the stirred solution.

  • Add the alkyl halide dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: O-Alkylation of N-Boc-4-hydroxypiperidine

This protocol details the O-alkylation after protecting the nitrogen with a Boc group to prevent N-alkylation.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF dropwise.[5]

  • Stir the resulting mixture at 0 °C for 30 minutes.[5]

  • Add the alkylating agent dropwise at 0 °C.[5]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[5]

  • Carefully quench the reaction by the slow addition of water at 0 °C.[5]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography.

Protocol 3: Reductive Amination of a Ketone with 4-Hydroxypiperidine

This protocol provides an alternative to direct alkylation that avoids the formation of quaternary salts.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Ketone or aldehyde (e.g., acetone) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed for ketones)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxypiperidine and the ketone/aldehyde in DCE.

  • If starting with a ketone, a catalytic amount of acetic acid can be added.[9]

  • Stir the mixture for a short period (e.g., 20-30 minutes) to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Table 1: Comparison of Conditions for Boc Protection of 4-Hydroxypiperidine

RouteStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
14-HydroxypiperidineDi-tert-butyl dicarbonate, NaHCO₃DichloromethaneRoom Temp.15~95[10]
24-Piperidone HydrochlorideDi-tert-butyl dicarbonate, NaOHWater20-301290.6[1]

Table 2: Conditions for Alkylation and Potential Yields

Reaction TypeSubstrateAlkylating Agent/CarbonylBase/Reducing AgentSolventTemperature (°C)Yield (%)Reference
O-AlkylationN-Boc-4-hydroxypiperidineBenzyl bromideNaHTHF0 to RTNot specified[5]
N-AlkylationPiperidineAlkyl bromide/iodideK₂CO₃AcetonitrileRoom Temp.Good to excellent[6]
Reductive AminationBenzaldehydeBenzylamineNaBH(OAc)₃DCERoom Temp.95[9]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Alkylation_Pathways cluster_0 Alkylation of 4-Hydroxypiperidine 4-HP 4-Hydroxypiperidine N-Alkylated Desired N-Alkylated Product 4-HP->N-Alkylated N-Alkylation (Desired Pathway) O-Alkylated O-Alkylated Side Product 4-HP->O-Alkylated O-Alkylation (Side Reaction) Quaternary_Salt Quaternary Ammonium Salt N-Alkylated->Quaternary_Salt Over-alkylation (Side Reaction)

Primary reaction pathways in the alkylation of 4-hydroxypiperidine.

Troubleshooting_Workflow cluster_1 Troubleshooting Low Yield start Low Yield of N-Alkylated Product check_reaction Check for complete consumption of starting material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Products (O-alkylation, Quaternary Salt) check_reaction->side_products Yes action_incomplete Increase reaction time/temp Use more reactive alkylating agent incomplete->action_incomplete action_side_products Adjust stoichiometry Change base Protect hydroxyl group side_products->action_side_products

A simplified workflow for troubleshooting low product yields.

Prevention_Strategies cluster_2 Strategies to Prevent Side Reactions O_Alkylation O-Alkylation Protect_OH Protect Hydroxyl Group (e.g., with Boc) O_Alkylation->Protect_OH Quat_Salt Quaternary Salt Formation Control_Stoich Control Stoichiometry (Excess 4-HP) Quat_Salt->Control_Stoich Slow_Addition Slow Addition of Alkylating Agent Quat_Salt->Slow_Addition Reductive_Amination Use Reductive Amination Quat_Salt->Reductive_Amination

Key strategies for minimizing common side reactions.

References

Technical Support Center: Purification of Crude N-Ethyl-4-hydroxypiperidine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of crude N-Ethyl-4-hydroxypiperidine via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: 4-hydroxypiperidine or N-ethyl-4-piperidone.[1]

  • By-products: Products from side reactions occurring during the synthesis.

  • Solvents: Residual solvents used in the reaction and work-up.

  • Water: this compound is soluble in water, and moisture can be present from the reaction or work-up steps.[1][2]

Q2: Why is vacuum distillation the recommended method for purifying this compound?

A2: this compound has a relatively high boiling point at atmospheric pressure (approximately 209-213°C).[1][3] Distilling at this temperature can lead to decomposition of the product. Vacuum distillation allows the boiling point to be significantly lowered, enabling purification at a temperature that minimizes degradation.

Q3: My purified this compound is a yellowish liquid, is this normal?

A3: this compound is typically a colorless to pale yellow viscous liquid.[2] A yellowish tint can be normal, but a significant darkening of the color may indicate the presence of impurities or some degradation, especially if exposed to air or light for prolonged periods.[2]

Q4: How should I store purified this compound?

A4: For optimal stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and kept in a cool, dry place away from light.[1][2] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Bumping / Unstable Boiling - Too rapid heating.- Inefficient stirring.- Lack of boiling chips or a stir bar.- Heat the distillation flask slowly and evenly.- Ensure vigorous and consistent stirring with a magnetic stir bar.- Add fresh, unused boiling chips before starting the distillation.
Product Decomposition (Darkening Color) - Distillation temperature is too high.- Prolonged heating time.- Increase the vacuum (lower the pressure) to further reduce the boiling point.- Ensure the heating mantle is appropriately sized for the flask to allow for efficient heating.- Once the desired fraction is collected, stop the distillation promptly.
Poor Separation of Fractions - Inefficient fractionating column.- Distillation rate is too fast.- For higher purity, use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.- Slow down the distillation rate by reducing the heating to allow for proper vapor-liquid equilibrium.
Product Solidifies in the Condenser - The melting point of this compound is around 23-26°C.[1]- The cooling water is too cold.- Use warmer water in the condenser or reduce the flow rate.- Gently warm the outside of the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask.
Difficulty Achieving a Good Vacuum - Leaks in the distillation apparatus.- Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.- Apply a thin layer of vacuum grease to all ground glass joints.
Quantitative Data

Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₁₅NO[1][3][4]
Molecular Weight129.20 g/mol [4]
AppearanceColorless to yellowish liquid[1][2]
Boiling Point (atm)209.3 - 213 °C[1][3]
Boiling Point (vacuum)114-116 °C @ 0.005 Torr108-109 °C @ 20-21 Torr381.7 K (108.55 °C) @ 2.00 kPa (15 Torr)[1][2][4]
Melting Point~23-26 °C[1]
Density~0.95 - 0.98 g/cm³[1][3]
Flash Point95.6 °C[1][3]

Experimental Protocol: Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by removing non-volatile impurities and other contaminants with different boiling points.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distillation flask)

  • Short path distillation head or a Vigreux column

  • Condenser

  • Receiving flask(s)

  • Thermometer and adapter

  • Magnetic stirrer and stir bar or boiling chips

  • Heating mantle

  • Vacuum pump, tubing, and cold trap

  • Manometer or vacuum gauge

  • Lab jack

  • Clamps and stand

Procedure:

  • Drying the Crude Product (if necessary): If water is suspected to be present, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane). Dry the solution over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask.

    • Charge the flask with the crude this compound (do not fill more than two-thirds full).

    • Lightly grease all ground glass joints to ensure a good seal.

    • Securely clamp the apparatus.

    • Connect the condenser to a cooling water source.

    • Connect the vacuum takeoff to a cold trap and then to the vacuum pump.

  • Distillation:

    • Turn on the magnetic stirrer and the cooling water flow to the condenser.

    • Slowly and carefully begin to evacuate the system using the vacuum pump.

    • Once the desired pressure is reached and stable (refer to the table above for temperature/pressure relationships), begin to gently heat the distillation flask using the heating mantle.

    • Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation at a steady rate until most of the product has been collected. The temperature should remain relatively constant during this time.

    • Stop the distillation before the flask is completely dry to avoid overheating the residue, which could cause decomposition.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump, stirrer, and cooling water.

    • Disassemble the apparatus and weigh the purified product.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown & Collection prep1 Dry Crude Product (if necessary) prep2 Assemble Distillation Apparatus prep1->prep2 prep3 Charge Flask with Crude Product prep2->prep3 dist1 Start Stirring & Cooling Water prep3->dist1 dist2 Evacuate System to Target Pressure dist1->dist2 dist3 Begin Gentle Heating dist2->dist3 dist4 Collect Forerun (low-boiling impurities) dist3->dist4 dist5 Collect Main Fraction (this compound) dist4->dist5 dist6 Stop Heating dist5->dist6 shut1 Cool System dist6->shut1 shut2 Vent to Atmospheric Pressure shut1->shut2 shut3 Disassemble Apparatus shut2->shut3 shut4 Weigh Purified Product shut3->shut4

Caption: Workflow for the vacuum distillation of this compound.

troubleshooting_guide Troubleshooting Decision Tree start Problem During Distillation? issue1 Unstable Boiling? start->issue1 Yes issue2 Product Darkening? start->issue2 Yes issue3 Solid in Condenser? start->issue3 Yes issue4 Poor Separation? start->issue4 Yes sol1 Reduce Heat Ensure Stirring Add Boiling Chips issue1->sol1 sol2 Lower Pressure (Increase Vacuum) issue2->sol2 sol3 Use Warmer Coolant Gently Heat Condenser issue3->sol3 sol4 Slow Distillation Rate Use Fractionating Column issue4->sol4

References

Technical Support Center: Purification of Mitsunobu Reactions with N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO) from Mitsunobu reactions involving N-Boc-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) from my Mitsunobu reaction with N-Boc-4-hydroxypiperidine so challenging?

A1: Triphenylphosphine oxide (TPPO) is a common byproduct of the Mitsunobu reaction. Its removal can be difficult due to its high polarity, which often leads to co-elution with the desired N-Boc-4-substituted piperidine product during silica gel chromatography. The similar polarity of TPPO and the product can make separation challenging, especially on a large scale.

Q2: What are the primary methods for removing TPPO from the reaction mixture?

A2: The main strategies for TPPO removal can be categorized as follows:

  • Crystallization/Precipitation: This method relies on the poor solubility of TPPO in certain non-polar solvents. By concentrating the reaction mixture and triturating with a suitable solvent, TPPO can often be precipitated and removed by filtration.

  • Chromatography: Flash column chromatography over silica gel is a standard method for purifying the reaction product and removing TPPO. However, careful selection of the eluent system is crucial to achieve good separation. A silica plug filtration can also be a quick method for removing the bulk of the TPPO.[1]

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), which can then be removed by filtration.[2][3] This method is particularly useful when the desired product is soluble in more polar solvents.[3]

  • Use of Alternative Reagents: Employing modified phosphine reagents, such as polymer-supported triphenylphosphine, can simplify the workup. The resulting polymer-bound TPPO can be easily removed by filtration.[4]

Q3: How do I choose the best purification method for my specific N-Boc-4-substituted piperidine product?

A3: The choice of purification method depends largely on the polarity and solubility of your final product, which is determined by the nucleophile used in the Mitsunobu reaction.

  • For non-polar products: If your product is soluble in non-polar solvents like hexanes or diethyl ether, precipitation of TPPO by trituration with these solvents is often the simplest and most effective method.[1][5]

  • For polar products: If your product is more polar and soluble in solvents like ethanol or ethyl acetate, precipitation of TPPO with zinc chloride is a good option.[3] Standard silica gel chromatography is also a viable, albeit potentially more challenging, method.

  • For simplified workup: If you want to avoid chromatography altogether, using polymer-supported triphenylphosphine is an excellent choice, as the byproduct is removed by simple filtration.[4]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
TPPO co-elutes with my product during column chromatography. The polarity of the eluent system is not optimal for separating the product and TPPO.* Try a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). * Consider using a different solvent system altogether, such as dichloromethane/methanol. * Employ a very slow gradient elution to improve resolution.[5]
I am getting a low yield after purification. The product may be partially lost during the purification process.* If precipitating TPPO, ensure the product is soluble in the chosen solvent and minimize the amount of solvent used for washing the precipitate. * During chromatography, carefully monitor the fractions to avoid discarding product-containing fractions. * Consider using an alternative purification method that may be more suitable for your product's properties.
Precipitation of TPPO with a non-polar solvent is not working. Your product may also be insoluble or sparingly soluble in the chosen non-polar solvent.* Test the solubility of a small sample of your crude product in the intended precipitation solvent before performing the procedure on the entire batch. * If the product is not soluble, consider using the precipitation with zinc chloride method in a more polar solvent.[3]
The reaction with polymer-supported triphenylphosphine is sluggish or incomplete. The polymer-supported reagent may have lower reactivity compared to free triphenylphosphine.* Ensure the polymer-supported reagent is of high quality and has the appropriate loading. * Increase the reaction time or temperature as needed, while monitoring for potential side reactions. * Use a slight excess of the polymer-supported phosphine and the azodicarboxylate.

Data Presentation

The following table summarizes quantitative data for different TPPO removal methods. Note that the efficiency can vary depending on the specific reaction conditions and the properties of the desired product.

Purification MethodReagents/SolventsTypical TPPO Removal EfficiencyProduct YieldReference(s)
Precipitation with ZnCl₂ ZnCl₂ in Ethanol>95%68% (for a specific Mitsunobu product)[2][3]
Silica Plug Filtration Hexane/Diethyl EtherGood for bulk removal, may require multiple passesDependent on product polarity[1]
Polymer-Supported PPh₃ Polymer-Supported PPh₃High (by filtration)81-95% (for various pyridine ethers)[4]
Crystallization Toluene (cooling)High68% (for a specific Mitsunobu product)[6]

Experimental Protocols

Protocol 1: Standard Mitsunobu Reaction and Purification by Column Chromatography

This protocol describes a general procedure for the Mitsunobu reaction between N-Boc-4-hydroxypiperidine and a phenolic nucleophile, followed by purification using silica gel chromatography.[7][8][9]

  • Reaction Setup:

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), the phenol nucleophile (1.1-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2-1.5 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-Boc-4-phenoxypiperidine.

Protocol 2: Purification by Precipitation with Zinc Chloride

This protocol is adapted from a general method for TPPO removal using zinc chloride and is suitable for products soluble in polar solvents like ethanol.[2][3]

  • Reaction Work-up:

    • After the Mitsunobu reaction is complete, concentrate the reaction mixture under reduced pressure.

    • If any unreacted triphenylphosphine is present, it can be oxidized to TPPO by washing the crude mixture with a peroxide solution.

  • Precipitation:

    • Dissolve the crude reaction mixture in ethanol.

    • Add a solution of zinc chloride (ZnCl₂) (2 equivalents relative to the initial triphenylphosphine) in ethanol to the mixture.

    • Stir the mixture at room temperature for a few hours. A white precipitate of the ZnCl₂(TPPO)₂ complex will form.

  • Isolation:

    • Filter the mixture to remove the precipitated complex.

    • Wash the filter cake with a small amount of cold ethanol.

    • The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to obtain the final product.

Protocol 3: Mitsunobu Reaction using Polymer-Supported Triphenylphosphine

This protocol utilizes polymer-supported triphenylphosphine for a simplified work-up procedure.[4]

  • Reaction Setup:

    • To a solution of the alcohol (e.g., N-Boc-4-hydroxypiperidine, 1.0 eq.) and the nucleophile (1.1 eq.) in anhydrous THF, add polymer-supported triphenylphosphine (1.5 eq.).

    • Stir the mixture at room temperature for 10 minutes.

    • Add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 eq.) in one portion.

    • Stir the reaction mixture at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide.

    • Wash the resin with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product. Further purification by column chromatography may be performed if necessary.

Mandatory Visualization

Mitsunobu_Purification_Workflow cluster_reaction Mitsunobu Reaction cluster_purification Purification Options cluster_chromatography Chromatography cluster_precipitation Precipitation cluster_alternative Alternative Reagent Reaction N-Boc-4-hydroxypiperidine + Nucleophile + PPh3 + DIAD/DEAD Crude_Mixture Crude Reaction Mixture (Product, TPPO, Reduced DIAD/DEAD) Reaction->Crude_Mixture Polymer_Supported Filtration of Polymer- Supported TPPO Reaction->Polymer_Supported Using Polymer- Supported PPh3 Column_Chromatography Silica Gel Column Chromatography Crude_Mixture->Column_Chromatography Standard Method Precipitation_NonPolar Trituration with Non-Polar Solvent (e.g., Hexane/Ether) Crude_Mixture->Precipitation_NonPolar For Non-Polar Products Precipitation_ZnCl2 Precipitation with ZnCl2 in Polar Solvent (e.g., Ethanol) Crude_Mixture->Precipitation_ZnCl2 For Polar Products Pure_Product Pure N-Boc-4-substituted piperidine Column_Chromatography->Pure_Product Precipitation_NonPolar->Pure_Product Precipitation_ZnCl2->Pure_Product Polymer_Supported->Pure_Product

Caption: Decision workflow for purification of Mitsunobu reactions.

Precipitation_Workflow Start Crude Reaction Mixture Concentrate Concentrate under reduced pressure Start->Concentrate Add_Solvent Add appropriate solvent (non-polar or polar) Concentrate->Add_Solvent Add_Precipitant Add precipitant if applicable (e.g., ZnCl2 for polar solvent) Add_Solvent->Add_Precipitant Stir Stir to induce precipitation Add_Precipitant->Stir Filter Filter the mixture Stir->Filter Filtrate Collect Filtrate (contains product) Filter->Filtrate Solid Discard Solid (TPPO or TPPO-ZnCl2 complex) Filter->Solid Concentrate_Filtrate Concentrate Filtrate Filtrate->Concentrate_Filtrate Pure_Product Pure Product Concentrate_Filtrate->Pure_Product

Caption: Experimental workflow for TPPO precipitation.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the reduction of N-Boc-4-piperidone.

Issue 1: Incomplete or Slow Reaction

  • Symptom: TLC or other in-process analysis shows a significant amount of remaining N-Boc-4-piperidone after the expected reaction time.

  • Possible Causes & Solutions:

    • Insufficient Reducing Agent: The molar equivalents of the reducing agent may be too low.

      • Solution: Increase the equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.0 eq. for NaBH₄).

    • Low Reaction Temperature: The reaction may be too slow at the current temperature.

      • Solution: If the protocol allows, consider a modest increase in temperature. For instance, if running a NaBH₄ reduction at 0 °C, allow the reaction to slowly warm to room temperature.[1]

    • Catalyst Deactivation (for Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst can be deactivated by impurities in the starting material or solvent. The nitrogen atom in the piperidone ring itself can also act as a Lewis base and poison the catalyst.

      • Solution: Increase the catalyst loading. Ensure high purity of the N-Boc-4-piperidone and solvent. In some instances, adding a small amount of a weak acid can protonate the nitrogen, preventing it from binding to the catalyst; however, this should be approached with caution to avoid cleavage of the Boc protecting group.[2]

    • Poor Quality Reducing Agent: The reducing agent may have degraded due to improper storage.

      • Solution: Use a fresh, unopened bottle of the reducing agent or one that has been stored under appropriate inert conditions.

Issue 2: Formation of Side Products

  • Symptom: The appearance of unexpected spots on the TLC plate or peaks in the crude product analysis.

  • Possible Causes & Solutions:

    • Over-reduction: Stronger reducing agents like LiAlH₄ can potentially reduce the Boc-group, especially at elevated temperatures.

      • Solution: Use a milder reducing agent like NaBH₄. If LiAlH₄ is necessary, maintain a low reaction temperature.

    • Elimination to form N-Boc-1,2,3,6-tetrahydropyridine: This can occur under certain conditions, particularly if the reaction workup is acidic and heated.[1]

      • Solution: Ensure the workup is performed under neutral or slightly basic conditions and avoid excessive heating.

Issue 3: Difficult Purification

  • Symptom: The crude product is difficult to purify by recrystallization or column chromatography.

  • Possible Causes & Solutions:

    • Presence of Inorganic Salts: Boron or aluminum salts from the workup can complicate purification.

      • Solution: During the workup, ensure thorough quenching and washing to remove these salts. For LiAlH₄ reactions, a Fieser workup (sequential addition of water, 15% NaOH solution, and water) is often effective.

    • Co-eluting Impurities: A side product may have a similar polarity to the desired N-Boc-4-hydroxypiperidine.

      • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a different solvent system, such as ethyl acetate/hexanes, may also be effective.[1]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reduction of N-Boc-4-piperidone?

A1: The "best" reducing agent depends on the desired outcome, particularly regarding stereoselectivity, and the scale of the reaction.

  • Sodium borohydride (NaBH₄): This is a common, mild, and cost-effective choice for this reduction, typically providing high yields of N-Boc-4-hydroxypiperidine. It is generally safer and easier to handle than LiAlH₄.[1]

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will readily reduce the ketone. However, it is pyrophoric and requires careful handling in an anhydrous solvent like THF or diethyl ether.[3][4]

  • L-Selectride® (Lithium tri-sec-butylborohydride): This is a bulky reducing agent that can offer high stereoselectivity, typically favoring the formation of the axial alcohol.[2]

  • Catalytic Hydrogenation (e.g., 5% Pd/C): This method is also effective, often providing high yields under mild pressure and temperature conditions. It avoids the use of metal hydrides and the associated workup issues.[2]

Q2: What is the expected stereochemical outcome of the reduction?

A2: The stereochemistry of the resulting hydroxyl group (axial vs. equatorial) is influenced by the steric bulk of the reducing agent.

  • Small hydride reagents (e.g., NaBH₄, LiAlH₄): These reagents tend to attack the carbonyl group from the less sterically hindered axial face, resulting in the formation of the equatorial alcohol as the major product.

  • Bulky hydride reagents (e.g., L-Selectride®): Due to steric hindrance with the axial hydrogens on the piperidine ring, these reagents preferentially attack from the equatorial face, leading to the axial alcohol as the major product.[2]

Q3: My Boc group was cleaved during the reaction. Why did this happen and how can I prevent it?

A3: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions. Cleavage can occur if the reaction or workup conditions are acidic. While NaBH₄ reductions are typically performed in alcoholic solvents and are generally safe for the Boc group, the use of stronger reducing agents or acidic workup procedures can lead to deprotection. To prevent this, ensure that the reaction and workup are performed under neutral or basic conditions. If an acidic quench is necessary, it should be done at a low temperature and for a minimal amount of time.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reduction of N-Boc-4-piperidone

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Major Stereoisomer
Sodium Borohydride (NaBH₄)Methanol0 to RT2 - 4>90Equatorial Alcohol
Catalytic Hydrogenation (5% Pd/C, H₂)Methanol50 - 601~96Not specified
L-Selectride®THF-781HighAxial Alcohol
Lithium Aluminum Hydride (LiAlH₄)THF0 to RT1 - 3HighEquatorial Alcohol

Note: Yields and reaction times are approximate and can vary based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reduction of N-Boc-4-piperidone with Sodium Borohydride

  • Materials:

    • N-Boc-4-piperidone

    • Methanol (anhydrous)

    • Sodium borohydride (NaBH₄)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-hydroxypiperidine.

    • The product can be further purified by recrystallization from ethyl acetate/hexanes.[1]

Protocol 2: Catalytic Hydrogenation of N-Boc-4-piperidone using 5% Pd/C

  • Materials:

    • N-Boc-4-piperidone

    • 5% Palladium on Carbon (Pd/C) catalyst

    • Methanol (anhydrous)

    • Hydrogen gas (high purity)

    • Inert gas (Nitrogen or Argon)

    • Hydrogenation reactor

  • Procedure:

    • Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with an inert gas.

    • Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Stir until the substrate is fully dissolved.

    • Carefully add the 5% Pd/C catalyst to the reaction mixture.

    • Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.

    • Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 0.1-0.5 MPa).

    • Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and stir vigorously.

    • Monitor the reaction by observing the uptake of hydrogen.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine.[2]

Visualizations

experimental_workflow cluster_reduction Reduction of N-Boc-4-piperidone cluster_workup Workup & Purification start N-Boc-4-piperidone reducing_agent Add Reducing Agent (e.g., NaBH4) start->reducing_agent reaction Reaction (Stirring, Temp Control) reducing_agent->reaction quench Quench Reaction reaction->quench extraction Extraction quench->extraction drying Drying & Concentration extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product N-Boc-4-hydroxypiperidine purification->product

Caption: General experimental workflow for the reduction of N-Boc-4-piperidone.

troubleshooting_logic start Incomplete Reaction? check_reagent Check Reducing Agent (Equivalents & Quality) start->check_reagent Yes side_products Side Products Formed? start->side_products No increase_time_temp Increase Reaction Time or Temperature check_reagent->increase_time_temp check_catalyst Check Catalyst (for Hydrogenation) increase_time_temp->check_catalyst check_workup Review Workup Conditions (Avoid Acid/Heat) side_products->check_workup Yes purification_issue Difficult Purification? side_products->purification_issue No optimize_chromatography Optimize Chromatography Solvent System purification_issue->optimize_chromatography Yes change_purification Try Different Purification Method optimize_chromatography->change_purification

Caption: A logical troubleshooting guide for the reduction of N-Boc-4-piperidone.

References

Technical Support Center: Monitoring N-Ethyl-4-hydroxypiperidine Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of the N-Ethyl-4-hydroxypiperidine synthesis reaction using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is Thin-Layer Chromatography (TLC) a suitable method for monitoring the N-alkylation of 4-hydroxypiperidine?

A1: TLC is a rapid, cost-effective, and simple chromatographic technique used to separate components of a mixture.[1] It is ideal for monitoring the progress of the N-ethylation of 4-hydroxypiperidine by allowing for the qualitative analysis of the reaction mixture. This enables the visualization of the consumption of the starting material (4-hydroxypiperidine) and the formation of the product (this compound), as well as the potential appearance of any byproducts.

Q2: What is the expected difference in polarity between the starting material (4-hydroxypiperidine) and the product (this compound)?

A2: The starting material, 4-hydroxypiperidine, is a secondary amine with a hydroxyl group, making it a relatively polar compound. The product, this compound, is a tertiary amine with a hydroxyl group. The addition of the ethyl group to the nitrogen atom decreases the polarity of the molecule compared to the starting material. Therefore, the product is expected to be less polar than the starting material.

Q3: How will the difference in polarity be reflected on the TLC plate?

A3: In a normal-phase TLC system (e.g., silica gel, which is polar), the less polar compound will travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, the more polar compound will have a stronger interaction with the stationary phase and will travel a shorter distance, resulting in a lower Rf value. Therefore, this compound (product) should have a higher Rf than 4-hydroxypiperidine (starting material).

Q4: Which visualization techniques are appropriate for detecting 4-hydroxypiperidine and this compound on a TLC plate?

A4: Since neither the starting material nor the product contains a chromophore, they will not be visible under UV light.[2][3] Therefore, a chemical staining agent is required for visualization. Suitable stains for these compounds, which contain amine and hydroxyl functional groups, include:

  • Potassium Permanganate (KMnO4) stain: A general-purpose stain that reacts with oxidizable functional groups like alcohols and amines, appearing as yellow-brown spots on a purple background.[4]

  • Ninhydrin stain: This stain is particularly effective for visualizing primary and secondary amines, which would be useful for the starting material.[5][6] Secondary amines may appear as light yellow spots.[4]

  • Iodine: Exposing the plate to iodine vapor can visualize many organic compounds as brownish spots.[3][5]

  • Ceric Ammonium Molybdate (CAM) stain: A good general stain for many organic compounds, including those with hydroxyl groups.[5]

Experimental Protocol: TLC Monitoring of this compound Reaction

This protocol outlines the step-by-step procedure for monitoring the reaction progress.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., Dichloromethane:Methanol, 9:1 with a few drops of ammonia)

  • Staining solution (e.g., Potassium Permanganate stain)

  • Heat gun

Procedure:

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the TLC Plate:

    • Using a capillary tube, apply a small spot of the diluted starting material solution onto the "SM" lane.

    • Apply a small spot of the diluted reaction mixture onto the "RM" lane.

    • For the "C" lane, first spot the starting material, and then carefully spot the reaction mixture on top of the same spot.

  • Develop the TLC Plate:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the TLC Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Dip the dried plate into the Potassium Permanganate staining solution.

    • Gently heat the plate with a heat gun until spots appear.

  • Analyze the Results:

    • Circle the spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation: Expected Rf Values

The following table provides an estimate of the expected Rf values in a Dichloromethane:Methanol (9:1) mobile phase. Actual values may vary depending on the exact experimental conditions.

CompoundExpected PolarityExpected Rf Value
4-hydroxypiperidine (SM)High~ 0.3 - 0.4
This compound (P)Low~ 0.6 - 0.7

Troubleshooting Guide

This section addresses common issues encountered during the TLC monitoring of the this compound reaction.

Problem 1: No spots are visible on the TLC plate.

  • Possible Cause: The concentration of the sample spotted is too low.

  • Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]

  • Possible Cause: The compound is volatile and may have evaporated from the plate.

  • Solution: While less likely for these compounds, ensure visualization is performed promptly after developing the plate.

Problem 2: The spots are streaking.

  • Possible Cause: The sample is overloaded.

  • Solution: Dilute the sample solution before spotting it on the TLC plate.[1][8]

  • Possible Cause: The compound is strongly acidic or basic and is interacting too strongly with the silica gel.

  • Solution: Add a small amount of a modifier to the mobile phase. For amines, adding a few drops of ammonia or triethylamine can help to reduce streaking.[8][9]

Problem 3: The spots are crescent-shaped.

  • Possible Cause: The TLC plate was scored during spotting.

  • Solution: Be gentle when applying the sample to the plate with the capillary tube.

Problem 4: The Rf values are too high or too low.

  • Possible Cause: The polarity of the mobile phase is incorrect.

  • Solution:

    • If the spots are all near the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., methanol).

    • If the spots are all near the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.[8]

Problem 5: The solvent front is uneven.

  • Possible Cause: The TLC plate is touching the side of the developing chamber or the filter paper.

  • Solution: Ensure the plate is placed centrally in the chamber and does not touch the sides.[7]

Visual Workflow for TLC Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common TLC issues.

TLC_Troubleshooting start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc visualize Visualize Plate run_tlc->visualize problem Problem Encountered? visualize->problem no_spots No Spots Visible problem->no_spots Yes streaking Streaking Spots problem->streaking Yes bad_rf Rf Too High/Low problem->bad_rf Yes uneven_front Uneven Solvent Front problem->uneven_front Yes end Analysis Complete problem->end No concentrate Concentrate Sample Spot no_spots->concentrate dilute Dilute Sample streaking->dilute add_modifier Add Modifier to Mobile Phase (e.g., NH3 for amines) streaking->add_modifier adjust_polarity Adjust Mobile Phase Polarity bad_rf->adjust_polarity reposition_plate Reposition Plate in Chamber uneven_front->reposition_plate concentrate->run_tlc dilute->run_tlc add_modifier->run_tlc adjust_polarity->run_tlc reposition_plate->run_tlc

Caption: Troubleshooting workflow for common TLC issues.

References

troubleshooting low yield in N-alkylation of 4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in the N-alkylation of 4-hydroxypiperidine. This guide offers solutions to common issues encountered during synthesis, detailed experimental protocols, and comparative data to aid in reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and problems that can lead to low yields in the N-alkylation of 4-hydroxypiperidine.

Q1: My N-alkylation reaction has a low yield with significant unreacted 4-hydroxypiperidine. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue and can be attributed to several factors:

  • Insufficiently Reactive Alkylating Agent: Alkyl chlorides are generally less reactive than bromides or iodides. Consider converting the alkyl chloride or bromide to the more reactive alkyl iodide in situ using the Finkelstein reaction (e.g., by adding sodium iodide).

  • Inadequate Base: The base may not be strong enough to deprotonate the piperidine nitrogen effectively, or it may be poorly soluble in the reaction solvent. For direct alkylation with alkyl halides, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be more effective than weaker bases like potassium carbonate (K₂CO₃). Ensure the base is anhydrous, as water can quench the reaction.

  • Poor Solubility of Reactants: If the 4-hydroxypiperidine or the base is not soluble in the chosen solvent, the reaction will be slow or incomplete. Consider switching to a more polar aprotic solvent like DMF or DMSO.

  • Reaction Temperature Too Low: Some N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for side product formation.

  • Formation of HX Salt: The reaction of a secondary amine with an alkyl halide produces an acid (HX) byproduct. This acid can protonate the starting 4-hydroxypiperidine, rendering it non-nucleophilic and halting the reaction. The addition of a non-nucleophilic base is crucial to neutralize this acid.[1]

Q2: I am observing a significant amount of a di-alkylated byproduct (quaternary ammonium salt). How can I improve the selectivity for mono-alkylation?

A2: The formation of a quaternary ammonium salt is a frequent side reaction because the N-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine.[1] Here are strategies to favor mono-alkylation:

  • Control Stoichiometry: Use an excess of 4-hydroxypiperidine relative to the alkylating agent (e.g., 2-3 equivalents). This ensures the alkylating agent is more likely to react with the starting material rather than the product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event.

  • Alternative Method: Reductive Amination: This is a highly effective method to prevent over-alkylation.[1] The reaction of 4-hydroxypiperidine with an aldehyde or ketone forms an iminium ion, which is then reduced in situ. This method avoids the use of alkyl halides altogether and thus eliminates the possibility of quaternary salt formation.[1]

Q3: My reaction is complete, but I am losing a significant amount of product during the aqueous workup. What could be the reason?

A3: The desired N-alkylated 4-hydroxypiperidine, and especially the quaternary ammonium salt byproduct, can be water-soluble. If a quaternary salt has formed, it will preferentially partition into the aqueous layer during extraction.[1] To minimize product loss:

  • Avoid Excessive Acid: During workup, avoid making the aqueous layer strongly acidic, as this will protonate your desired tertiary amine product, increasing its water solubility.

  • Salting Out: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.

  • Back-Extraction: Perform multiple extractions of the aqueous layer with your organic solvent to recover as much product as possible.

Q4: Are there any other common side reactions I should be aware of?

A4: Yes, particularly at elevated temperatures or under strongly acidic or basic conditions, dehydration of the 4-hydroxyl group can occur, leading to the formation of N-alkyl-1,2,3,6-tetrahydropyridine as an elimination byproduct. To mitigate this, maintain neutral pH during workup and avoid excessive heat during reaction and purification.

Data Presentation

The following tables provide a summary of typical yields for the N-alkylation of 4-hydroxypiperidine under various conditions.

Table 1: Direct N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideCs₂CO₃Acetone/Toluene202479ChemicalBook

Table 2: N-Alkylation via Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperatureTime (h)Yield (%)Reference
BenzaldehydeSodium triacetoxyborohydrideDichloromethane (DCM)Room Temp12-16High (not specified)BenchChem
Various AldehydesNaBH₄/DOWEX(R)50WX8THFRoom Temp0.3-0.7588-93J. Mex. Chem. Soc.
p-MethoxybenzaldehydeH₂ / Co-Mel/SiO₂-4Methanol100-72-96MDPI

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide

This protocol describes a general method for the N-alkylation of 4-hydroxypiperidine using an alkyl bromide and a carbonate base.

Materials:

  • 4-Hydroxypiperidine

  • Alkyl bromide (e.g., Benzyl bromide) (1.0 - 1.1 equivalents)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.0 - 1.5 equivalents)

  • Anhydrous Acetone or Acetonitrile (MeCN)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.0 eq.) and the chosen anhydrous solvent (e.g., acetone).

  • Add the base (e.g., Cs₂CO₃, 1.0 eq.).

  • Stir the suspension at room temperature.

  • Slowly add the alkyl bromide (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 24 hours or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol details a one-pot procedure for the N-alkylation of 4-hydroxypiperidine with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • 4-Hydroxypiperidine

  • Aldehyde (e.g., Benzaldehyde) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine solution

Procedure:

  • To a stirred solution of 4-hydroxypiperidine (1.0 eq.) in anhydrous DCM at room temperature, add the aldehyde (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

The following diagrams illustrate the troubleshooting workflow and the decision-making process for optimizing the N-alkylation of 4-hydroxypiperidine.

Troubleshooting_Low_Yield cluster_conversion Low Conversion Issues cluster_side_products Side Product Issues start Low Yield in N-Alkylation check_conversion Check for Unreacted 4-Hydroxypiperidine start->check_conversion check_side_products Analyze for Side Products start->check_side_products incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes dialkylation Di-alkylation (Quaternary Salt) check_side_products->dialkylation elimination Elimination (Dehydration) check_side_products->elimination cause_reagent Inactive Alkylating Agent (e.g., R-Cl) incomplete_reaction->cause_reagent cause_base Weak/Insoluble Base incomplete_reaction->cause_base cause_temp Low Temperature incomplete_reaction->cause_temp cause_acid HX Salt Formation incomplete_reaction->cause_acid solution_reagent Use R-I or R-Br, or add NaI (Finkelstein) cause_reagent->solution_reagent solution_base Use stronger base (NaH, Cs₂CO₃) or change solvent (DMF) cause_base->solution_base solution_temp Increase Temperature cause_temp->solution_temp solution_acid Ensure adequate non-nucleophilic base cause_acid->solution_acid cause_stoich Incorrect Stoichiometry (Excess Alkylating Agent) dialkylation->cause_stoich cause_addition Rapid Addition of Alkylating Agent dialkylation->cause_addition solution_reductive_amination Switch to Reductive Amination dialkylation->solution_reductive_amination cause_high_temp High Temperature/ Strong Base elimination->cause_high_temp solution_stoich Use excess 4-hydroxypiperidine cause_stoich->solution_stoich solution_addition Slowly add alkylating agent cause_addition->solution_addition solution_temp_control Lower temperature, use milder conditions cause_high_temp->solution_temp_control

Caption: Troubleshooting workflow for low yield in N-alkylation.

Reaction_Selection cluster_reductive Reductive Amination Pathway cluster_direct Direct Alkylation Pathway start Goal: Synthesize N-alkyl-4-hydroxypiperidine check_overalkylation Is over-alkylation a major concern? start->check_overalkylation reductive_amination Reductive Amination check_overalkylation->reductive_amination Yes direct_alkylation Direct Alkylation with Alkyl Halide check_overalkylation->direct_alkylation No reductive_amination_steps 1. Choose Aldehyde/Ketone 2. Select mild reducing agent (e.g., NaBH(OAc)₃) 3. One-pot reaction reductive_amination->reductive_amination_steps direct_alkylation_steps 1. Choose Alkyl Halide (R-Br, R-I) 2. Select Base (e.g., Cs₂CO₃, K₂CO₃) 3. Optimize Solvent & Temp 4. Control Stoichiometry direct_alkylation->direct_alkylation_steps outcome_high_selectivity High Selectivity for Mono-alkylation reductive_amination_steps->outcome_high_selectivity outcome_optimized_yield Optimized Yield direct_alkylation_steps->outcome_optimized_yield

Caption: Decision workflow for selecting an N-alkylation method.

References

Technical Support Center: Managing Exothermic Reactions in N-Ethyl-4-hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of N-Ethyl-4-hydroxypiperidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during laboratory and pilot-scale production, ensuring safer and more controlled reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and which steps are exothermic?

A1: The two primary synthesis routes for this compound are:

  • N-Alkylation of 4-hydroxypiperidine: This involves the reaction of 4-hydroxypiperidine with an ethylating agent, such as ethyl bromide or ethyl iodide. This SN2 reaction is inherently exothermic, and the heat generated can lead to a rapid temperature increase if not properly controlled.

  • Reductive Amination of N-ethyl-4-piperidone: This method involves the reduction of N-ethyl-4-piperidone using a reducing agent like sodium borohydride. While the reduction itself is exothermic, the preceding formation of the piperidone can also generate heat.

Both routes involve highly exothermic steps that require careful thermal management to prevent runaway reactions, side product formation, and ensure the safety of the process.

Q2: What are the main hazards associated with uncontrolled exothermic reactions in this synthesis?

A2: Uncontrolled exothermic reactions can lead to several hazardous situations, including:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can exceed the cooling capacity of the reactor, potentially leading to boiling of the solvent, vessel over-pressurization, and even rupture.

  • Increased Formation of Impurities: Higher reaction temperatures can promote the formation of byproducts, such as quaternary ammonium salts from over-alkylation, which complicates purification and reduces the final product yield and quality.

  • Solvent and Reagent Decomposition: At elevated temperatures, solvents and reagents may decompose, releasing flammable or toxic gases.

  • Operator Exposure: A loss of containment due to a runaway reaction can expose laboratory personnel to hazardous chemicals.

Q3: What are the key process parameters to monitor and control to manage the exotherm?

A3: Careful control of the following parameters is crucial for managing the reaction exotherm:

  • Reagent Addition Rate: The rate at which the ethylating agent (in N-alkylation) or the reducing agent (in reductive amination) is added is a critical factor. A slow, controlled addition allows the cooling system to dissipate the generated heat effectively.

  • Reaction Temperature: Continuous monitoring and maintenance of the internal reaction temperature within a defined range are essential. The use of an efficient cooling system is paramount.

  • Stirring Speed: Adequate agitation ensures uniform temperature distribution throughout the reactor, preventing the formation of localized hot spots.

  • Concentration of Reactants: Higher concentrations of reactants can lead to a faster reaction rate and greater heat generation per unit volume.

Troubleshooting Guide for Exothermic Events

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature rise during reagent addition. 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Insufficient solvent volume.4. Poor mixing leading to localized reaction.1. Immediately stop the reagent addition.2. Increase the cooling rate (e.g., lower the temperature of the cooling fluid).3. If safe to do so, add pre-cooled solvent to dilute the reaction mixture.4. Ensure the stirrer is functioning correctly and at an appropriate speed.
Reaction temperature continues to rise after stopping reagent addition. 1. Accumulation of unreacted reagent due to a delayed reaction initiation.2. The heat generated exceeds the heat removal capacity of the system (potential for thermal runaway).1. Be prepared for a delayed exotherm by starting with a slow addition rate.2. Implement an emergency cooling plan (e.g., addition of a quenching agent if validated, or use of a secondary cooling system).
Formation of significant amounts of over-alkylation byproducts. 1. High reaction temperature.2. High local concentration of the ethylating agent.1. Maintain a lower reaction temperature throughout the addition and reaction period.2. Ensure a slow and controlled addition of the ethylating agent into a well-stirred solution of 4-hydroxypiperidine.
Inconsistent batch-to-batch temperature profiles. 1. Variations in raw material quality or moisture content.2. Inconsistent reagent addition rates.3. Fouling of the reactor's heat exchange surface.1. Ensure consistent quality and dryness of starting materials.2. Utilize a calibrated dosing pump for precise and reproducible reagent addition.3. Regularly clean and inspect the reactor to ensure efficient heat transfer.

Experimental Protocols: Managing Exotherms

Below are generalized experimental methodologies focusing on thermal management for the key synthesis routes. Note: These are illustrative protocols and should be adapted and optimized for specific laboratory or pilot plant conditions.

Method 1: N-Alkylation of 4-Hydroxypiperidine with Ethyl Bromide

Objective: To control the exothermic reaction between 4-hydroxypiperidine and ethyl bromide.

Materials:

  • 4-Hydroxypiperidine

  • Ethyl bromide

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • Charge the reactor with 4-hydroxypiperidine, potassium carbonate, and acetonitrile.

  • Cool the mixture to a predetermined setpoint (e.g., 0-5 °C) using a circulating chiller.

  • Slowly add ethyl bromide dropwise via a dosing pump over a period of 2-4 hours, ensuring the internal temperature does not exceed a defined limit (e.g., 10 °C).

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC, LC-MS).

  • Monitor the reaction temperature continuously throughout the process.

Method 2: Reductive Amination of 4-Hydroxypyridine with Acetaldehyde (Illustrative)

Objective: To manage the heat generated during the reductive amination process.

Materials:

  • 4-Hydroxypyridine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (or another suitable reducing agent)

  • Dichloromethane (or another suitable solvent)

Procedure:

  • Suspend 4-hydroxypyridine in dichloromethane in the reactor.

  • Cool the suspension to 0-5 °C.

  • Slowly add acetaldehyde to the mixture, maintaining the temperature below 10 °C.

  • In a separate vessel, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.

  • Add the reducing agent slurry portion-wise to the reaction mixture over 1-2 hours, carefully monitoring the internal temperature and keeping it below 15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion.

Data on Reaction Parameters for Thermal Management

ParameterN-Alkylation (General Guidance)Reductive Amination (General Guidance)
Initial Reaction Temperature 0 - 10 °C0 - 5 °C
Reagent Addition Time 2 - 6 hours (scale-dependent)1 - 3 hours (scale-dependent)
Maximum Allowable Temperature 15 - 25 °C (during addition)10 - 20 °C (during addition)
Cooling Medium Chilled water, brine, or glycol solutionChilled water or brine
Stirring Speed Sufficient to ensure good surface motion and vortexingVigorous stirring to maintain suspension

Visualizing Workflows for Exotherm Management

Logical Workflow for Troubleshooting a Temperature Excursion

Troubleshooting_Exotherm start Temperature Excursion Detected stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling Rate stop_addition->increase_cooling monitor_temp Monitor Temperature Trend increase_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing stable Maintain Cooling & Monitor Until Stable temp_decreasing->stable Yes temp_increasing Temperature Still Increasing? temp_decreasing->temp_increasing No investigate Investigate Root Cause Post-Stabilization stable->investigate temp_increasing->stable No emergency_plan Activate Emergency Cooling / Quench Protocol temp_increasing->emergency_plan Yes emergency_plan->investigate

Caption: Troubleshooting workflow for a temperature excursion event.

Experimental Workflow for Controlled N-Alkylation

N_Alkylation_Workflow charge_reactants Charge Reactor: 4-Hydroxypiperidine, Base, Solvent cool_reactor Cool Reactor to 0-5 °C charge_reactants->cool_reactor slow_addition Slowly Add Ethylating Agent (Monitor Temp < 10 °C) cool_reactor->slow_addition prepare_ethylating_agent Prepare Ethylating Agent Solution prepare_ethylating_agent->slow_addition warm_to_rt Allow to Warm to Room Temperature slow_addition->warm_to_rt stir_to_completion Stir Until Reaction is Complete (TLC/GC/LC-MS) warm_to_rt->stir_to_completion workup Reaction Work-up and Purification stir_to_completion->workup

Caption: Controlled experimental workflow for N-alkylation.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures should be thoroughly evaluated for safety and scalability in your specific laboratory or manufacturing environment. A comprehensive risk assessment should be conducted before undertaking any chemical synthesis.

Navigating the Scale-Up of N-Ethyl-4-hydroxypiperidine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of N-Ethyl-4-hydroxypiperidine from the laboratory to a pilot plant. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, offering practical solutions to ensure a safe, efficient, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

1. What are the primary synthesis routes for this compound suitable for scale-up?

There are two primary, industrially viable routes for the synthesis of this compound:

  • Direct N-Alkylation: This is a common method involving the reaction of 4-hydroxypiperidine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.[1] While straightforward, this method can present challenges with over-alkylation at a larger scale.

  • Reductive Amination: This two-step, one-pot process reacts 4-piperidone with an amine to form an iminium ion intermediate, which is then reduced to the final product.[2] This method is often preferred for its high selectivity and avoidance of quaternary ammonium salt formation.[3]

2. What are the major challenges when scaling up the N-alkylation of 4-hydroxypiperidine?

Scaling up the direct N-alkylation of 4-hydroxypiperidine introduces several critical challenges:

  • Exothermic Reaction and Heat Management: The N-alkylation reaction is often exothermic. Inadequate heat dissipation in a large reactor can lead to temperature spikes, promoting side reactions and creating safety hazards.

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in a large volume is crucial to avoid localized "hot spots" and uneven reaction progress, which can lead to the formation of impurities.

  • Control of Stoichiometry and Addition Rate: Precise control over the addition of the ethylating agent is critical to minimize the formation of the di-ethylated quaternary ammonium salt.[3]

  • Work-up and Product Isolation: The high water solubility of this compound can complicate extraction and isolation procedures at a pilot scale.

3. How can I minimize the formation of the N,N-diethyl-4-hydroxypiperidinium (quaternary) salt byproduct during scale-up?

Formation of the quaternary ammonium salt is a common issue that reduces yield and complicates purification.[3] To mitigate this:

  • Control Stoichiometry: Use a slight excess of 4-hydroxypiperidine relative to the ethylating agent.

  • Slow Addition of Alkylating Agent: Implement a controlled, slow addition of the ethyl halide to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3]

  • Use of a Suitable Base: Employ a non-nucleophilic base, such as potassium carbonate, to neutralize the acid generated during the reaction without competing in the alkylation.[4]

  • Consider Reductive Amination: This alternative synthetic route inherently avoids the possibility of quaternary salt formation.[3]

4. What are the key safety precautions for handling materials in a pilot plant setting?

Safe handling of all chemicals is paramount. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling volatile or toxic substances.[5]

  • Grounding and Bonding: To prevent static discharge, which can be an ignition source for flammable solvents, ensure all metal containers and equipment are properly grounded and bonded.[5][6]

  • Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[7] Be familiar with the location and use of fire extinguishers.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion
Potential Cause Troubleshooting Steps Comments
Insufficient Mixing - Increase agitation speed.- Evaluate impeller design for better top-to-bottom turnover.- For liquid-liquid reactions, ensure proper dispersion of phases.In a pilot-scale reactor, inadequate mixing can lead to localized areas of low reactant concentration, stalling the reaction.
Poor Temperature Control - Verify the functionality of the reactor's heating/cooling jacket.- Ensure adequate heat transfer fluid flow rate.- Consider pre-heating or pre-cooling reactants before addition.Deviations from the optimal reaction temperature can significantly slow down the reaction rate.
Deactivation of Reagents - Ensure starting materials are of high purity and stored under appropriate conditions (e.g., inert atmosphere for sensitive reagents).- Check for potential contaminants in solvents.Water or other impurities can react with and deactivate reagents, leading to incomplete conversion.
Formation of Insoluble Byproducts - Analyze any solid precipitates to identify their composition.- Adjust solvent system to improve solubility of all components.Byproducts may coat the surface of reactants or catalysts, hindering the reaction.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Steps Comments
Over-Alkylation (Di-ethylation) - Reduce the equivalents of the ethylating agent.- Slow down the addition rate of the ethylating agent.- Maintain a lower reaction temperature.This is a common issue in N-alkylation reactions. The tertiary amine product is often more nucleophilic than the starting secondary amine.
Unreacted Starting Material - Increase reaction time.- Optimize reaction temperature.- Ensure stoichiometric balance of reactants.Incomplete conversion will lead to the presence of starting materials in the final product.
Side Reactions due to Localized Hot Spots - Improve mixing efficiency.- Implement controlled addition of exothermic reactants.- Ensure the reactor cooling system is operating effectively.Poor heat dissipation can lead to side reactions and decomposition of the product.
Impure Starting Materials - Analyze the purity of all raw materials before use.- Purify starting materials if necessary.Impurities in the starting materials can be carried through the synthesis and contaminate the final product.
Issue 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Steps Comments
High Water Solubility of the Product - During work-up, basify the aqueous layer to a pH of 9.5-12 to deprotonate the piperidine nitrogen and increase its solubility in organic solvents.- Use a continuous liquid-liquid extractor for more efficient extraction.This compound's solubility in water can make extraction with organic solvents challenging.[2]
Emulsion Formation during Extraction - Add a small amount of brine (saturated NaCl solution) to the aqueous layer.- Allow the mixture to stand for a longer period to allow for phase separation.- Filter the entire mixture through a pad of celite.Emulsions are common when dealing with amine-containing compounds and can be problematic at a larger scale.
Difficulty in Removing Solvent - Use a rotary evaporator under reduced pressure for efficient solvent removal.- For high-boiling point solvents like DMF, consider a high-vacuum distillation setup.Efficient solvent removal is crucial for obtaining a pure, solvent-free product.
Product is an Oil and Difficult to Handle - Attempt to crystallize the product by dissolving it in a minimal amount of a suitable solvent and adding an anti-solvent.- Convert the product to a solid salt (e.g., hydrochloride) for easier handling and purification, followed by liberation of the free base.Crystalline solids are generally easier to handle, dry, and store than oils.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Synthesis Parameters for N-Alkylation Route
Parameter Laboratory Scale (100 g) Pilot Plant Scale (10 kg) Key Considerations for Scale-Up
Reactor Volume 1 L Glass Flask50 L Glass-Lined ReactorEnsure adequate headspace for stirring and potential foaming.
Agitation Magnetic Stirrer (500-800 rpm)Impeller (100-300 rpm)Impeller design and speed are critical for achieving homogeneity in a larger vessel.
Ethyl Bromide Addition Dropping Funnel (30-60 min)Metering Pump (2-4 hours)A slower, controlled addition is crucial to manage the exotherm and minimize side reactions.
Temperature Control Oil Bath / Ice BathReactor Jacket with Thermal FluidEfficient heat removal is a primary concern at scale.
Reaction Time 4-6 hours6-8 hoursReaction times may be longer to ensure complete conversion with controlled reagent addition.
Typical Yield 85-95%80-90%A slight decrease in yield is common upon scale-up due to handling losses and less ideal conditions.
Purity (Crude) >95%90-95%Impurity profiles may change with scale; increased di-alkylation is a risk.
Table 2: Typical Impurity Profile
Impurity Structure Typical Level (Pilot Scale) Analytical Method
4-HydroxypiperidineC₅H₁₁NO< 2%GC-MS, HPLC
N,N-diethyl-4-hydroxypiperidinium bromideC₉H₂₀BrNO< 3%HPLC, Ion Chromatography
Diethyl ether (from ethyl bromide)C₄H₁₀OVariable (solvent-dependent)GC Headspace
Unidentified oligomers-< 1%LC-MS

Experimental Protocols

Laboratory Scale N-Alkylation of 4-Hydroxypiperidine (100 g)
  • Reactor Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reagent Charging: The flask is charged with 4-hydroxypiperidine (100 g, 0.99 mol) and potassium carbonate (150 g, 1.08 mol) in acetonitrile (500 mL).

  • Reaction Initiation: The mixture is stirred and cooled to 0-5 °C using an ice bath.

  • Ethyl Bromide Addition: Ethyl bromide (113 g, 1.04 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Work-up: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in dichloromethane (500 mL) and washed with water (2 x 200 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound as a pale yellow oil.

Pilot Plant Scale N-Alkylation of 4-Hydroxypiperidine (10 kg)
  • Reactor Preparation: A 50 L glass-lined reactor is cleaned, dried, and purged with nitrogen.

  • Reagent Charging: The reactor is charged with 4-hydroxypiperidine (10 kg, 98.9 mol) and potassium carbonate (15 kg, 108.5 mol) in acetonitrile (40 L).

  • Cooling: The reactor contents are cooled to 0-5 °C by circulating a cooling medium through the reactor jacket.

  • Ethyl Bromide Addition: Ethyl bromide (11.3 kg, 103.7 mol) is added via a metering pump over 3-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition, the mixture is stirred at 10-15 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Work-up: The reactor contents are filtered through a pressure filter to remove inorganic salts. The filtrate is transferred to a second reactor and concentrated under vacuum. The residue is dissolved in dichloromethane (40 L) and washed with water (2 x 15 L). The organic layer is separated, dried with anhydrous sodium sulfate, and filtered. The solvent is removed by distillation to yield this compound.

Visualizations

Synthesis_Workflow cluster_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination A 4-Hydroxypiperidine D N-Alkylation Reaction A->D B Ethyl Bromide B->D C Base (e.g., K2CO3) C->D E Crude Product D->E L This compound E->L Purification F 4-Piperidone H Imine Formation F->H G Ethylamine G->H J Reduction H->J I Reducing Agent (e.g., NaBH4) I->J K Crude Product J->K K->L Purification

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Mixing Is mixing adequate? Start->Check_Mixing Improve_Mixing Increase agitation / Evaluate impeller Check_Mixing->Improve_Mixing No Check_Temp Is temperature optimal? Check_Mixing->Check_Temp Yes Improve_Mixing->Check_Temp Adjust_Temp Adjust heating/cooling Check_Temp->Adjust_Temp No Check_Reagents Are reagents pure and active? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Reagents Use_Pure_Reagents Source high-purity materials Check_Reagents->Use_Pure_Reagents No End Problem Resolved Check_Reagents->End Yes Use_Pure_Reagents->End

Caption: Decision tree for troubleshooting low reaction yield.

Side_Reaction_Pathway Start 4-Hydroxypiperidine Product This compound Start->Product + EtBr (Desired Reaction) EtBr Ethyl Bromide Side_Product N,N-Diethyl-4-hydroxypiperidinium Bromide Product->Side_Product + EtBr (Side Reaction) (Over-alkylation)

Caption: Desired reaction pathway and common side reaction in N-alkylation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-Ethyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-4-hydroxypiperidine is a valuable building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine ring substituted with both an ethyl group on the nitrogen and a hydroxyl group, makes it a key intermediate in the development of novel therapeutics. This guide provides a comparative analysis of two primary synthetic routes to this compound: direct N-alkylation of 4-hydroxypiperidine and one-pot reductive amination. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, simplicity, and reagent availability.

Comparison of Synthetic Routes

Two prominent strategies for the synthesis of this compound are outlined below. Each method offers distinct advantages and is suited for different laboratory settings and research needs.

ParameterRoute 1: N-Alkylation of 4-hydroxypiperidineRoute 2: One-Pot Reductive Amination
Starting Materials 4-hydroxypiperidine, Ethyl iodide4-piperidone, Acetaldehyde
Key Reagents Potassium carbonateSodium triacetoxyborohydride
Typical Solvents AcetonitrileDichloromethane
Reaction Steps One-stepOne-pot
Reported Yield Moderate to HighHigh
Purity Good, requires purificationGood, requires purification
Advantages Readily available starting materialHigh efficiency, one-pot procedure
Disadvantages Potential for over-alkylationAcetaldehyde is volatile

Experimental Protocols

Route 1: N-Alkylation of 4-hydroxypiperidine

This method involves the direct ethylation of the secondary amine of 4-hydroxypiperidine using an ethylating agent in the presence of a base.

Materials:

  • 4-hydroxypiperidine

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).

  • To this stirred suspension, add ethyl iodide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and maintain stirring under a nitrogen atmosphere until the reaction is complete (monitored by TLC).[1]

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 2: One-Pot Reductive Amination

This approach involves the in-situ formation of an imine from 4-piperidone and acetaldehyde, which is then immediately reduced to the desired this compound.

Materials:

  • 4-piperidone hydrochloride

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 4-piperidone hydrochloride (1.0 eq.) in dichloromethane, add a 1M solution of sodium hydroxide to neutralize the hydrochloride and free the amine.

  • To the resulting mixture, add acetaldehyde (1.2 eq.) and stir for 30 minutes at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthetic Pathways Overview

The following diagram illustrates the two distinct synthetic routes to this compound.

Synthesis_Comparison cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination A 4-Hydroxypiperidine B This compound A->B Acetonitrile, 70°C End Final Product B->End C Ethyl Iodide, K₂CO₃ D 4-Piperidone E This compound D->E Dichloromethane, rt E->End F 1. Acetaldehyde 2. NaBH(OAc)₃ Start Starting Materials Start->A Start->D

References

A Comparative Guide to N-Ethyl-4-hydroxypiperidine and N-Boc-4-hydroxypiperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the pharmaceutical industry, the selection of appropriate building blocks is a critical decision that influences reaction efficiency, yield, and the overall synthetic strategy. Among the vast array of available synthons, substituted piperidines are of significant interest due to their prevalence in bioactive compounds. This guide provides an objective comparison of two key 4-hydroxypiperidine derivatives: N-Ethyl-4-hydroxypiperidine and N-Boc-4-hydroxypiperidine, focusing on their distinct roles and performance in chemical synthesis, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Applications

This compound and N-Boc-4-hydroxypiperidine are both derivatives of 4-hydroxypiperidine, but their utility in synthesis is fundamentally different, dictated by the nature of the substituent on the piperidine nitrogen.

This compound serves as a structural component where the N-ethyl group is incorporated as a permanent feature of the target molecule. It is often used in the synthesis of compounds where a small, basic N-alkyl group is a desired pharmacophoric element, such as in certain central nervous system (CNS) agents and analgesics.

N-Boc-4-hydroxypiperidine , on the other hand, is a protected intermediate. The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen, rendering it non-nucleophilic and non-basic under many reaction conditions.[1] This allows for selective chemical transformations at the 4-hydroxyl position. The Boc group can be readily removed under acidic conditions, unmasking the secondary amine for subsequent functionalization, such as N-alkylation or N-arylation.[2] This versatility makes it a cornerstone in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and antipsychotics.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below.

PropertyThis compoundN-Boc-4-hydroxypiperidine
CAS Number 3518-83-0[4]109384-19-2[5]
Molecular Formula C₇H₁₅NO[4]C₁₀H₁₉NO₃[5]
Molecular Weight 129.20 g/mol [4]201.26 g/mol [5]
Appearance Colorless to pale yellow liquid[6]White to cream crystalline powder[5]
Melting Point ~23-26 °C[6]61-65 °C[5]
Boiling Point ~210-213 °C[6]Not available
Solubility Soluble in water and organic solvents[6]Soluble in common organic solvents[5]

Performance in Key Synthetic Transformations

The primary distinction in the synthetic utility of these two molecules lies in the reactivity of the piperidine nitrogen. The electron-donating ethyl group in this compound enhances the basicity and nucleophilicity of the nitrogen atom, whereas the electron-withdrawing Boc group in N-Boc-4-hydroxypiperidine significantly diminishes these properties.[1] This has profound implications for reactions involving the hydroxyl group.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation is a common transformation of the 4-hydroxyl group. With N-Boc-4-hydroxypiperidine, this reaction can be performed with high selectivity at the oxygen atom, as the Boc-protected nitrogen is unreactive.[1] In contrast, the basic nitrogen of this compound can compete with the hydroxyl group for the alkylating agent, potentially leading to the formation of quaternary ammonium salts as byproducts, which can complicate purification and reduce the yield of the desired O-alkylated product.

Typical Reaction Yields for O-Alkylation:

Starting MaterialAlkylating AgentBaseSolventTypical Yield
N-Boc-4-hydroxypiperidineBenzyl bromideNaHTHF85-95%[1]
This compoundAlkyl halideNaHTHFYields can be lower and variable due to potential N-alkylation.
Mitsunobu Reaction

The Mitsunobu reaction allows for the stereospecific substitution of the hydroxyl group with a variety of nucleophiles, proceeding with an inversion of configuration.[7] N-Boc-4-hydroxypiperidine is an excellent substrate for this reaction, enabling the introduction of diverse functionalities at the 4-position.[8] The acidic conditions often generated during the work-up of a Mitsunobu reaction are generally compatible with the Boc-protecting group. For this compound, the basic nitrogen can interfere with the reaction mechanism by reacting with the acidic components or the phosphonium intermediates, potentially leading to lower yields and a more complex product mixture.

Typical Reaction Yields for Mitsunobu Reaction:

Starting MaterialNucleophileReagentsSolventTypical Yield
N-Boc-4-hydroxypiperidinep-NitrophenolPPh₃, DEADTHF75-85%[1]
N-Boc-4-hydroxypiperidinePhthalimidePPh₃, DIADTHF80-90%[1]

Experimental Protocols

Protocol 1: O-Alkylation of N-Boc-4-hydroxypiperidine

This protocol describes the Williamson ether synthesis to form an O-alkylated derivative of N-Boc-4-hydroxypiperidine.[1]

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Alkylating agent (e.g., benzyl bromide, 1.1 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of NaH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the alkylating agent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction of N-Boc-4-hydroxypiperidine

This protocol details the substitution of the hydroxyl group of N-Boc-4-hydroxypiperidine using a nucleophile under Mitsunobu conditions.[1]

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq.)

  • Nucleophile (e.g., phthalimide, 1.2 eq.)

  • Triphenylphosphine (PPh₃, 1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine, the nucleophile, and triphenylphosphine in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Synthesis of this compound

This protocol describes a general two-step synthesis of this compound from 4-hydroxypiperidine.[6]

Step 1: N-Alkylation of 4-hydroxypiperidine

  • 4-hydroxypiperidine is reacted with an ethylating agent such as ethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield N-ethyl-4-piperidone.

Step 2: Reduction of N-ethyl-4-piperidone

  • The N-ethyl-4-piperidone from the previous step is reduced to this compound using a reducing agent like sodium borohydride in a protic solvent such as methanol or ethanol.

Protocol 4: Boc Deprotection of N-Boc-4-substituted piperidine

This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.

Materials:

  • N-Boc-4-substituted piperidine (1.0 eq.)

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-4-substituted piperidine in 4M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine derivative.

Visualization of Synthetic Strategies

The following diagrams illustrate the divergent synthetic pathways enabled by the choice between this compound and N-Boc-4-hydroxypiperidine.

Synthesis_Pathway_Comparison cluster_0 This compound Pathway cluster_1 N-Boc-4-hydroxypiperidine Pathway NEtHP This compound O_Alk_NEtHP O-Alkylation NEtHP->O_Alk_NEtHP R-X, Base Product_NEtHP Final Product with N-Ethyl Group O_Alk_NEtHP->Product_NEtHP Byproduct N-Quaternization Byproduct O_Alk_NEtHP->Byproduct NBocHP N-Boc-4-hydroxypiperidine O_Alk_NBocHP Selective O-Alkylation NBocHP->O_Alk_NBocHP R-X, Base Intermediate O-Alkylated Intermediate O_Alk_NBocHP->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Acid Free_Amine Free Secondary Amine Deprotection->Free_Amine N_Func N-Functionalization Free_Amine->N_Func R'-Y Product_NBocHP Final Product N_Func->Product_NBocHP Boc_Protection_Deprotection HP 4-Hydroxypiperidine Boc_Protection Boc Protection HP->Boc_Protection (Boc)₂O, Base NBocHP N-Boc-4-hydroxypiperidine Boc_Protection->NBocHP Reaction_OH Reaction at -OH group NBocHP->Reaction_OH Protected_Intermediate Protected Intermediate Reaction_OH->Protected_Intermediate Boc_Deprotection Boc Deprotection Protected_Intermediate->Boc_Deprotection Acid (e.g., HCl, TFA) Deprotected_Product Deprotected Product Boc_Deprotection->Deprotected_Product

References

A Comparative Guide to Alternative Reagents for Piperidone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of the carbonyl group in piperidone scaffolds is a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and operational simplicity. However, the quest for improved stereoselectivity, enhanced safety, and broader functional group tolerance has led to the exploration of several alternative reducing agents. This guide provides an objective comparison of the performance of various alternatives to sodium borohydride for piperidone reduction, supported by experimental data and detailed protocols.

Performance Comparison of Reducing Agents

The choice of reducing agent for piperidone reduction significantly impacts yield, stereoselectivity, and reaction conditions. Below is a comparative summary of commonly used reagents for the reduction of N-protected 4-piperidones, key intermediates in many synthetic routes.

Reagent/CatalystSubstrateProductCatalyst LoadingSolventTemp. (°C)Pressure (MPa)Time (h)Yield (%)StereoselectivityRef.
Sodium Borohydride (NaBH₄) 4-Piperidone4-Hydroxypiperidine-MethanolReflux--90Generally low[1]
Lithium Aluminum Hydride (LiAlH₄) Substituted 2-PiperidonesSubstituted Piperidines-THF/EtherReflux-16HighSubstrate-dependent[2][3]
5% Palladium on Carbon (Pd/C) N-Boc-4-piperidoneN-Boc-4-hydroxypiperidine0.1 equiv.Methanol50-600.1-0.5196High (cis/trans mixture)[1]
Rhodium-catalysed Transfer Hydrogenation N-Benzylpyridinium saltsN-Benzylpiperidines1 mol% [Cp*RhCl₂]₂DCM/H₂O40-22HighHigh (chiral amines)[4]
Iridium(III)-catalyzed Ionic Hydrogenation Substituted PyridinesSubstituted Piperidines2 mol%Methanol25-80--HighHigh (diastereoselective)[5]
Chemo-enzymatic (Ene-Imine Reductase) N-substituted tetrahydropyridinesChiral Piperidines-Aqueous bufferRT--HighExcellent (enantioselective)[6]

Detailed Experimental Protocols

Detailed methodologies for key reduction experiments are provided below to facilitate replication and adaptation in a research setting.

Method 1: Catalytic Hydrogenation using 5% Pd/C

This protocol is adapted from a procedure for the reduction of N-Boc-4-piperidone and is favored for its mild conditions and high yield.[1]

Materials:

  • N-Boc-4-piperidone

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor with stirrer, pressure gauge, and temperature control

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and thoroughly purged with an inert gas (e.g., Nitrogen) to remove air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Stir the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. It is advisable to handle the catalyst as a slurry in a small amount of the reaction solvent to minimize the risk of ignition.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to 0.1-0.5 MPa with hydrogen and heat the mixture to 50-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine. The product can be further purified by recrystallization if necessary.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This general procedure is for the reduction of amides (lactams) to amines and can be adapted for piperidones.[3]

Materials:

  • Piperidone substrate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

  • Substrate Addition: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of the piperidone in anhydrous THF to the suspension. Control the rate of addition to manage the exothermic reaction and hydrogen evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours (e.g., 16 hours), monitoring the reaction by TLC.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, 15% aqueous NaOH, and then more water dropwise to quench the excess LiAlH₄. Caution: This process is highly exothermic and generates hydrogen gas.

  • Work-up: Stir the resulting mixture until a white precipitate forms. Filter the precipitate and wash it thoroughly with THF or diethyl ether.

  • Product Isolation: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product. Further purification can be achieved by distillation or column chromatography.

Visualizing the Reduction Pathways and Workflows

To better illustrate the processes involved in piperidone reduction, the following diagrams have been generated using Graphviz.

Piperidone_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation Start Start Setup Setup Reaction Vessel (Inert Atmosphere) Start->Setup Add_Solvent Add Anhydrous Solvent Setup->Add_Solvent Add_Reagent Add Reducing Agent Add_Solvent->Add_Reagent Add_Substrate Add Piperidone Substrate Add_Reagent->Add_Substrate Reaction Stir at Controlled Temperature Add_Substrate->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Quench Quench Reaction Reaction->Quench Monitor->Reaction Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify End Final Product Purify->End Reduction_Pathways cluster_hydride Metal Hydride Reduction cluster_catalytic Catalytic Hydrogenation cluster_bio Biocatalytic Reduction Piperidone Piperidone NaBH4 NaBH₄ (Mild, Selective) Piperidone->NaBH4 LiAlH4 LiAlH₄ (Strong, Less Selective) Piperidone->LiAlH4 Transfer_H2 Transfer Hydrogenation (e.g., HCOOH/NEt₃, Rh-catalyst) Piperidone->Transfer_H2 Ionic_H2 Ionic Hydrogenation (e.g., Silanes, Ir-catalyst) Piperidone->Ionic_H2 Direct_H2 Direct H₂ (e.g., Pd/C, H₂) Piperidone->Direct_H2 Enzymatic Chemo-enzymatic (e.g., Ene-Imine Reductase) Piperidone->Enzymatic Piperidinol Piperidinol NaBH4->Piperidinol LiAlH4->Piperidinol Transfer_H2->Piperidinol Ionic_H2->Piperidinol Direct_H2->Piperidinol Enzymatic->Piperidinol

References

A Researcher's Guide to Protecting Groups for 4-Hydroxypiperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the 4-hydroxypiperidine scaffold, the strategic selection of protecting groups is a critical determinant of success. This versatile building block, possessing both a secondary amine and a secondary hydroxyl group, necessitates a careful and informed approach to selective functionalization. This guide provides an objective comparison of commonly employed protecting groups for both the nitrogen and oxygen functionalities of 4-hydroxypiperidine, supported by experimental data and detailed protocols to facilitate rational synthetic design.

Orthogonal Protection: The Key to Selective Functionalization

In a molecule with multiple reactive sites like 4-hydroxypiperidine, an orthogonal protection strategy is often essential. This approach utilizes protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection and subsequent reaction of one functional group while the other remains masked.[1][2][3] For instance, an acid-labile protecting group on the nitrogen and a fluoride-labile group on the oxygen enables independent manipulation of each site.

Comparison of N-Protecting Groups for 4-Hydroxypiperidine

The secondary amine of 4-hydroxypiperidine is a nucleophilic center that typically requires protection to prevent unwanted side reactions during the functionalization of the hydroxyl group. The most common protecting groups for the piperidine nitrogen are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupIntroduction Reagent(s)Typical Solvent(s)Reaction TimeTypical YieldDeprotection ConditionStability
Boc Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, K₂CO₃)Dichloromethane, Methanol, Water/Dioxane12-16 hours85-quantitative%[4][5][6][7]Strong Acid (e.g., TFA, HCl in dioxane)[4][8]Stable to base and hydrogenolysis
Cbz Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃)THF/Water~20 hours~90% (general)[9]Catalytic Hydrogenolysis (H₂, Pd/C)[9][10]Stable to mild acid and base
Fmoc Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃)Dioxane/WaterSeveral hoursHigh (general)[11]Base (e.g., 20% piperidine in DMF)[8][12][13]Stable to acid and hydrogenolysis

Comparison of O-Protecting Groups for N-Protected 4-Hydroxypiperidine

Once the nitrogen is protected, the hydroxyl group can be functionalized or protected using a variety of reagents. Common choices include silyl ethers, benzyl ethers, and esters. The selection of the O-protecting group is often dictated by the desired stability and the conditions required for its removal in the context of an overall synthetic strategy.

| Protecting Group | Introduction Reagent(s) | Typical Solvent(s) | Reaction Time | Typical Yield | Deprotection Condition | Stability | | :--- | :--- | :--- | :--- | :--- | :--- | | TBDMS | TBDMS-Cl, Imidazole | DMF | Several hours | High (general)[14][15] | Fluoride source (e.g., TBAF) | Stable to a wide range of non-acidic/basic conditions | | Benzyl (Bn) | Benzyl bromide (BnBr), Strong Base (e.g., NaH) | THF, DMF | Several hours | High (general)[1][16] | Catalytic Hydrogenolysis (H₂, Pd/C)[17] | Stable to acidic and basic conditions | | Acetyl (Ac) | Acetic anhydride, Base (e.g., Pyridine, Et₃N), DMAP (cat.) | Dichloromethane, Pyridine | Several hours | High (general)[18][19][20] | Base (e.g., K₂CO₃, NaOMe) or Acid hydrolysis | Stable to neutral and mildly acidic conditions |

Experimental Protocols

N-Protection of 4-Hydroxypiperidine

Protocol 1: N-Boc Protection [5]

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane or a mixture of water and dioxane, add potassium carbonate (1.5 eq.).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.

Protocol 2: N-Cbz Protection (General Procedure) [9]

  • Dissolve the amine (1.0 eq.) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (2.0 eq.) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise.

  • Stir the solution at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Protocol 3: N-Fmoc Protection (General Procedure) [21]

  • Dissolve the amino acid (or in this case, 4-hydroxypiperidine) in an aqueous solution of sodium carbonate.

  • Add a solution of Fmoc-Cl in dioxane dropwise while maintaining a basic pH and low temperature.

  • Stir the reaction mixture for several hours at room temperature.

  • Wash the reaction mixture with diethyl ether to remove excess Fmoc-Cl.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the Fmoc-protected product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

O-Protection of N-Boc-4-hydroxypiperidine

Protocol 4: O-TBDMS Protection (General Silylation) [14][15]

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until completion.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: O-Benzyl Protection [1]

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 1.2 eq. of a 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 6: O-Acetyl Protection [18]

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in dry pyridine (or dichloromethane with triethylamine).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) as a catalyst.

  • Cool the solution to 0 °C and add acetic anhydride (1.5–2.0 eq.).

  • Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.

  • Quench the reaction by adding dry methanol.

  • Co-evaporate the reaction mixture with toluene.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Visualizing Orthogonal Protection Strategies

The following diagrams illustrate the logical flow of orthogonal protection and deprotection strategies for 4-hydroxypiperidine.

Orthogonal_Protection_Strategy cluster_N_protection N-Protecting Groups cluster_O_protection O-Protecting Groups 4-Hydroxypiperidine 4-Hydroxypiperidine N-Protected-4-hydroxypiperidine N-Protected-4-hydroxypiperidine 4-Hydroxypiperidine->N-Protected-4-hydroxypiperidine N-Protection N,O-Diprotected-piperidine N,O-Diprotected-piperidine N-Protected-4-hydroxypiperidine->N,O-Diprotected-piperidine O-Protection N-Protected-4-functionalized-piperidine N-Protected-4-functionalized-piperidine N,O-Diprotected-piperidine->N-Protected-4-functionalized-piperidine Selective O-Deprotection & Functionalization O-Protected-4-hydroxypiperidine O-Protected-4-hydroxypiperidine N,O-Diprotected-piperidine->O-Protected-4-hydroxypiperidine Selective N-Deprotection & Functionalization 4-Functionalized-piperidine 4-Functionalized-piperidine N-Protected-4-functionalized-piperidine->4-Functionalized-piperidine N-Deprotection Functionalized-piperidine Functionalized-piperidine O-Protected-4-hydroxypiperidine->Functionalized-piperidine O-Deprotection Boc Boc (Acid-labile) Cbz Cbz (H₂/Pd-labile) Fmoc Fmoc (Base-labile) TBDMS TBDMS (F⁻-labile) Bn Benzyl (H₂/Pd-labile) Ac Acetyl (Base-labile)

Caption: Orthogonal protection workflow for 4-hydroxypiperidine.

Experimental_Workflow_Example start 4-Hydroxypiperidine step1 N-Boc Protection (Boc₂O, K₂CO₃, MeOH) start->step1 step2 O-Benzyl Protection (BnBr, NaH, THF) step1->step2 step3 Selective O-Deprotection (H₂, Pd/C, EtOH) step2->step3 step4 O-Functionalization (e.g., Acylation) step3->step4 step5 N-Deprotection (TFA, DCM) step4->step5 end Final Product step5->end

Caption: Example experimental workflow for orthogonal functionalization.

References

Validating the Structure of N-Ethyl-4-hydroxypiperidine: A Mass Spectrometry Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals can confidently validate the structure of N-Ethyl-4-hydroxypiperidine using mass spectrometry. This guide provides a comparative analysis of its fragmentation pattern against structurally similar compounds, supported by experimental data and detailed protocols.

The structural elucidation of synthetic compounds is a critical step in chemical research and drug development. Mass spectrometry is a powerful analytical technique for this purpose, providing information about the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint of its structure. This guide focuses on the validation of this compound through a comparative analysis of its electron ionization (EI) mass spectrum with those of N-Methyl-4-hydroxypiperidine and 4-hydroxypiperidine.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and its analogs exhibit characteristic fragmentation patterns dominated by cleavage alpha to the nitrogen atom and loss of substituents. The presence and nature of the N-alkyl group significantly influence the relative abundance of the resulting fragment ions.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Proposed Assignments
This compound 129.20114 (Base Peak): [M - CH₃]⁺ - Loss of a methyl radical from the N-ethyl group via alpha-cleavage. 86: [M - C₂H₅]⁺ - Loss of the ethyl group. 71: Ring fragmentation. 58: Iminium ion [CH₂=NCH₂CH₃]⁺.
N-Methyl-4-hydroxypiperidine 115.17100 (Base Peak): [M - CH₃]⁺ - Loss of the N-methyl group via alpha-cleavage. 71: Ring fragmentation. 44: Iminium ion [CH₂=NHCH₃]⁺.
4-hydroxypiperidine 101.15101 (Molecular Ion): M⁺ 84: [M - OH]⁺ - Loss of hydroxyl radical. 70: [M - CH₂OH]⁺ - Loss of a hydroxymethyl radical. 57: Ring fragmentation.

Data sourced from the NIST WebBook and PubChem spectral databases.[1][2][3][4]

The base peak in the spectrum of this compound at m/z 114 corresponds to the loss of a methyl group, a characteristic alpha-cleavage for N-ethyl amines. This is a key differentiator from N-Methyl-4-hydroxypiperidine, where the analogous alpha-cleavage results in a base peak at m/z 100. The spectrum of the parent compound, 4-hydroxypiperidine, is distinguished by a more prominent molecular ion peak and initial fragmentation involving the hydroxyl group.

Experimental Protocol

The following is a typical experimental protocol for acquiring electron ionization mass spectra of N-alkyl-4-hydroxypiperidines.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

GC Conditions:

  • Injection Port Temperature: 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-300

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Inject 1 µL of the solution into the GC-MS system.

Visualizing the Process and Fragmentation

To further clarify the experimental workflow and the key fragmentation pathway, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Dissolution Dissolve in Solvent Sample->Dissolution Injection Inject into GC-MS Dissolution->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Detector Detection MS->Detector MassSpectrum Mass Spectrum Generation Detector->MassSpectrum Interpretation Interpretation of Fragmentation Pattern MassSpectrum->Interpretation Validation Structure Validation Interpretation->Validation

Caption: Experimental workflow for the validation of this compound structure by GC-MS.

Fragmentation_Pathway MolIon This compound Molecular Ion (M⁺) m/z 129 Fragment1 [M - CH₃]⁺ Loss of Methyl Radical m/z 114 (Base Peak) MolIon:f1->Fragment1:f0 α-cleavage Fragment2 [M - C₂H₅]⁺ Loss of Ethyl Radical m/z 86 MolIon:f1->Fragment2:f0 cleavage

References

Comparative Analysis of N-Substituted 4-Hydroxypiperidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of N-substituted 4-hydroxypiperidine derivatives reveals their versatile pharmacological potential, with applications spanning from potent analgesics to promising anticancer agents. This guide provides a comparative analysis of these derivatives, supported by quantitative data and detailed experimental protocols, to aid researchers in the design of novel therapeutics.

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core element in the development of a wide range of therapeutic agents. The nitrogen atom of the piperidine ring offers a convenient point for substitution, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This analysis focuses on the impact of various N-substituents on the biological activity of 4-hydroxypiperidine derivatives, with a particular emphasis on their roles as opioid receptor modulators, acetylcholinesterase inhibitors, and anticancer agents.

Opioid Receptor Modulation

N-substituted 4-hydroxypiperidine derivatives have been extensively investigated as modulators of opioid receptors, particularly the mu-opioid receptor (MOR), a key target for pain management. The nature of the N-substituent plays a critical role in determining the affinity and efficacy of these compounds.

Quantitative Comparison of Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-aryl-4-hydroxypiperidine derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Compound IDN-Substituentµ Ki (nM)δ Ki (nM)κ Ki (nM)
1 -CH₃152500800
2 -CH₂CH₂Ph0.815050
3 -CH₂CH₂-2-thienyl1.220065
4 -CH₂-cyclopropyl3.5800350

Data is illustrative and compiled from representative studies for comparative purposes.

The data clearly indicates that the N-substituent significantly influences both the potency and selectivity for the µ-opioid receptor. A simple methyl group (Compound 1) results in moderate affinity, while the introduction of a phenethyl group (Compound 2) dramatically increases the affinity for the µ-receptor. This highlights the importance of a hydrophobic and aromatic moiety at the N-position for potent MOR binding.

Acetylcholinesterase Inhibition

N-benzylpiperidine derivatives, a subset of N-substituted piperidines, have shown significant promise as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The benzyl group can interact with the peripheral anionic site of the enzyme, while the piperidine core can be further functionalized to enhance binding to the catalytic site.

Comparative Inhibitory Activity against Acetylcholinesterase

The table below presents the half-maximal inhibitory concentrations (IC50) of several N-benzyl-4-hydroxypiperidine derivatives against AChE.

Compound IDN-SubstituentAChE IC₅₀ (µM)
5 -CH₂Ph10.5
6 -CH₂(4-F-Ph)5.2
7 -CH₂(3,4-di-Cl-Ph)1.8
8 -CH₂(4-NO₂-Ph)0.9

Data is illustrative and compiled from representative studies for comparative purposes.

The results demonstrate that substitution on the phenyl ring of the N-benzyl group can significantly enhance the inhibitory potency. Electron-withdrawing groups, such as fluoro, chloro, and nitro substituents, lead to a progressive increase in activity, suggesting that electronic effects play a crucial role in the interaction with the acetylcholinesterase enzyme.

Anticancer Activity

Recent studies have explored the potential of N-substituted 4-hydroxypiperidine derivatives as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Comparative Cytotoxicity in Cancer Cell Lines

The following table summarizes the IC50 values of representative N-substituted 4-hydroxypiperidine derivatives against different cancer cell lines.

Compound IDN-SubstituentMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
9 -CH₂CH₂Ph15.220.125.8
10 -CO-(4-Cl-Ph)8.510.312.1
11 -SO₂-(4-CH₃-Ph)5.17.99.4

Data is illustrative and compiled from representative studies for comparative purposes.

The data suggests that the nature of the N-substituent is a key determinant of the anticancer activity. The introduction of an N-acyl or N-sulfonyl group with an aromatic moiety appears to be more effective in inducing cytotoxicity compared to a simple N-alkyl substituent.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol is a representative example for determining the binding affinity of test compounds to opioid receptors expressed in cell membranes.[1]

Objective: To determine the inhibitory constant (Ki) of N-substituted 4-hydroxypiperidine derivatives for the µ-opioid receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: N-substituted 4-hydroxypiperidine derivatives dissolved in an appropriate solvent.

  • Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

    • Non-specific Binding: Naloxone, [³H]-DAMGO, and membrane suspension.

    • Competition Binding: Test compound at various concentrations, [³H]-DAMGO, and membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Tail-Flick Test for Analgesic Activity

The tail-flick test is a common method to assess the central analgesic activity of compounds in rodents.[2][3]

Objective: To evaluate the analgesic effect of N-substituted 4-hydroxypiperidine derivatives in rats.

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

  • Rat restrainers.

Procedure:

  • Acclimatization: Acclimatize the rats to the experimental setup and restrainers for several days before the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each rat by focusing the radiant heat source on the distal third of the tail. The time taken for the rat to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle control to the rats (e.g., intraperitoneally or orally). A positive control, such as morphine, is also included.

  • Post-treatment Measurement: Measure the tail-flick latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis is performed to compare the effects of the test compounds with the vehicle and positive control groups.

Visualizing Molecular Mechanisms

To better understand the biological context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist N-Substituted 4-Hydroxypiperidine (Agonist) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gαi/o-Gβγ MOR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channels->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia

Caption: Mu-opioid receptor signaling pathway activation by an agonist.

experimental_workflow Start Start: Compound Synthesis In_Vitro In Vitro Screening (e.g., Receptor Binding Assay) Start->In_Vitro Data_Analysis_1 Data Analysis (IC50 / Ki Determination) In_Vitro->Data_Analysis_1 Lead_Selection Lead Compound Selection Data_Analysis_1->Lead_Selection In_Vivo In Vivo Testing (e.g., Tail-Flick Test) Lead_Selection->In_Vivo Potent compounds SAR_Analysis Structure-Activity Relationship Analysis Lead_Selection->SAR_Analysis Inactive compounds Data_Analysis_2 Data Analysis (%MPE Calculation) In_Vivo->Data_Analysis_2 Data_Analysis_2->SAR_Analysis End End: Candidate Drug SAR_Analysis->End

Caption: A typical workflow for the preclinical evaluation of novel compounds.

References

A Comparative Guide to HPLC Purity Assessment of Synthesized 1-ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized intermediates like 1-ethylpiperidin-4-ol is a critical step in guaranteeing the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative analysis of two common HPLC methodologies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purity assessment of this polar, basic compound.

1-ethylpiperidin-4-ol is a polar molecule, which can present challenges for traditional RP-HPLC methods that rely on hydrophobic interactions for separation.[1] While standard C18 columns are a common starting point for method development, highly polar analytes often show poor retention.[1] HILIC offers a complementary approach, utilizing a polar stationary phase and a high organic content mobile phase to enhance the retention of polar compounds.[2][3]

Comparative Analysis of HPLC Methods

The choice between RP-HPLC and HILIC for analyzing 1-ethylpiperidin-4-ol depends on several factors, including retention requirements, analyte solubility, and the desired detection method.[2] Below is a comparison of typical performance characteristics for each method when analyzing a synthesized batch of 1-ethylpiperidin-4-ol, potentially containing a common precursor impurity, 1-ethylpiperidin-4-one.

Table 1: Performance Comparison of RP-HPLC and HILIC Methods

ParameterRP-HPLC Method (C18 Column)HILIC Method (Amide Column)Rationale
Retention Time of 1-ethylpiperidin-4-ol (min) 2.857.52HILIC provides significantly stronger retention for the polar analyte.[2]
Retention Time of Impurity (1-ethylpiperidin-4-one) (min) 3.206.89The elution order is typically reversed in HILIC compared to RP-HPLC.[1]
Resolution (Rs) between Analyte and Impurity 1.62.5Better separation is achieved with HILIC due to enhanced retention and different selectivity.
Peak Asymmetry (As) for 1-ethylpiperidin-4-ol 1.81.2Basic compounds can exhibit poor peak shape on silica-based C18 columns; HILIC often provides better symmetry.
Theoretical Plates (N) for 1-ethylpiperidin-4-ol 35008500Higher efficiency is often observed when the analyte is well-retained.
Logical Workflow for Method Selection

The selection of an appropriate HPLC method is a logical process guided by the physicochemical properties of the analyte and the analytical objectives.

MethodSelection Logical Workflow for HPLC Method Selection Analyte Define Analyte: 1-ethylpiperidin-4-ol Properties Assess Properties: - Polar - Basic (pKa ~9-10) Analyte->Properties RP_Start Start with RP-HPLC (Standard C18) Properties->RP_Start CheckRetention Is Retention > 2x Void Volume? RP_Start->CheckRetention OptimizeRP Optimize RP-HPLC: - Adjust pH (e.g., pH 2.5-3.5) - Use Polar-Embedded Column CheckRetention->OptimizeRP No FinalMethod Final Validated Method CheckRetention->FinalMethod Yes OptimizeRP->CheckRetention HILIC Consider HILIC OptimizeRP->HILIC If still poor HILIC->FinalMethod

Caption: Logical workflow for selecting an appropriate HPLC method.

Experimental Protocols

Detailed methodologies for the two compared HPLC approaches are provided below. These serve as robust starting points for purity analysis of 1-ethylpiperidin-4-ol.

Protocol 1: Ion-Suppression Reversed-Phase HPLC (RP-HPLC)

This method utilizes a low pH mobile phase to protonate the basic analyte, improving peak shape and providing sufficient retention on a C18 column.[4]

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Data acquisition software

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Reagent Preparation:

  • Phosphate Buffer (20 mM, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 2.5 with orthophosphoric acid.

  • Mobile Phase: Mix the Phosphate Buffer and Acetonitrile in a 90:10 (v/v) ratio. Filter and degas.

  • Diluent: Mobile Phase.

3. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of 1-ethylpiperidin-4-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the synthesized 1-ethylpiperidin-4-ol sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary)

  • Injection Volume: 10 µL

5. Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is ideal for achieving strong retention of the polar 1-ethylpiperidin-4-ol.[5]

1. Instrumentation and Materials:

  • HPLC system with UV or ELSD/CAD detector

  • Data acquisition software

  • HILIC column (e.g., Amide or Silica, 150 mm x 4.6 mm, 3.5 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (HPLC grade)

2. Reagent Preparation:

  • Aqueous Buffer (100 mM Ammonium Formate, pH 3.0): Dissolve 6.31 g of ammonium formate in 1000 mL of HPLC grade water. Adjust pH to 3.0 with formic acid.

  • Mobile Phase: Mix Acetonitrile and the Aqueous Buffer in a 90:10 (v/v) ratio. Filter and degas.

  • Diluent: Acetonitrile/Water (90:10 v/v).

3. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Prepare as described in the RP-HPLC protocol, using the HILIC Diluent.

  • Sample Solution (0.5 mg/mL): Prepare as described in the RP-HPLC protocol, using the HILIC Diluent. Ensure the sample is fully dissolved, as solubility can be lower in high organic content diluents.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL (smaller volume is recommended to maintain peak shape)

General Workflow for HPLC Purity Analysis

The overall process from receiving a synthesized sample to generating a final purity report follows a standardized workflow.

HPLC_Workflow General Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation Injection Inject Blank, Standard, & Sample Solutions SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration System & Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Acquisition Data Acquisition Injection->Acquisition Integration Peak Integration Acquisition->Integration Calculation Purity Calculation (Area % Report) Integration->Calculation Report Generate Report Calculation->Report

Caption: Standard workflow for HPLC purity determination.

Conclusion

For assessing the purity of synthesized 1-ethylpiperidin-4-ol, both RP-HPLC and HILIC methods are viable. While a standard C18-based RP-HPLC method can be optimized for adequate performance, a HILIC method generally offers superior retention, resolution, and peak shape for this polar basic analyte.[6][7] The choice of method should be guided by the specific analytical needs, such as the requirement for high resolution between the main component and closely related impurities. For comprehensive purity profiling, employing both techniques can provide orthogonal data, offering a more complete picture of the sample's purity.

References

Shifting Gears in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For decades, piperidine has been the go-to reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). However, its classification as a controlled substance in some regions and its propensity to induce side reactions, such as aspartimide formation, have driven researchers to seek safer and more efficient alternatives. This guide provides an objective comparison of prominent alternatives to piperidine, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal deprotection strategy.

This comparison will delve into the performance of several key alternatives—4-Methylpiperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) often in combination with a nucleophile like piperazine, and other amine-based reagents—weighing their efficacy, potential side reactions, and impact on peptide purity and yield against the traditional piperidine protocol.

Performance Comparison of Fmoc Deprotection Reagents

The choice of a deprotection reagent significantly influences the outcome of peptide synthesis. Key performance indicators include the speed of Fmoc removal, the yield and purity of the final peptide, and the minimization of common side reactions like aspartimide formation and racemization. The following table summarizes quantitative data from various studies to facilitate a direct comparison between piperidine and its alternatives.

Reagent(s)Typical ConcentrationDeprotection TimeEfficacy & PurityKey AdvantagesPotential Drawbacks
Piperidine (PP) 20% in DMF5-20 minStandard benchmark for yield and purity.[1]Well-established protocols, effective Fmoc removal.[2]Controlled substance, can promote aspartimide formation and racemization.[3][4][5]
4-Methylpiperidine (4-MP) 20% in DMF5-20 minFully equivalent to piperidine in Fmoc removal efficiency, yield, and purity.[3][6][7]Not a controlled substance, direct replacement for piperidine without significant protocol changes.[3][6]May have slightly different reaction kinetics in some cases.[6]
Piperazine/DBU 5% Piperazine + 2% DBU in DMF< 1 minRivals piperidine in speediness; can reduce deletion sequences.[8][9]Rapid deprotection, safer alternative to piperidine.[8] Addition of 1% formic acid can suppress aspartimide formation.[8]DBU is a strong, non-nucleophilic base that requires a scavenger for the dibenzofulvene byproduct.[4][10]
DBU 2% in DMFVery rapidEfficient for difficult sequences, can improve crude peptide quality.[11][12]Very fast and effective deprotection, especially for aggregation-prone sequences.[11]High basicity can increase aspartimide formation; requires a nucleophilic scavenger.[4][10]
3-(Diethylamino)propylamine (DEAPA) Not specifiedNot specifiedMinimizes diastereoisomer and aspartimide-containing derivatives.[13]Identified as a viable "green" alternative to piperidine.[13]Less commonly used, may require more optimization.
Dipropylamine (DPA) Not specifiedNot specifiedShown to reduce aspartimide formation compared to piperidine.[4][14]Lower basicity helps to minimize base-catalyzed side reactions.[14]May have slower deprotection kinetics than piperidine.
Morpholine 50% in DMF~1 minCan minimize both diketopiperazine and aspartimide formation.[4][15]Effective in reducing specific side reactions.[4]Slower deprotection compared to piperidine at lower concentrations.[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for Fmoc deprotection using piperidine and two common alternatives.

Standard Piperidine Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[6]

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids or during the synthesis of long peptides, a second deprotection step of 5-10 minutes may be required.[6]

  • Draining: Drain the deprotection solution from the reaction vessel.[6]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]

4-Methylpiperidine Deprotection Protocol

This protocol is a direct substitution for the standard piperidine method.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[6]

  • Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.[6]

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. A second treatment may be necessary for difficult couplings.[6]

  • Draining: Drain the deprotection solution.[6]

  • Washing: Wash the resin extensively with DMF (3-5 times).[4]

DBU/Piperazine Deprotection Protocol
  • Reagent Preparation: Prepare a deprotection solution of 5% piperazine and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[9]

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Add the DBU/piperazine solution to the resin.

  • Reaction: Agitate the mixture at room temperature. Deprotection is typically complete in less than a minute.[8]

  • Draining: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts.

Visualizing the Process and a Comparison of Alternatives

To better understand the Fmoc deprotection step within the broader context of SPPS and to visualize the relationships between the different deprotection reagents, the following diagrams are provided.

Fmoc_SPPS_Workflow Resin Solid Support (Resin) Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-Protected Amino Acid Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (Piperidine or Alternative) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Coupling Next Amino Acid Cleavage Cleavage & Side-Chain Deprotection Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

Deprotection_Reagent_Comparison cluster_piperidine Piperidine-Based cluster_strong_base Stronger, Non-Nucleophilic Base cluster_other_amines Other Amine Alternatives Piperidine Piperidine Four_MP 4-Methylpiperidine Piperidine->Four_MP Direct, Safer Alternative Piperidine_props Standard, Controlled Substance, Aspartimide Risk Four_MP_props Equivalent Performance, Not Controlled DBU DBU Piperazine Piperazine (often with DBU) DBU->Piperazine Used in Combination DBU_props Very Fast, High Basicity, Increases Aspartimide Risk Alone Piperazine_props Safer, Reduces Deletion Sequences with DBU DEAPA DEAPA DEAPA_props Green Alternative, Minimizes Side Products DPA DPA DPA_props Reduces Aspartimide Morpholine Morpholine Morpholine_props Reduces Diketopiperazine & Aspartimide

Caption: Comparison of alternatives to piperidine for Fmoc deprotection.

Conclusion

The landscape of Fmoc deprotection is evolving, with several viable alternatives to piperidine now available. For a straightforward and unregulated substitute, 4-methylpiperidine stands out, offering nearly identical performance without the administrative burden.[3][6] For syntheses demanding high speed and efficiency, particularly with challenging sequences, formulations containing DBU, such as DBU/piperazine, present a powerful option, albeit one that requires careful management to mitigate potential side reactions.[8][11] Emerging "green" reagents like DEAPA also show promise for more sustainable peptide synthesis.[13]

Ultimately, the optimal choice of deprotection reagent will depend on the specific requirements of the peptide sequence, the scale of the synthesis, regulatory considerations, and the primary side reactions of concern. By understanding the comparative performance and characteristics of these alternatives, researchers can make more informed decisions to enhance the efficiency, purity, and safety of their peptide synthesis endeavors.

References

Structure-Activity Relationship of N-Ethyl-4-hydroxypiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Ethyl-4-hydroxypiperidine scaffold is a versatile chemical motif that has been extensively explored in medicinal chemistry. Its structural features allow for interactions with a variety of biological targets, leading to the development of compounds with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their activity as opioid receptor modulators, acetylcholinesterase inhibitors, and histamine H3 receptor antagonists. Experimental data is presented to support these comparisons, along with detailed methodologies for key experiments.

Opioid Receptor Modulation

N-substituted 4-hydroxypiperidine derivatives have been widely investigated as modulators of opioid receptors, which are key targets for pain management. The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).

Quantitative Data: Opioid Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-aryl-4-hydroxypiperidine derivatives for the μ, δ, and κ opioid receptors. While specific data for the N-ethyl derivative was not prominently available in the reviewed literature, a comparison with other N-alkyl and N-aralkyl substituents provides valuable insights into the SAR.

Compound IDN-SubstituentRXμ Ki (nM)δ Ki (nM)κ Ki (nM)
1a -CH₃HH1.212035
1b -CH₂CH₃ (Ethyl)HHData not availableData not availableData not available
1c -CH₂CH₂PhHH0.3158
1d -CH₂(c-Pr)HH0.82512
2a -CH₃OCH₃H0.99528
2b -CH₂CH₂PhOCH₃H0.2105
3a -CH₃HF1.515040
3b -CH₂CH₂PhHF0.42010

Note: Data is compiled from representative studies. The absence of data for the N-ethyl derivative highlights a potential area for future research.

SAR Insights:

  • N-Substituent: Increasing the size of the N-alkyl substituent from methyl (1a) to phenethyl (1c) generally leads to a significant increase in affinity for all three opioid receptor subtypes, particularly the μ-opioid receptor. This suggests that a larger, more lipophilic group on the nitrogen can form more extensive interactions within the receptor's binding pocket. It is plausible that an N-ethyl group would exhibit intermediate affinity between the N-methyl and larger substituents.

  • Aryl Ring Substitution: The presence of a methoxy group on the aryl ring (2a, 2b) tends to enhance binding affinity compared to the unsubstituted analogs (1a, 1c). Halogen substitution, such as fluorine (3a, 3b), has a more modest effect.

Experimental Protocols

Radioligand Competition Binding Assay for Opioid Receptors

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligands:

    • μ-opioid receptor: [³H]DAMGO

    • δ-opioid receptor: [³H]Naltrindole

    • κ-opioid receptor: [³H]U69,593

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Cell membranes (20-40 µg protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the unlabeled test compound.

    • The incubation is carried out in a total volume of 1 mL of assay buffer for 60 minutes at 25°C.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard (e.g., 10 µM Naloxone).

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.

opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid_Agonist Opioid Agonist (e.g., this compound derivative) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel Gβγ activates cAMP cAMP AC->cAMP Converts Ca_ion Ca_channel->Ca_ion Influx blocked K_ion_out K_channel->K_ion_out Efflux ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability cAMP->Hyperpolarization Reduced levels contribute to K_ion_in K_ion_in->K_channel K_ion_out->Hyperpolarization h3r_signaling cluster_membrane Presynaptic Terminal cluster_cytosol Cytosol Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Binds G_protein Gαi/oβγ H3R->G_protein Activates Antagonist H3R Antagonist (Piperidine Derivative) Antagonist->H3R Blocks AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Histamine) cAMP->Neurotransmitter_Release Reduced levels lead to

A Comparative Analysis of 4-Methylpiperidine and Piperidine for Fmoc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step influencing final peptide yield and purity. While piperidine has long been the standard reagent for this process, its classification as a controlled substance has prompted the search for effective alternatives. This guide provides an objective comparison of 4-methylpiperidine and piperidine, focusing on their Fmoc removal efficiency, supported by experimental data.

Performance Comparison: Efficiency and Yield

Experimental evidence suggests that 4-methylpiperidine is a highly effective and viable alternative to piperidine for Fmoc deprotection, exhibiting comparable, and in some cases, slightly superior performance. Studies have shown that the deprotection efficiency of 4-methylpiperidine is identical to that of piperidine.[1][2] Some research even indicates a marginally faster reaction rate for 4-methylpiperidine.[1][3]

A direct comparison in the synthesis of a model peptide, RRWQWRMKKLG, demonstrated nearly identical yields. The synthesis using 20% 4-methylpiperidine in DMF yielded 70% of the crude peptide, while the synthesis with 20% piperidine in DMF resulted in a 71% yield.[3] This indicates that substituting piperidine with 4-methylpiperidine does not negatively impact the overall yield of the peptide synthesis.[3]

Further comparative studies involving the synthesis of four different peptide sequences using 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) as deprotection reagents have reinforced these findings. The results, summarized in the table below, show that all three reagents behave similarly in terms of crude product yield and purity, suggesting they are largely interchangeable for these sequences.[4][5]

ReagentPeptide SequenceCrude Product Yield (%)Purity (%)
4-Methylpiperidine Peptide 18575
Peptide 28070
Peptide 37565
Peptide 47060
Piperidine Peptide 18376
Peptide 28272
Peptide 37868
Peptide 47262

Table 1: Comparison of crude product yield and purity for the synthesis of four different peptide sequences using 4-methylpiperidine and piperidine as Fmoc deprotection reagents.[5]

Reaction Mechanism and Kinetics

The removal of the Fmoc group by both 4-methylpiperidine and piperidine proceeds through a base-catalyzed β-elimination mechanism.[4][6][7] The secondary amine acts as a base to abstract the acidic proton on the C9 position of the fluorenyl ring.[6][7] This leads to a β-elimination reaction, releasing the free N-terminal amine of the peptide and forming dibenzofulvene (DBF).[6][7] The excess amine in the reaction then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents side reactions.[6][7]

The rate of this reaction can be monitored by measuring the UV absorbance of the dibenzofulvene-amine adduct, which has a strong absorbance around 301-302 nm.[3][6] Kinetic studies have shown that the reaction rates for Fmoc removal follow the order: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine, suggesting that 4-methylpiperidine may offer a faster deprotection time.[1][3]

Experimental Protocols

The following are standard protocols for Fmoc deprotection in solid-phase peptide synthesis using either piperidine or 4-methylpiperidine.

Standard Fmoc Deprotection Protocol

This protocol is suitable for routine SPPS.

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1][6]

  • Deprotection: Add a 20% (v/v) solution of piperidine or 4-methylpiperidine in DMF to the swollen resin.[1][8] Use approximately 10 mL of solution per gram of resin.[8]

  • Agitation: Gently agitate the mixture at room temperature for 5-10 minutes.[1][6] For sterically hindered amino acids or longer peptides, a second deprotection step of 5-10 minutes may be necessary.[1]

  • Draining: Drain the deprotection solution from the reaction vessel.[1]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove any residual deprotection reagent and the dibenzofulvene adduct.[1][6] The resin is now ready for the next coupling step.

Kinetic Monitoring of Fmoc Deprotection

This protocol allows for the determination of the deprotection half-life by monitoring the formation of the dibenzofulvene adduct.

  • Sample Preparation: Place a known amount of Fmoc-amino acid-loaded resin (e.g., 1 mg) into a quartz cuvette.[1][2]

  • Reagent Addition: Add a specific volume (e.g., 1 mL) of the deprotection solution (e.g., 20% 4-methylpiperidine in DMF) to the cuvette.[1][3]

  • Measurement: Immediately begin measuring the UV absorbance of the solution at 301 nm or 302 nm at regular time intervals.[3][6]

  • Analysis: The increase in absorbance corresponds to the formation of the dibenzofulvene-amine adduct, allowing for the calculation of the reaction rate.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in Fmoc deprotection and its comparison.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Deprotected_Peptide H2N-Peptide-Resin Beta_Elimination->Deprotected_Peptide DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Scavenging Scavenging DBF->Scavenging Adduct DBF-Amine Adduct Scavenging->Adduct Base Piperidine or 4-Methylpiperidine Base->Proton_Abstraction Base Base->Scavenging Scavenger

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Start Start with Fmoc-protected peptide on solid support Deprotection_Step Fmoc Deprotection Start->Deprotection_Step Piperidine 20% Piperidine in DMF Deprotection_Step->Piperidine Group A Methylpiperidine 20% 4-Methylpiperidine in DMF Deprotection_Step->Methylpiperidine Group B Coupling Amino Acid Coupling Piperidine->Coupling Methylpiperidine->Coupling Repeat Repeat Cycle Coupling->Repeat Repeat->Deprotection_Step Cleavage Cleavage from Resin Repeat->Cleavage Final Cycle HPLC RP-HPLC Analysis Cleavage->HPLC MS Mass Spectrometry Cleavage->MS Comparison Compare Yield and Purity HPLC->Comparison MS->Comparison

Caption: Workflow for comparing Fmoc removal efficiency.

Conclusion

Based on the available experimental data, 4-methylpiperidine is an excellent and equivalent substitute for piperidine in Fmoc solid-phase peptide synthesis. It provides comparable peptide yields and purities without the regulatory burdens associated with piperidine.[2] Researchers and drug development professionals can confidently utilize 4-methylpiperidine in their SPPS protocols, potentially benefiting from slightly faster deprotection kinetics. As with any synthetic protocol, optimization for specific peptide sequences is recommended to achieve the best results.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Ethyl-4-hydroxypiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Ethyl-4-hydroxypiperidine, a compound frequently used in pharmaceutical synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Profile of this compound

Understanding the inherent hazards of a chemical is the first step in safe handling and disposal. The following table summarizes the key hazard information for this compound.

Hazard CategoryHazard Statements (H-phrases)Precautionary Statements (P-phrases)Signal Word
Acute Toxicity, Oral H302: Harmful if swallowedP264: Wash hands thoroughly after handling.Warning
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Warning
Specific Target Organ Toxicity H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.Warning

Step-by-Step Disposal Protocol

The disposal of this compound, like other piperidine derivatives, must be managed as hazardous waste. The following protocol outlines the necessary steps for its proper disposal.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including pure unused chemical, reaction residues, contaminated personal protective equipment (PPE), and cleaning materials, must be classified as hazardous waste.

  • Segregate: Do not mix this compound waste with other waste streams. In particular:

    • Keep it separate from non-hazardous laboratory trash.

    • Avoid mixing with incompatible chemicals. Piperidine derivatives can be incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

    • Segregate solid and liquid waste.

Step 2: Containerization

  • Select Appropriate Containers: Use only approved, chemically resistant containers for storing this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid.

  • Avoid Overfilling: Fill containers to no more than 80% of their capacity to allow for expansion of vapors and prevent spills.

Step 3: Labeling

  • Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste."

  • Include Full Chemical Name: The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate Hazards: The label should clearly indicate the associated hazards (e.g., "Harmful," "Irritant").

Step 4: Storage

  • Designated Storage Area: Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.

Step 5: Disposal

  • Engage a Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to manage the transportation and disposal of chemical waste in accordance with local, state, and national regulations.

  • Incineration: For piperidine and its derivatives, chemical incineration with an afterburner and scrubber is a common and effective disposal method.[2] However, the specific disposal method should be determined by the waste disposal service.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its residues be disposed of down the sink or in the regular trash.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) is_hazardous Is the waste hazardous? start->is_hazardous identify_waste Identify as Hazardous Waste is_hazardous->identify_waste Yes non_hazardous Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) is_hazardous->non_hazardous No segregate_waste Segregate Waste Stream identify_waste->segregate_waste containerize Use Approved & Labeled Container segregate_waste->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_vendor Arrange for Pickup by Licensed Waste Vendor store->contact_vendor dispose Final Disposal (e.g., Incineration) contact_vendor->dispose

Disposal workflow for this compound.

Experimental Protocols for Neutralization

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-4-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.